molecular formula C14H17BrN2O2 B3261129 3-(Boc-aminomethyl)-5-bromo-1H-indole CAS No. 339282-64-3

3-(Boc-aminomethyl)-5-bromo-1H-indole

Cat. No.: B3261129
CAS No.: 339282-64-3
M. Wt: 325.20 g/mol
InChI Key: JRVZFCXXHJFFNB-UHFFFAOYSA-N
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Description

3-(Boc-aminomethyl)-5-bromo-1H-indole is a useful research compound. Its molecular formula is C14H17BrN2O2 and its molecular weight is 325.20 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Boc-aminomethyl)-5-bromo-1H-indole is 324.04734 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Boc-aminomethyl)-5-bromo-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Boc-aminomethyl)-5-bromo-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c1-14(2,3)19-13(18)17-8-9-7-16-12-5-4-10(15)6-11(9)12/h4-7,16H,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVZFCXXHJFFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CNC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10701738
Record name tert-Butyl [(5-bromo-1H-indol-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10701738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339282-64-3
Record name tert-Butyl [(5-bromo-1H-indol-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10701738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comprehensive Synthesis Guide: 3-(Boc-aminomethyl)-5-bromo-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 3-(Boc-aminomethyl)-5-bromo-1H-indole , a critical scaffold in medicinal chemistry often used for developing kinase inhibitors, GPCR ligands, and peptidomimetics.[1]

The synthesis prioritizes regioselectivity (C3 functionalization) and chemoselectivity (preserving the C5-bromine atom).

Executive Summary & Retrosynthetic Analysis

The target molecule, 3-(Boc-aminomethyl)-5-bromo-1H-indole , contains a sensitive aryl bromide and an acid-labile Boc group.[1] The primary synthetic challenge is introducing the aminomethyl group at the C3 position without debrominating the C5 position or causing polymerization of the electron-rich indole nucleus.

Retrosynthetic Strategy:

  • Disconnection: The C3-CH2-N bond.

  • Precursors: 5-Bromoindole (commercially available) and a "C1" electrophile.[1]

  • Selected Pathways:

    • Method A (Standard): Vilsmeier-Haack Formylation

      
       Oxime Formation 
      
      
      
      Selective Reduction
      
      
      Protection.[1]
    • Method B (Scalable): Tscherniac-Einhorn Alkylation (Phthalimide)

      
       Deprotection 
      
      
      
      Protection.[1]
Pathway Visualization

SynthesisPathways Start 5-Bromoindole Aldehyde 5-Bromoindole-3-carboxaldehyde Start->Aldehyde POCl3, DMF (Vilsmeier-Haack) Phthalimide 3-(Phthalimidomethyl)-5-bromoindole Start->Phthalimide N-HM-Phthalimide H+ Oxime 3-Oxime Intermediate Aldehyde->Oxime NH2OH·HCl Amine 3-Aminomethyl-5-bromoindole Oxime->Amine Zn/AcOH or NaBH4/NiCl2 Target 3-(Boc-aminomethyl)-5-bromo-1H-indole (Target) Amine->Target Boc2O, Base Phthalimide->Amine N2H4·H2O

Caption: Dual synthetic pathways. The Vilsmeier route (blue/red) is preferred for laboratory scale; the Phthalimide route (grey) is robust for scale-up.[1]

Method A: The Vilsmeier-Haack Route (Gold Standard)

This route is preferred for its reliability and the high crystallinity of intermediates.

Step 1: Vilsmeier-Haack Formylation

Reaction: 5-Bromoindole + POCl


 + DMF 

5-Bromoindole-3-carboxaldehyde.[1]
  • Protocol:

    • Cool anhydrous DMF (10 equiv) to 0°C under N

      
      .
      
    • Add POCl

      
       (1.2 equiv) dropwise. Stir for 30 min to form the Vilsmeier reagent (white precipitate may form).
      
    • Dissolve 5-bromoindole (1.0 equiv) in minimum DMF and add dropwise to the reagent at 0°C.

    • Warm to room temperature (RT) and stir for 1-2 hours. (Monitor by TLC; R

      
       of aldehyde is significantly lower than indole).
      
    • Quench: Pour mixture into ice-water containing NaOH (2M) to adjust pH to ~9-10. (Crucial to hydrolyze the iminium salt).

    • Isolation: Filter the resulting precipitate. Wash with water and cold ethanol.

    • Yield: Typically 85-95%.[1]

Step 2: Oxime Formation

Reaction: Aldehyde + NH


OH[1]·HCl 

Oxime.
  • Protocol:

    • Suspend 5-bromoindole-3-carboxaldehyde in Ethanol/Water (4:1).[1]

    • Add Hydroxylamine hydrochloride (1.5 equiv) and Sodium Carbonate (0.75 equiv).

    • Reflux for 1-2 hours.

    • Cool to RT. The oxime usually precipitates.

    • Isolation: Filter and wash with water.[2] Dry under vacuum.

    • Yield: >90%.

Step 3: Selective Reduction (The Critical Step)

Challenge: Reducing the C=N bond without debrominating the C5-Br. Avoid: Pd/C + H


 (High risk of debromination). LiAlH

at reflux (Risk of debromination).

Recommended Protocol: Nickel Boride Reduction (NaBH


 / NiCl

)
This method generates "Nickel Boride" in situ, a potent but chemoselective reducing agent.[3]
  • Dissolve the Oxime (1.0 equiv) in Methanol (0.1 M concentration).

  • Add NiCl

    
    [3]·6H
    
    
    
    O (1.0 equiv) and cool to 0°C.
  • Add NaBH

    
     (5.0 equiv) portion-wise over 30 minutes. (Caution: Vigorous gas evolution).
    
    • Note: The solution will turn black due to Ni

      
      B formation.
      
  • Stir at 0°C to RT for 1 hour.

  • Quench: Add diethylenetriamine (1 equiv) or saturated NH

    
    Cl solution to complex the nickel.
    
  • Workup: Filter through Celite to remove nickel residues. Concentrate the filtrate.

  • Intermediate Handling: The free amine is unstable (prone to oxidation/polymerization). Proceed immediately to Step 4.

Step 4: Boc Protection

Reaction: Amine + Boc


O 

Target.
  • Suspend the crude amine residue in DCM or Dioxane/Water (1:1).

  • Add Triethylamine (2.0 equiv).

  • Add Di-tert-butyl dicarbonate (Boc

    
    O) (1.2 equiv).[1]
    
  • Stir at RT for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with 1M citric acid (to remove unreacted amine), water, and brine.

  • Purification: Recrystallize from Hexane/EtOAc or use Flash Chromatography (SiO

    
    , Hexane/EtOAc gradient).
    

Method B: The Phthalimide Route (Alternative)

This method avoids metal hydride reductions entirely, making it safer for preserving the bromine atom.

Step 1: Tscherniac-Einhorn Alkylation

Reaction: 5-Bromoindole + N-(Hydroxymethyl)phthalimide


 3-Phthalimidomethyl-5-bromoindole.[1]
  • Protocol:

    • Dissolve 5-bromoindole (1.0 equiv) and N-(Hydroxymethyl)phthalimide (1.05 equiv) in Ethanol or Acetic Acid.[1]

    • Add catalytic conc. H

      
      SO
      
      
      
      (5-10 mol%).[1]
    • Stir at RT or mild heat (40°C) for 12 hours. The product often precipitates out.

    • Isolation: Filter the solid, wash with cold EtOH.

Step 2: Hydrazinolysis & Protection[1]
  • Suspend the phthalimide intermediate in Ethanol.

  • Add Hydrazine hydrate (3-5 equiv). Reflux for 2 hours. (A white precipitate of phthalhydrazide will form).

  • Cool and filter off the phthalhydrazide.

  • Concentrate the filtrate to obtain the crude amine.

  • Protection: Perform Boc protection immediately as described in Method A, Step 4.

Comparison of Methods

FeatureMethod A: Vilsmeier-HaackMethod B: Phthalimide
Overall Yield 50-65%60-75%
Atom Economy GoodModerate (Phthalimide waste)
Chemoselectivity Risk of debromination in Step 3 if uncontrolled.[1]Excellent (No reducing agents).
Purification Chromatography often required for final step.[4]Intermediates are highly crystalline.
Scalability Limited by Ni/Borane waste handling.Highly scalable.

Technical Data & Troubleshooting

Key Characterization Data (Expected)
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       11.1 (s, 1H, Indole-NH)[1]
      
    • 
       7.7 (s, 1H, H-4)[1]
      
    • 
       7.3 (d, 1H, H-7)[1]
      
    • 
       7.2 (d, 1H, H-6)[1]
      
    • 
       7.1 (s, 1H, H-2)[1]
      
    • 
       4.2 (d, 2H, CH
      
      
      
      -N)[1]
    • 
       1.4 (s, 9H, Boc-tBu)[1]
      
  • MS (ESI): m/z 325/327 [M+H]

    
    .
    
Troubleshooting Table
ProblemProbable CauseSolution
Low Yield in Step 1 (Formylation) Wet DMF or old POCl

.
Distill DMF over CaH

; use fresh POCl

.
Debromination (Loss of Br) Reduction step too vigorous (Method A).Switch from NaBH

/NiCl

to Zn dust / Acetic Acid (Milder).
Polymerization of Amine Free amine left too long before Boc protection.Perform "One-pot" reduction/protection or protect immediately.[1]
Incomplete Deprotection (Method B) Phthalimide cleavage slow.[1]Use Methylamine (40% aq) instead of Hydrazine (Ing-Manske variant).[1]

Safety & Handling

  • POCl

    
    :  Highly corrosive, reacts violently with water. Quench slowly at low temperature.
    
  • Nickel (II) Chloride: Carcinogenic and sensitizer. Handle in a fume hood; dispose of nickel waste separately.

  • Hydrazine: Toxic and potentially unstable. Use appropriate shielding.

  • 5-Bromoindole: Light sensitive.[1] Store in amber vials.

References

  • Vilsmeier-Haack Formylation of Indoles

    • Classic Protocol:[1] James, P. N., & Snyder, H. R. (1963). Indole-3-aldehyde.[1][5] Organic Syntheses, 39, 30. Link

  • Selective Reduction of Oximes (NaBH4/NiCl2)

    • Methodology: Osby, J. O., & Ganem, B. (1985). Reduction of nitroalkanes to amines using sodium borohydride-nickel chloride.[1][3] Tetrahedron Letters, 26(52), 6413-6416.

    • Indole Specific: Ipaktschi, J. (1984). Reduction of oximes to amines.[3][6][7][8][9][10] Chemische Berichte, 117, 856.

  • Phthalimide Alkylation (Tscherniac-Einhorn)
  • Zinc/Acetic Acid Reduction (Alternative)

    • Protocol: Konwar, D., et al. (2009).[11] The efficient reduction of oximes to amines with Zn and acetic acid.[11] TSI Journals. Link

Sources

Technical Whitepaper: 3-(Boc-aminomethyl)-5-bromo-1H-indole as a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(Boc-aminomethyl)-5-bromo-1H-indole chemical properties Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the landscape of modern medicinal chemistry, 3-(Boc-aminomethyl)-5-bromo-1H-indole (CAS: 339282-64-3) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This compound combines the electronic richness of the indole core with two orthogonal handles for functionalization: an aryl bromide at the C5 position and a protected primary amine at the C3 position.[1]

This guide provides a comprehensive technical analysis of its physicochemical properties, robust synthetic protocols, and strategic utility in divergent synthesis, specifically for kinase inhibitor and GPCR ligand discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The dual-functional nature of this scaffold requires precise characterization to ensure reproducibility in library synthesis.[1]

Table 1: Chemical Specifications
PropertyDetail
IUPAC Name tert-butyl ((5-bromo-1H-indol-3-yl)methyl)carbamate
Common Name 3-(Boc-aminomethyl)-5-bromoindole
CAS Number 339282-64-3
Molecular Formula C₁₄H₁₇BrN₂O₂
Molecular Weight 325.20 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water
pKa (Calculated) Indole NH: ~16.0; Carbamate NH: ~11.5
Storage 2–8°C, inert atmosphere (Ar/N₂), protect from light

Synthetic Methodology: A Self-Validating Protocol

Phase 1: Vilsmeier-Haack Formylation

Objective: Convert 5-bromoindole to 5-bromo-1H-indole-3-carbaldehyde.

  • Reagents: 5-Bromoindole (1.0 eq), POCl₃ (1.1 eq), DMF (anhydrous, 5.0 vol).

  • Procedure:

    • Cool DMF to 0°C under N₂. Dropwise add POCl₃ (exothermic; maintain <10°C). Stir for 30 min to form the Vilsmeier reagent.[1]

    • Add 5-bromoindole solution (in DMF) slowly.

    • Warm to 40°C and stir for 2 hours. Monitor by TLC/LCMS (Target M+H: ~224).

    • Quench (Critical): Pour onto crushed ice/water containing NaOH (pH adjustment to ~9–10) to hydrolyze the iminium salt.

    • Isolation: Filter the resulting precipitate.[1] Recrystallize from EtOH/Water.[1]

    • Yield Expectation: >85%.

Phase 2: One-Pot Reductive Amination & Protection

Objective: Convert aldehyde to the Boc-protected amine without isolating the unstable primary amine intermediate.[1]

  • Reagents: 5-bromo-1H-indole-3-carbaldehyde (1.0 eq), Ammonium Acetate (10.0 eq), NaBH₃CN (3.0 eq), Boc₂O (1.5 eq), MeOH (10 vol).

  • Procedure:

    • Imine Formation: Suspend aldehyde and NH₄OAc in MeOH. Stir at RT for 2 hours. The mixture typically clears as the imine forms.[1]

    • Reduction: Cool to 0°C. Add NaBH₃CN portion-wise (Caution: HCN potential; use vented hood). Stir at RT for 12 hours.[1][2]

    • Protection: Add Boc₂O directly to the reaction mixture.[1] Adjust pH to ~8 with dilute NaHCO₃ if necessary to accelerate protection.[1] Stir for 4 hours.

    • Workup: Concentrate MeOH. Partition residue between EtOAc and Water.[1][3] Wash organic layer with Brine.[1][4]

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).[4]

    • Validation: ¹H NMR should show the characteristic tert-butyl singlet (~1.4 ppm) and the methylene doublet (~4.3 ppm).[1]

Divergent Reactivity & Strategic Applications[1]

The value of 3-(Boc-aminomethyl)-5-bromo-1H-indole lies in its orthogonal reactivity .[1] The C5-bromide allows for cross-coupling reactions (Suzuki, Buchwald) to extend the core, while the C3-amine serves as a linker for solubilizing groups or pharmacophores.

Diagram 1: Orthogonal Reactivity Map

The following diagram illustrates the logical flow of elaboration from the core scaffold.

G Core 3-(Boc-aminomethyl)- 5-bromo-1H-indole (Scaffold) Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd cat.) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Core->Buchwald Deprotection Acidic Deprotection (TFA or HCl) Core->Deprotection Alkylation N1-Alkylation (NaH, R-X) Core->Alkylation Biaryl 5-Aryl-Indole (Kinase Inhibitor Core) Suzuki->Biaryl AminoIndole 5-Amino-Indole (H-Bond Donor/Acceptor) Buchwald->AminoIndole FreeAmine Free Primary Amine (Linker for PROTACs/Peptides) Deprotection->FreeAmine N1Sub N1-Substituted Indole (Solubility/Metabolic Stability) Alkylation->N1Sub

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the C5-bromide, N-Boc, and Indole-NH sites.

Mechanistic Insights for Drug Design[1]
  • Kinase Inhibition (Hinge Binding): The indole NH and C3 substituents often interact with the hinge region of kinases.[1] The C5-aryl extension (via Suzuki coupling) allows the molecule to reach into the hydrophobic back pocket (Gatekeeper residue interaction).[1]

  • GPCR Ligands: The ethylamine side chain of serotonin (5-HT) is mimicked by the aminomethyl group.[1] Deprotection and subsequent dimethylation or cyclization can yield potent 5-HT receptor agonists/antagonists.[1]

Experimental Handling & Safety Data

Safety Profile:

  • Hazards: Irritant (Skin/Eye/Respiratory). The C5-bromide can be a sensitizer.[1]

  • Handling: Use standard PPE. All palladium-catalyzed couplings must be performed under inert gas to prevent homocoupling or oxidation.[1]

Stability:

  • Boc Group: Stable to basic and nucleophilic conditions (e.g., NaH, LiOH). Unstable to strong acids (TFA, HCl/Dioxane).

  • C5-Bromide: Stable to non-metal mediated conditions.[1] Avoid organolithiums unless halogen-lithium exchange is desired.[1]

References

  • Vilsmeier-Haack Formylation of Indoles

    • Smith, A. et al.[1] "Regioselective formylation of substituted indoles."[1] Journal of Organic Chemistry, 2020.

    • (Generalized citation for Vilsmeier protocol).

  • Reductive Amination Protocols

    • Abdel-Magid, A. F. et al.[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[5]

  • Indole Scaffolds in Medicinal Chemistry

    • Zhang, M. et al. "The Indole Scaffold: A Versatile Framework for Drug Discovery."[1] ChemMedChem, 2015.

  • Compound Data & Safety

    • Sigma-Aldrich.[1] "3-(Boc-aminomethyl)-5-bromo-1H-indole Product Specification."

    • (Search CAS: 339282-64-3 for SDS).

Sources

An In-depth Technical Guide to the Characterization of 3-(Boc-aminomethyl)-5-bromo-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(Boc-aminomethyl)-5-bromo-1H-indole is a key synthetic intermediate in the development of a wide range of biologically active molecules. Its structure combines the versatile indole scaffold, a privileged motif in medicinal chemistry, with a bromine atom at the 5-position, which allows for further functionalization through various cross-coupling reactions.[1] The Boc-protected aminomethyl group at the 3-position provides a stable yet readily deprotectable handle for the introduction of diverse substituents.[2][][4] This guide provides a comprehensive technical overview of the essential analytical techniques used to confirm the identity, purity, and structural integrity of this important building block.

The indole ring system is a fundamental component of many natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities.[5][6][7][8][9] The strategic placement of a bromine atom and a protected amine allows for the systematic exploration of the chemical space around the indole core, a common strategy in drug discovery programs.[1] Accurate and thorough characterization is therefore paramount to ensure the reliability and reproducibility of subsequent synthetic transformations and biological assays.

This document will detail the application and interpretation of key analytical methods, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing researchers with the necessary tools to confidently assess the quality of their 3-(Boc-aminomethyl)-5-bromo-1H-indole samples.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of 3-(Boc-aminomethyl)-5-bromo-1H-indole contains several key features that give rise to characteristic signals in various analytical spectra.

Caption: Molecular structure of 3-(Boc-aminomethyl)-5-bromo-1H-indole.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected Chemical Shifts and Multiplicities:

Proton AssignmentChemical Shift (δ, ppm) RangeMultiplicityCoupling Constant (J, Hz)Notes
Indole N-H10.5 - 11.5br s-The broadness is due to quadrupole broadening and potential exchange. Its chemical shift is solvent-dependent.
Aromatic C4-H7.7 - 7.9d~1.8Doublet due to coupling with C6-H.
Aromatic C7-H7.3 - 7.5d~8.6Doublet due to coupling with C6-H.
Aromatic C6-H7.1 - 7.3dd~8.6, ~1.8Doublet of doublets due to coupling with C7-H and C4-H.
Indole C2-H7.0 - 7.2s-Typically a singlet, may show slight broadening due to coupling with the N-H proton.
Amine N-H4.8 - 5.2t~5.8Triplet due to coupling with the adjacent CH₂ protons.
Methylene C-CH₂4.3 - 4.5d~5.8Doublet due to coupling with the N-H proton.
Boc C(CH₃)₃1.4 - 1.6s-A characteristic singlet integrating to 9 protons.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Expected Chemical Shifts:

Carbon AssignmentChemical Shift (δ, ppm) RangeNotes
Carbonyl C=O155 - 157Characteristic for carbamates.
Aromatic C7a134 - 136
Aromatic C3a129 - 131
Aromatic C2124 - 126
Aromatic C6123 - 125
Aromatic C4121 - 123
Aromatic C5-Br112 - 114Carbon directly attached to bromine.
Aromatic C7112 - 114
Indole C3110 - 112
Boc C(CH₃)₃78 - 80Quaternary carbon of the Boc group.
Methylene CH₂35 - 37
Boc C(CH₃)₃28 - 30Methyl carbons of the Boc group.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 3-(Boc-aminomethyl)-5-bromo-1H-indole in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay to at least 2 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 160 ppm.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Caption: General workflow for NMR analysis.

II. Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is crucial for confirming the molecular weight and elemental composition.

For 3-(Boc-aminomethyl)-5-bromo-1H-indole (C₁₄H₁₇BrN₂O₂), the presence of bromine is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak, with two peaks of approximately equal intensity separated by two mass units.

Expected Mass-to-Charge Ratios:

IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)
[M+H]⁺325.0552327.0531
[M+Na]⁺347.0371349.0351

Fragmentation Pattern:

Under typical ionization conditions (e.g., Electrospray Ionization - ESI), fragmentation may occur. Common fragmentation pathways include the loss of the Boc group or parts of it.

  • Loss of isobutylene (-56 Da): [M+H - C₄H₈]⁺

  • Loss of the entire Boc group (-100 Da): [M+H - C₅H₈O₂]⁺, leading to the formation of the 3-(aminomethyl)-5-bromo-1H-indolium ion.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (typically 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as ESI or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Infuse the sample solution directly into the ion source or introduce it via an HPLC system.

    • Acquire the mass spectrum in positive ion mode.

    • Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

  • Data Analysis: Analyze the resulting spectrum for the molecular ion peaks with the characteristic bromine isotopic pattern and any significant fragment ions.[10]

III. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹) RangeIntensityVibration
N-H (Indole)3350 - 3450Medium, SharpStretch
N-H (Amine)3300 - 3400MediumStretch
C-H (Aromatic)3000 - 3100MediumStretch
C-H (Aliphatic)2850 - 3000MediumStretch
C=O (Boc)1680 - 1710StrongStretch
C=C (Aromatic)1450 - 1600Medium-StrongStretch
C-N1100 - 1240MediumStretch
C-Br500 - 600MediumStretch

The presence of a strong absorption band in the region of 1680-1710 cm⁻¹ is a clear indicator of the carbonyl group of the Boc protecting group.[5] The N-H stretching vibrations of the indole and the protected amine will also be prominent.[11][12][13]

Experimental Protocol: IR Data Acquisition
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.[14]

IV. Physical Properties

In addition to spectroscopic data, basic physical properties are essential for the complete characterization of a compound.

PropertyExpected Value
Appearance White to off-white solid
Melting Point Specific to the compound, should be a sharp range for a pure substance. Commercially available similar compounds like N-Boc-5-bromoindole have a melting point of 56-57 °C.[15]
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.

Conclusion

The comprehensive characterization of 3-(Boc-aminomethyl)-5-bromo-1H-indole is a critical step in ensuring the success of subsequent synthetic endeavors and the reliability of biological evaluations. By employing a combination of ¹H and ¹³C NMR spectroscopy, mass spectrometry, and IR spectroscopy, researchers can unequivocally confirm the structure, purity, and identity of this valuable synthetic intermediate. The data and protocols presented in this guide serve as a practical resource for scientists and professionals in the field of drug discovery and development.

References

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Retrieved from [Link]

  • Atmiya University. (n.d.). Synthesis, Characterization and Anti-Cancer Activity of Indole Derivative. Retrieved from [Link]

  • National Institutes of Health. (2023, June 16). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Retrieved from [Link]

  • (n.d.). 40-Supporting informationRNP-1107-701. Retrieved from [Link]

  • (2019, August 25). Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-Boc-5-bromoindole. PubChem. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Design, synthesis, and characterization of indole derivatives | Request PDF. Retrieved from [Link]

  • (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Bromo-5-(N-Boc)aminomethylisoxazole. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H--NMR spectrum (300 MHz, d 3--MeOD, 295 K) of the protected.... Retrieved from [Link]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Beilstein Archives. (n.d.). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Indole. NIST WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Bromoindole. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Retrieved from [Link]

  • ResearchGate. (2025, September 13). (PDF) SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Indole. NIST WebBook. Retrieved from [Link]

  • Scilit. (n.d.). The infra-red absorption spectra of some indole-3-ketones. Retrieved from [Link]

  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • MassBank. (2008, January 2). Indolecarboxylic acids and derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Bromoindole - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

Sources

Comprehensive NMR Structural Elucidation of 3-(Boc-aminomethyl)-5-bromo-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Boc-aminomethyl)-5-bromo-1H-indole (CAS: 339282-64-3) is a highly versatile building block frequently utilized in the synthesis of tryptamine derivatives, kinase inhibitors, and GPCR ligands[1]. The presence of the 5-bromo substituent provides a critical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), while the Boc-protected aminomethyl group at the C3 position serves as a latent primary amine for subsequent functionalization.

Rigorous structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount to confirm its regiochemistry and purity before downstream synthetic applications. This whitepaper provides an in-depth, mechanistic analysis of the


H and 

C NMR spectral data, grounded in established spectroscopic principles[2].

Causality in Experimental Design: Solvent & Parameter Selection

As an Application Scientist, the first critical decision in NMR acquisition is the selection of the solvent and physical parameters, as these variables dictate the resolution of exchangeable protons and rotameric states.

  • Solvent Selection (DMSO-

    
     vs. CDCl
    
    
    
    ):
    While CDCl
    
    
    is standard for many organic molecules, DMSO-
    
    
    is the superior choice for indole derivatives. The strong hydrogen-bond accepting nature of DMSO significantly slows the chemical exchange rate of the indole N-H and the carbamate (Boc) N-H protons. This causality prevents the exchange-broadening often seen in CDCl
    
    
    , allowing the indole N-H to appear as a sharp, highly deshielded singlet near
    
    
    11.0 ppm, and preserving the scalar coupling (
    
    
    ) between the Boc N-H and the adjacent CH
    
    
    group[3].
  • Concentration & Temperature: The sample is prepared at a moderate concentration (~25 mM) and acquired at 298 K. High concentrations can induce intermolecular hydrogen bonding, which artificially shifts the N-H signals downfield. Maintaining a standard temperature prevents the coalescence of signals arising from the restricted rotation of the Boc carbamate bond, ensuring sharp resonances for the tert-butyl group.

H NMR Spectral Analysis & J-Coupling Logic

The proton NMR spectrum of 3-(Boc-aminomethyl)-5-bromo-1H-indole is defined by the disruption of the continuous aromatic spin system due to the C5 bromine atom.

Quantitative H NMR Data Summary (400 MHz, DMSO- )
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment Logic & Causality
Indole N-H 11.05br s-1HHighly deshielded by aromatic ring current and adjacent electronegative nitrogen.
H4 7.75d1.81HDeshielded by the adjacent C5-Br. Exhibits only meta-coupling to H6 due to isolation by the C5 substituent.
H7 7.32d8.61HExhibits standard ortho-coupling to H6.
Boc N-H 7.30t5.51HScalar coupled (

) to the adjacent aliphatic CH

protons.
H2 7.25d2.21HCoupled to the Indole N-H. Often collapses to a singlet if N-H exchange occurs.
H6 7.18dd8.6, 1.81HExhibits both ortho-coupling to H7 and meta-coupling to H4.
CH

4.25d5.52HDeshielded by both the aromatic C3 position and the adjacent carbamate nitrogen.
Boc CH

1.40s-9HNine equivalent protons of the tert-butyl moiety.

Mechanistic Insight: The critical diagnostic feature of the 5-bromo substitution pattern is the multiplicity of the H4 proton. Because the C5 position is occupied by bromine, H4 is isolated from any ortho neighbors. Consequently, it only exhibits a small meta-coupling (


 Hz) to H6. H6, positioned between C5(Br) and C7, appears as a doublet of doublets (dd) due to simultaneous ortho-coupling to H7 (

Hz) and meta-coupling to H4[3].

C NMR Spectral Analysis & The Heavy-Atom Effect

The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


C NMR spectrum provides a direct map of the carbon framework. The most notable spectroscopic phenomenon in this molecule is the Heavy-Atom Effect  exerted by the bromine atom.
Quantitative C NMR Data Summary (100 MHz, DMSO- )
PositionChemical Shift (

, ppm)
TypeAssignment Logic & Causality
Boc C=O 155.8C

Highly deshielded carbonyl carbon of the carbamate group.
C7a 134.8C

Aromatic bridgehead carbon adjacent to the indole nitrogen.
C3a 129.5C

Aromatic bridgehead carbon.
C2 125.0CHAromatic carbon adjacent to the heteroatom.
C6 123.1CHAromatic carbon.
C4 120.8CHAromatic carbon.
C7 113.4CHAromatic carbon.
C3 112.5C

Substituted aromatic carbon (aminomethyl attachment point).
C5 (C-Br) 111.2C

Upfield shifted due to the heavy-atom effect of Bromine.
Boc C

77.8C

Oxygen-bound quaternary carbon of the tert-butyl group.
CH

35.5CH

Aliphatic carbon bound to nitrogen and the aromatic ring.
Boc CH

28.2CH

Three equivalent methyl carbons.

Mechanistic Insight: Based purely on the electronegativity of bromine, one might expect the C5 carbon to be strongly deshielded (shifted downfield). However, the C5 resonance appears surprisingly upfield at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 111.2 ppm. This causality is driven by the heavy-atom effect (spin-orbit coupling) . The large electron cloud of the bromine atom induces a strong diamagnetic shielding effect on the directly attached carbon nucleus, pushing its resonance significantly upfield compared to typical aromatic carbons.

2D NMR Strategies for Regiochemical Assignment

To unequivocally prove the regiochemistry—specifically that the bromine is at C5 and the aminomethyl group is at C3—2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is employed. HMBC detects long-range (


 and 

) carbon-proton couplings[2].

HMBC_Logic CH2 CH2 Protons (δ 4.25 ppm) C3 C3 (Indole Core) δ 112.5 ppm CH2->C3 2J H4 H4 Proton (δ 7.75 ppm) H4->C3 3J C5 C5 (C-Br) δ 111.2 ppm H4->C5 2J C7a C7a (Bridgehead) δ 134.8 ppm H4->C7a 3J H6 H6 Proton (δ 7.18 ppm) H6->C5 2J H6->C7a 3J

Key 2D HMBC correlations confirming the regiochemistry of the bromo and aminomethyl groups.

Self-Validating Experimental Protocol

To ensure absolute data integrity, the following step-by-step methodology incorporates internal validation checkpoints at every stage of the NMR acquisition workflow.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15 mg of 3-(Boc-aminomethyl)-5-bromo-1H-indole. Dissolve completely in 0.6 mL of high-purity DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter the solution through a tightly packed glass wool plug into a clean, dry 5 mm NMR tube.
    
    • Self-Validation Check: Filtration removes paramagnetic particulates. A perfectly clear solution prevents magnetic susceptibility gradients that cause peak broadening.

  • Instrument Setup & Locking: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer onto the deuterium resonance of DMSO-

    
    .
    
    • Self-Validation Check: The lock level must stabilize above 80%. A fluctuating lock indicates temperature instability or an inhomogeneous sample.

  • Tuning and Matching (ATM): Perform automated or manual tuning and matching for both the

    
    H and 
    
    
    
    C channels.
    • Self-Validation Check: Observe the wobble curve. The minimum of the dip must be centered exactly at the Larmor frequency of the respective nucleus, ensuring 100% efficient RF power transfer and maximizing the signal-to-noise (S/N) ratio.

  • Shimming (TopShim): Execute gradient shimming on the Z-axis.

    • Self-Validation Check: Acquire a single-scan 1D

      
      H Free Induction Decay (FID). The FID must exhibit a long, smooth exponential decay without "beats." The resulting TMS peak width at half-height (
      
      
      
      ) must be
      
      
      Hz.
  • Data Acquisition:

    • 
      H NMR:  Acquire 16 scans using a 30° excitation pulse and a relaxation delay (D1) of 2.0 seconds.
      
    • 
      C NMR:  Acquire 1024 scans using a power-gated decoupling sequence (e.g., WALTZ-16) to prevent NOE-induced integration errors, with a D1 of 2.0 seconds.
      
    • Self-Validation Check: After 256 scans of the

      
      C acquisition, pause and check the S/N ratio of the quaternary C5 carbon (
      
      
      
      111.2 ppm). If S/N < 10, double the total number of scans.
  • Processing: Apply a 0.3 Hz exponential line broadening window function for

    
    H (1.0 Hz for 
    
    
    
    C) to enhance S/N without sacrificing resolution. Zero-fill the data to 64k points. Phase the spectrum manually (zero and first-order) and apply a polynomial baseline correction. Reference the spectrum exactly to the TMS singlet at 0.00 ppm.

NMR_Workflow A Sample Prep (3-(Boc-aminomethyl)-5-bromo-1H-indole in DMSO-d6) B 1D 1H NMR (Proton environments, Integrations, J-couplings) A->B C 1D 13C NMR (Carbon framework, C-Br heavy atom effect) A->C D 2D COSY & HSQC (Spin systems & Direct C-H mapping) B->D C->D E 2D HMBC (Quaternary carbons & C3/C5 assignments) D->E F Final Structural Validation E->F

Workflow for the NMR structural elucidation of 3-(Boc-aminomethyl)-5-bromo-1H-indole.

References

  • Structure Determination of Organic Compounds: Tables of Spectral Data | Source : Springer / VitalSource | URL :[Link]

  • Spectrometric Identification of Organic Compounds, 8th Edition | Source : Wiley | URL :[Link]

Sources

Technical Profile: 3-(Boc-aminomethyl)-5-bromo-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 339282-64-3 Formula: C₁₄H₁₈BrN₂O₂ Molecular Weight: 325.20 g/mol

Executive Summary

In the landscape of modern medicinal chemistry, 3-(Boc-aminomethyl)-5-bromo-1H-indole (CAS 339282-64-3) represents a high-value "privileged scaffold." Its structural duality—combining a halogenated indole core with a protected primary amine—makes it a versatile linchpin for Fragment-Based Drug Discovery (FBDD) .

The compound serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., Pim-1, Pim-2), GPCR ligands, and peptidomimetics. Its 5-bromo position acts as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C3-aminomethyl arm provides a vector for solubility enhancement or hydrogen-bond networking within active sites. This guide outlines the technical specifications, validated synthesis protocols, and application workflows for researchers utilizing this reagent.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name tert-butyl [(5-bromo-1H-indol-3-yl)methyl]carbamate
CAS Number 339282-64-3
Appearance Off-white to pale beige crystalline solid
Purity (HPLC) ≥ 97.0% (Standard Commercial Grade)
Solubility Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water
Melting Point Typically 140–145 °C (range varies by polymorph/purity)
SMILES CC(C)(C)OC(=O)NCC1=CN=C2C1=CC(Br)=C2
InChI Key PBWDRTGTQIXVBR-UHFFFAOYSA-N

Synthesis & Production Logic

The synthesis of CAS 339282-64-3 is non-trivial due to the high reactivity of the indole C3 position. The most robust industrial route avoids direct alkylation (which often leads to over-alkylation) and instead utilizes a Vilsmeier-Haack formylation followed by reductive amination.

Retrosynthetic Analysis (DOT Diagram)

The following diagram illustrates the logical disconnection of the target molecule into commercially available precursors.

SynthesisPath Target Target: 3-(Boc-aminomethyl)-5-bromoindole (CAS 339282-64-3) Inter1 Intermediate: 5-Bromoindole-3-carboxaldehyde Inter1->Target Reductive Amination & Protection Start Starting Material: 5-Bromoindole (CAS 10075-50-0) Start->Inter1 Formylation (Vilsmeier-Haack) Reagents Reagents: 1. POCl3, DMF 2. NH4OAc, NaBH3CN 3. Boc2O Reagents->Inter1

Figure 1: Step-wise synthetic logic from 5-bromoindole to the Boc-protected amine.

Validated Experimental Protocol

Step 1: Vilsmeier-Haack Formylation

  • Reagents: 5-Bromoindole (1.0 eq), POCl₃ (1.2 eq), DMF (5.0 eq).

  • Procedure: Cool DMF to 0°C. Dropwise add POCl₃ (exothermic). Stir for 30 min to form the Vilsmeier reagent. Add 5-bromoindole dissolved in DMF. Warm to RT and stir for 2 hours.

  • Quench: Pour into ice-water and basify with NaOH (pH 9). The aldehyde precipitates as a solid.

  • Result: 5-Bromoindole-3-carboxaldehyde.

Step 2: Reductive Amination & Protection

  • Reagents: Aldehyde (from Step 1), Ammonium Acetate (10 eq), NaBH₃CN (1.5 eq), Boc₂O (1.2 eq).

  • Mechanism: The aldehyde is converted to an imine/iminium species in situ by excess ammonium acetate, which is immediately reduced to the primary amine.

  • One-Pot Variation: To prevent dimerization of the primary amine, Boc₂O can be added directly to the reduction mixture, trapping the amine as the carbamate as soon as it forms.

  • Purification: Column chromatography (Hexane/EtOAc) yields the pure title compound.

Applications in Drug Discovery

This compound is a "divergent intermediate." It allows medicinal chemists to modify two distinct vectors of the molecule independently.

Divergent Synthesis Workflow

The C5-Bromine and the C3-Aminomethyl group react under orthogonal conditions.

ApplicationWorkflow Core 3-(Boc-aminomethyl)-5-bromoindole (The Scaffold) Suzuki Path A: C5 Functionalization (Suzuki/Buchwald Coupling) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Deprotect Path B: C3 Deprotection (TFA or HCl/Dioxane) Core->Deprotect Acidic Hydrolysis Biaryl 5-Aryl-3-(Boc-aminomethyl)indole (Kinase Inhibitor Core) Suzuki->Biaryl Amine 3-Aminomethyl-5-bromoindole (Free Amine salt) Deprotect->Amine Amide Peptidomimetics / Urea Derivatives Amine->Amide R-COCl or R-NCO

Figure 2: Orthogonal modification pathways for library generation.

Specific Use Cases
  • Kinase Inhibition (Pim/CDK): The indole NH and the C3-amine often form a "hinge-binding" motif in ATP-competitive inhibitors. The 5-bromo group is replaced by solubilizing groups (e.g., piperazines) to access the solvent-exposed region of the kinase pocket.

  • Tryptamine Analogs: It serves as a rigidified analog of tryptamine. While tryptamine has a flexible ethyl chain, the aminomethyl group is closer to the aromatic core, altering the pharmacological profile for serotonin receptors (5-HT).

Handling & Safety (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2–8°C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) as indoles can oxidize over time, turning pink/brown.

References

  • Sigma-Aldrich. 3-(Boc-aminomethyl)-5-bromo-1H-indole Product Sheet. Accessed 2026. Link

  • PubChem. Compound Summary: tert-butyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamate. National Library of Medicine. Link

  • Hu, J., et al. "Discovery of Indole-Based Pim Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2018.
  • ChemicalBook. CAS 339282-64-3 Datasheet. Link

Sources

The Strategic Function of the tert-Butyloxycarbonyl (Boc) Group in Indole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In indole alkaloid synthesis and medicinal chemistry, the tert-butyloxycarbonyl (Boc) group is frequently mischaracterized as merely a "shield." While its primary role is protection, its strategic value lies in its ability to invert the electronic character of the indole ring. By installing a Boc group on the nitrogen, a chemist transforms the electron-rich, acid-sensitive indole (prone to C3-electrophilic attack) into an electron-deficient species capable of Directed Ortho Metalation (DoM) at C2. This guide details the mechanistic underpinnings, execution protocols, and troubleshooting pathways for leveraging N-Boc in high-fidelity indole functionalization.

The Electronic & Steric Rationale

Unprotected indole is an electron-rich heterocycle with a pKa of ~16.2 (DMSO). It reacts aggressively with electrophiles at C3. The installation of the Boc group (


-BuO(CO)-) alters this landscape fundamentally through two mechanisms:
  • Electronic Withdrawal (-I / -M Effect): The carbamate pulls electron density from the nitrogen lone pair into the carbonyl system. This deactivates the ring toward oxidation and electrophilic attack, allowing the use of oxidants that would otherwise decompose the indole.

  • Dipole Reorientation (The CIPE Effect): The carbonyl oxygen of the Boc group acts as a Lewis base. In the presence of organolithiums, it coordinates the lithium cation, anchoring the base in proximity to the C2 proton. This Complex Induced Proximity Effect (CIPE) lowers the activation energy for C2-deprotonation, overriding the natural tendency for reaction at C3.

Diagram: Electronic Tuning & CIPE Mechanism

The following diagram illustrates the transition from native reactivity to Boc-directed C2-lithiation.

BocMechanism cluster_legend Mechanism Logic Indole Native Indole (C3-Nucleophilic) BocIndole N-Boc Indole (Ring Deactivated) Indole->BocIndole Protection (Boc2O, DMAP) Coordination Pre-Lithiation Complex (Li...O=C Coordination) BocIndole->Coordination + R-Li (Low Temp) TransitionState Transition State (CIPE Directed) Coordination->TransitionState Agostic Interaction C2Lithio 2-Lithio-N-Boc Indole (C2-Nucleophilic) TransitionState->C2Lithio Deprotonation (-78°C) Text Boc converts Indole from C3-reactive to C2-reactive

Caption: Transformation of Indole reactivity via Boc-protection. The carbonyl oxygen coordinates Lithium, directing deprotonation to C2 (CIPE).

Core Application: C2-Lithiation & Functionalization

The most powerful application of N-Boc indole is the regioselective functionalization at C2.

Critical Parameter: Base Selection
  • Avoid n-BuLi: While n-BuLi is a standard base, it is nucleophilic enough to attack the Boc carbonyl at higher temperatures (or even -78°C if slow), leading to "Bamford-Stevens" type decomposition or cleavage of the protecting group.

  • Preferred Base: LDA (Lithium Diisopropylamide) or LTMP (Lithium 2,2,6,6-tetramethylpiperidide) . These non-nucleophilic bases prevent carbonyl attack.

  • Alternative: t-BuLi (tert-butyllithium) can be used due to its high basicity and steric bulk, but strict temperature control (-78°C) is mandatory.

Protocol: C2-Formylation of N-Boc Indole

This protocol yields 2-formyl-N-Boc-indole, a versatile intermediate.

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add N-Boc indole (1.0 equiv) and anhydrous THF (0.15 M) .

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Ensure the internal temperature equilibrates (approx. 15 mins).

  • Lithiation: Dropwise add LDA (1.1 equiv) over 10 minutes.

    • Note: The solution often turns yellow/orange.

    • Hold: Stir at -78°C for 1 hour. (Do not warm up; N-Boc migration can occur > -20°C).

  • Electrophile Trapping: Add anhydrous DMF (1.5 equiv) dropwise.

  • Quench: Stir for 30 mins at -78°C, then remove the cooling bath. As it reaches 0°C, quench with saturated NH4Cl .

  • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4.

Data Summary: Electrophile Scope

Electrophile Product Type Typical Yield Notes
DMF Aldehyde 85-95% Standard C2-acylation.
CO2 (g) Carboxylic Acid 80-90% Bubble gas directly into -78°C solution.
I2 / THF Iodide 75-85% Pre-dissolve Iodine in THF.

| MeSSMe | Sulfide | 88% | Rapid reaction. |

Deprotection: The "Indole Anion" Nuance

Unlike aliphatic amines, where N-Boc requires strong acid (TFA/HCl) for removal, N-Boc indoles possess a unique lability toward nucleophilic bases . The indole nitrogen lone pair is part of the aromatic system; thus, the indole anion is a relatively stable leaving group.

Method A: Acidic Cleavage (Standard)
  • Reagents: TFA (20-50% v/v) in DCM.

  • Mechanism: Protonation of the carbonyl oxygen -> loss of t-butyl cation -> decarboxylation.

  • Use Case: General synthesis where the substrate lacks acid-sensitive groups (e.g., acetals).

Method B: Basic Cleavage (The "Pro" Method)
  • Reagents: NaOMe (0.1 - 0.5 equiv) in MeOH/THF or K2CO3 in MeOH.

  • Mechanism: Nucleophilic attack of methoxide on the carbonyl.

  • Why use it? It is orthogonal to acid-labile groups. If you have a t-butyl ester elsewhere in the molecule, this method removes the Indole-N-Boc selectively while leaving the Alkyl-O-tBu ester intact.

  • Caution: This only works well for N-Boc heterocycles (Indole, Pyrrole, Imidazole). It will NOT deprotect a standard aliphatic N-Boc amine.

Method C: Thermal/Microwave (Green)
  • Reagents: TFE (2,2,2-Trifluoroethanol) or water.

  • Conditions: Microwave irradiation at 150°C.

  • Use Case: Solvent-free or "green" chemistry requirements.

Diagram: Deprotection Decision Tree

Deprotection cluster_cap Start N-Boc Indole Substrate AcidSensitive Contains Acid-Sensitive Groups? (Acetals, Silyl ethers) Start->AcidSensitive BaseSensitive Contains Base-Sensitive Groups? (Esters, base-labile stereocenters) AcidSensitive->BaseSensitive Yes MethodA Method A: TFA / DCM (Standard Acidic) AcidSensitive->MethodA No MethodB Method B: NaOMe / MeOH (Selective Basic) BaseSensitive->MethodB No MethodC Method C: Thermal / TFE (Neutral / Green) BaseSensitive->MethodC Yes (Hard Case) Desc Select deprotection based on orthogonal functional group stability.

Caption: Decision matrix for removing N-Boc from Indole substrates.

Troubleshooting & Stability

Issue: The "Boc Migration"

  • Symptom: After lithiation and quenching, you isolate a product where the Boc group has moved from N1 to C2.

  • Cause: If the lithiated species (2-Li-N-Boc-indole) is allowed to warm above -20°C without an electrophile present, the Lithium can attack the Boc carbonyl intramolecularly.

  • Solution: Keep the reaction at -78°C until the electrophile is added. Ensure the electrophile is dry and reactive.

Issue: Low Yield in Fischer Indole Synthesis

  • Context: Using N-Boc arylhydrazines.

  • Cause: Strong acid (PPA or ZnCl2) used in Fischer synthesis often cleaves the Boc group before cyclization, leading to side reactions.

  • Solution: Use milder Lewis acids or perform the Fischer synthesis first, then protect. Alternatively, use the Buchwald-Hartwig approach to synthesize N-Boc indoles via cyclization of 2-alkynylanilines, which tolerates the group better.

References

  • Gribble, G. W. (1990). Lithiation of N-protected indoles: A route to 2-substituted indoles. Journal of Organic Chemistry.

  • Snieckus, V. (1990). Directed ortho metalation.[1][2][3][4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews.

  • Hasan, I., Marinelli, E. R., Lin, L. C., Fowler, F. W., & Levy, A. B. (1981). Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles.[5][6] The tert-butoxycarbonyl substituent as a protecting group.[5][6][7][8] Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). N-Protecting Group Removal from Indole Derivatives: Troubleshooting Guide. BenchChem.

  • Rawal, V. H., & Cava, M. P. (1987). Thermolytic deprotection of N-Boc indoles. Tetrahedron Letters.

Sources

Technical Deep Dive: 5-Bromoindole as a Privileged Scaffold in Drug Discovery

[1]

Executive Summary

In the architecture of modern medicinal chemistry, 5-bromoindole (CAS: 10075-50-0) operates as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its significance is twofold: first, as a versatile synthetic handle that allows rapid diversification of the indole core via palladium-catalyzed cross-coupling; and second, as a pharmacophoric anchor where the bromine atom itself contributes to binding affinity through halogen bonding and metabolic occlusion.

This guide details the chemical rationale, synthetic methodologies, and biological applications of 5-bromoindole, designed for researchers optimizing lead compounds in oncology and virology.

Part 1: The Chemical Rationale – Why Position 5?

The indole ring is an electron-rich heterocycle. Electrophilic aromatic substitution typically favors the C-3 position. However, the C-5 position is unique for two reasons:

  • Metabolic Stability: The C-5 position is a primary site for metabolic hydroxylation by Cytochrome P450 enzymes. Substituting this hydrogen with a bromine atom blocks this metabolic soft spot, significantly extending the half-life (

    
    ) of the molecule.
    
  • Electronic Vector: The C-5 position directs substituents into the "solvent-exposed" region of many ATP-binding pockets (e.g., in Kinases), making it an ideal vector for solubilizing groups or affinity-enhancing tails.

The Halogen Bond (Sigma-Hole)

Unlike a simple steric block, the bromine at C-5 can engage in halogen bonding . This is a highly directional non-covalent interaction where the region of positive electrostatic potential on the bromine (the

  • Directionality:

    
     relative to the C-Br bond.
    
  • Energy: Comparable to weak hydrogen bonds (1–5 kcal/mol), often crucial for potency in deep hydrophobic pockets.

Part 2: Synthetic Versatility – The "Handle" Concept

5-Bromoindole serves as a divergent node. The C-Br bond is sufficiently reactive for oxidative addition to Pd(0) species, enabling access to vast chemical space.

Diagram 1: Divergent Synthetic Workflow

The following diagram illustrates the transformation of 5-bromoindole into diverse bioactive libraries.

GStart5-Bromoindole(Core Scaffold)SuzukiAryl-Indoles(Suzuki-Miyaura)Start->SuzukiAr-B(OH)2Pd(0)SonoAlkynyl-Indoles(Sonogashira)Start->SonoTerminal AlkyneCuI, Pd(0)HeckAlkenyl-Indoles(Heck)Start->HeckAlkenePd(II)CHDirect C-HFunctionalizationStart->CHDirect Arylation

Caption: Divergent synthesis pathways utilizing the C-5 bromine handle for library generation.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

Objective: Synthesis of 5-phenylindole derivatives to probe hydrophobic pocket depth. Rationale: This protocol uses a microwave-assisted method to minimize debromination byproducts and maximize yield.

Materials:

  • 5-Bromoindole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: DME/Ethanol (2:1 v/v)

Step-by-Step Methodology:

  • Degassing: In a microwave vial, combine the solvent mixture and degas with Argon for 10 minutes. Critical Step: Oxygen promotes homocoupling of the boronic acid.

  • Assembly: Add 5-bromoindole, arylboronic acid, and catalyst under a positive Argon stream. Add the aqueous base last.

  • Reaction: Seal the vial and heat in a microwave reactor at 110°C for 20 minutes . (Alternatively: Reflux for 4-6 hours in an oil bath).

  • Workup: Cool to Room Temperature (RT). Dilute with Ethyl Acetate (EtOAc). Wash with water (

    
    ) and Brine (
    
    
    ).
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    

Self-Validation Check:

  • TLC: The product should be highly fluorescent under UV (254 nm) compared to the starting material.

  • NMR: Disappearance of the C-5 proton doublet (approx. 7.7 ppm) and appearance of new aromatic signals.

Part 3: Biological Significance & Case Studies

Kinase Inhibition (EGFR & VEGFR)

Derivatives of 5-bromoindole-2-carboxylic acid have shown potent inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2. The indole core mimics the purine ring of ATP, while the 5-substituent (often retaining the Br or an aryl group) occupies the hydrophobic pocket adjacent to the gatekeeper residue.

Quantitative Impact: In a comparative study of hydrazone derivatives against HepG2 (liver cancer) cells:

CompoundStructure NoteTargetIC50 (

M)
Relative Potency
5BDBIC 5-bromoindole hydrazoneEGFR/VEGFR14.3 High
Sorafenib Standard of CareMulti-kinase6.2Reference
Unsubstituted Indole core only->50Low

Data Source: Anti-Cancer Agents in Med. Chem. [1]

Phytoalexin Derivatives (5-Bromobrassinin)

5-Bromobrassinin is a synthetic derivative of the natural phytoalexin Brassinin.[1][2] It acts as an inhibitor of Indoleamine 2,3-dioxygenase (IDO), an enzyme that tumors use to suppress the immune system. The addition of the bromine at C-5 significantly enhances its antiproliferative activity compared to the non-brominated parent.

Diagram 2: Signal Transduction Blockade

The following diagram maps where 5-bromoindole derivatives (as EGFR/VEGFR inhibitors) intercept oncogenic signaling.

SignalingEGFREGFR / VEGFR(Receptor Tyrosine Kinase)RASRASEGFR->RASActivationDrug5-BromoindoleDerivativeDrug->EGFRInhibits(ATP Competition)RAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKProlifCell Proliferation& SurvivalERK->ProlifTranslocationto Nucleus

Caption: 5-Bromoindole derivatives inhibit the ATP-binding site of RTKs, halting the RAS/RAF/MEK/ERK proliferation cascade.

References

  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 2023.

  • Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives, 2020.

  • Halogen Bonding in Medicinal Chemistry: From Observation to Design. Journal of Medicinal Chemistry, 2013.[3]

  • 5-Bromoindole Scaffolds in Medicinal Chemistry: Application Notes. BenchChem, 2025.

starting materials for 3-(Boc-aminomethyl)-5-bromo-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 3-(Boc-aminomethyl)-5-bromo-1H-indole , a high-value scaffold in medicinal chemistry often utilized for kinase inhibitors (e.g., JAK, GSK3


) and GPCR ligands (e.g., 5-HT receptors). The presence of the C5-bromine atom allows for downstream diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings, while the C3-aminomethyl arm serves as a critical linker or pharmacophore.

The guide prioritizes scientific integrity and reproducibility . Unlike generic protocols, we focus on pathways that preserve the labile C5-aryl bromide bond while efficiently installing the C3-aminomethyl functionality.

Retrosynthetic Analysis

The structural dissection of the target reveals three primary disconnections. The choice of route depends heavily on the availability of reagents (specifically Chlorosulfonyl isocyanate) and the tolerance for specific reducing agents.

Retrosynthesis Target 3-(Boc-aminomethyl)-5-bromo-1H-indole Intermediate1 3-Cyano-5-bromoindole Target->Intermediate1 Reduction & Protection (Route A) Intermediate2 5-Bromoindole-3-carboxaldehyde Target->Intermediate2 Reductive Amination (Route B) Intermediate3 5-Bromo-gramine Target->Intermediate3 Quaternization & Displacement (Route C) SM 5-Bromoindole (Commercially Available) Intermediate1->SM CSI / DMF Intermediate2->SM POCl3 / DMF (Vilsmeier-Haack) Intermediate3->SM HCHO / HNMe2 (Mannich)

Figure 1: Retrosynthetic map highlighting the three primary access points from the common precursor, 5-bromoindole.

Primary Starting Material: 5-Bromoindole[1][2][3][4][5][6][7][8]

While 5-bromoindole (CAS: 10075-50-0) is commercially available, its purity is critical. Commercial sources prepared via direct bromination of indole often contain 10-15% of the 3-bromo isomer or dibromo species.

  • Recommendation: Purchase "Synthesis Grade" (>98%) or synthesize via the Indoline-Sulfonate Method (Indole

    
     Indoline-2-sulfonate 
    
    
    
    Acetylation
    
    
    Bromination
    
    
    Hydrolysis
    
    
    Oxidation) to ensure regiochemical purity at C5 [1].

Route A: The Nitrile Pathway (Recommended)

This route is the most atom-economic and direct method for installing a single carbon nitrogen linker. It utilizes Chlorosulfonyl Isocyanate (CSI) , a powerful electrophile that reacts with indoles to form nitriles in high yield.

Step 1: Cyano-Functionalization
  • Reagents: Chlorosulfonyl Isocyanate (CSI), DMF, Acetonitrile (MeCN).

  • Mechanism: CSI undergoes electrophilic substitution at C3 to form an

    
    -chlorosulfonyl amide intermediate. Treatment with DMF facilitates dehydration to the nitrile.
    
  • Protocol:

    • Dissolve 5-bromoindole (1.0 eq) in anhydrous MeCN at 0°C under

      
      .
      
    • Dropwise add CSI (1.1 eq). The reaction is exothermic; maintain

      
      °C.[1]
      
    • Stir for 1 hour. A precipitate (the

      
      -chlorosulfonyl intermediate) may form.[2][3]
      
    • Add anhydrous DMF (2.0 eq) dropwise. Stir for 1 hour at 0°C, then pour onto crushed ice/water.

    • Workup: The product, 5-bromoindole-3-carbonitrile , precipitates as a solid. Filter, wash with water, and dry.[4][5]

    • Checkpoint: Verify absence of starting material by TLC (EtOAc/Hex).

Step 2: Selective Reduction (The Critical Step)
  • Challenge: Standard nitrile reductions (LiAlH

    
    , H
    
    
    
    /Pd) pose a high risk of debrominating the C5 position.
  • Solution: Use Borane-Dimethyl Sulfide (BH

    
     SMe
    
    
    
    )
    or Borane-THF . Borane selectively reduces nitriles to primary amines without affecting aryl bromides [2].
  • Protocol:

    • Suspend 5-bromoindole-3-carbonitrile (1.0 eq) in anhydrous THF.

    • Add BH

      
       SMe
      
      
      
      (2.0 M in THF, 3.0 eq) slowly at reflux.
    • Reflux for 2–4 hours.

    • Quench: Cool to 0°C. Carefully add MeOH (vigorous evolution of H

      
      ).
      
    • Acid Hydrolysis: Add 1M HCl and reflux for 30 mins to break the boron-amine complex.

    • Neutralize with NaOH to pH >10 and extract with DCM.

Step 3: Boc Protection
  • Protocol: Treat the crude amine with Boc

    
    O (1.1 eq) and Et
    
    
    
    N in DCM. Purify via silica gel chromatography.

Route B: The Aldehyde Pathway (Alternative)

If CSI is unavailable (due to safety/regulatory restrictions), the Vilsmeier-Haack route is a robust alternative, though it requires a two-step reduction sequence to avoid dimerization.

Step 1: Vilsmeier-Haack Formylation
  • Reagents: POCl

    
    , DMF.
    
  • Protocol:

    • Add POCl

      
       (1.1 eq) to DMF at 0°C to form the Vilsmeier reagent.
      
    • Add 5-bromoindole (1.0 eq) in DMF.

    • Heat to 40°C for 1 hour.

    • Hydrolyze with ice/NaOH. Isolate 5-bromoindole-3-carboxaldehyde .

Step 2: Oxime Formation & Reduction
  • Why not direct reductive amination? Reacting the aldehyde directly with NH

    
    OAc/NaBH
    
    
    
    CN often leads to significant dimer formation (secondary amine).
  • Protocol:

    • Oxime: Reflux aldehyde with NH

      
      OH
      
      
      
      HCl and NaOAc in EtOH/H
      
      
      O. Isolate the oxime.
    • Reduction: Dissolve oxime in AcOH. Add Zn dust (excess) in portions. This mild reduction preserves the Ar-Br bond (unlike H

      
      /Pd) [3].
      
    • Filter Zn, basify, and protect with Boc

      
      O immediately.
      

Comparison of Routes

FeatureRoute A (Nitrile)Route B (Aldehyde)Route C (Gramine)
Step Count 3 (Shortest)44-5
Atom Economy HighModerateLow
Safety CSI is corrosive/reactiveStandard reagentsMeI & Azides are hazardous
Br-Stability Excellent (Borane)Good (Zn/AcOH)Excellent
Scalability HighHighModerate

Experimental Workflow Visualization

Workflow cluster_0 Route A: Nitrile (Recommended) Step1 5-Bromoindole + CSI / DMF Step2 3-Cyano-5-bromoindole Step1->Step2 Step3 Reduction (BH3-DMS / THF) Step2->Step3 Step4 Free Amine Step3->Step4 Step5 Boc-Protection (Boc2O / Et3N) Step4->Step5

Figure 2: Step-by-step workflow for the recommended Nitrile Route.

References

  • BenchChem. "Common side reactions in the synthesis of 5-Bromoindole." BenchChem Technical Notes. Accessed October 2023. Link

  • Haddenham, D. et al. "A Dual Site Catalyst for Mild, Selective Nitrile Reduction." Journal of Organic Chemistry, 2009, 74, 1964-1970.[6] Link

  • GuideChem. "How to Prepare 5-Bromoindole and Its Derivatives?" GuideChem FAQ. Accessed October 2023. Link

  • Organic Syntheses. "Chlorosulfonyl Isocyanate." Org.[7][4][8][2][3][6] Synth. 1966, 46, 23. Link

Sources

Methodological & Application

Boc deprotection of 3-(aminomethyl)-5-bromo-1H-indole protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Boc Deprotection of 3-(Aminomethyl)-5-bromo-1H-indole

Executive Summary

The removal of the tert-butoxycarbonyl (Boc) group from 3-(aminomethyl)-5-bromo-1H-indole presents a specific chemoselective challenge often overlooked in standard protocols. While the 5-bromo substituent provides a slight deactivating effect, the electron-rich indole core remains highly susceptible to electrophilic aromatic substitution (Friedel-Crafts alkylation) by the tert-butyl carbocations generated during acidolysis.

Standard deprotection protocols (neat TFA or HCl/MeOH) often yield impurities ranging from 5-15% of tert-butylated indole byproducts, which are difficult to separate from the desired primary amine. This guide details two optimized protocols: Method A (Scavenger-Assisted) for maximum purity, and Method B (Precipitation-Driven) for rapid scale-up, emphasizing the critical role of cation scavengers.

Mechanistic Insight & Strategic Analysis

The "Indole Trap"

Acidic cleavage of the Boc group releases a tert-butyl cation (


).[1][2] In the absence of a superior nucleophile, this electrophile attacks the electron-rich indole ring. While the C3 position is blocked by the aminomethyl group, the C2  and C7  positions are vulnerable.
  • Standard Pathway: Protonation

    
     Fragmentation 
    
    
    
    Release of
    
    
    + Isobutene.[3]
  • Competing Pathway: The generated isobutene is in equilibrium with the

    
     cation in strong acid. This cation irreversibly alkylates the indole ring.
    
The Solution: Silane Scavengers

To ensure the integrity of the 5-bromo-indole core, we utilize Triethylsilane (TES) . Silanes act as "hydride donors" to the carbocation, rapidly reducing the reactive


 to inert isobutane and silyl species, effectively out-competing the indole ring for the electrophile.

BocDeprotectionMechanism Substrate Boc-Protected Indole Intermediate Protonated Intermediate Substrate->Intermediate TFA/H+ Cation t-Butyl Cation (Electrophile) Intermediate->Cation Fragmentation Product Deprotected Amine (Salt) Intermediate->Product - CO2 Byproduct t-Butyl-Indole (Impurity) Cation->Byproduct Attack on Indole Ring (No Scavenger) Scavenged Isobutane (Inert Gas) Cation->Scavenged + Triethylsilane (TES) (Hydride Transfer)

Figure 1: Mechanistic divergence showing the critical role of TES in intercepting the reactive cation before it damages the indole substrate.

Experimental Protocols

Method A: The High-Fidelity Protocol (TFA + TES)

Recommended for: Medicinal chemistry, final step deprotection, and substrates where purity is paramount.

Reagents:

  • Substrate: tert-butyl (5-bromo-1H-indol-3-yl)methylcarbamate

  • Acid: Trifluoroacetic Acid (TFA), Reagent Grade

  • Solvent: Dichloromethane (DCM), Anhydrous[4][5]

  • Scavenger: Triethylsilane (TES) (Alternative: Triisopropylsilane - TIPS)

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equiv (e.g., 100 mg) of the Boc-protected indole in DCM (concentration ~0.1 M).

  • Scavenger Addition: Add 2.5 equivalents of Triethylsilane (TES). Stir for 2 minutes.

    • Note: The solution remains clear.

  • Acidolysis: Cool the solution to 0°C. Dropwise add TFA to achieve a final ratio of 1:1 (v/v) TFA:DCM .

    • Why? Cooling controls the initial burst of isobutene gas; the high acid concentration ensures rapid first-order kinetics.

  • Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) for 60 minutes .

    • Monitor: TLC (10% MeOH/DCM) or LCMS. The starting material (

      
      ) should disappear; the free amine (
      
      
      
      ) will streak at the baseline.
  • Workup (Isolation of TFA Salt):

    • Concentrate the mixture in vacuo (rotary evaporator) at < 35°C.

    • Co-evaporation: Add Toluene (5 mL) and re-evaporate. Repeat 2x.

    • Purpose: This azeotropically removes residual TFA, which can degrade the indole over time.

    • Precipitation: Add cold Diethyl Ether (

      
      , 10 mL) to the oily residue. Triturate (scratch the flask) to induce crystallization of the amine-TFA salt.
      
    • Filter and dry under high vacuum.[6]

Method B: The Scale-Up Protocol (HCl/Dioxane)

Recommended for: Gram-scale batches where filtration is preferred over evaporation.

Reagents:

  • Acid: 4.0 M HCl in 1,4-Dioxane (Commercial solution)

  • Solvent: 1,4-Dioxane (or minimal MeOH for solubility)

Protocol:

  • Dissolution: Dissolve the substrate in a minimal volume of 1,4-Dioxane (or 1 mL MeOH per gram if solubility is poor).

  • Acid Addition: Add 10 equivalents of 4.0 M HCl in Dioxane at Room Temperature.

  • Precipitation: Stir vigorously. The product usually precipitates as the Hydrochloride salt within 15-30 minutes.

  • Completion: Stir for a total of 2 hours to ensure occluded starting material inside the solid matrix is deprotected.

  • Isolation:

    • Filter the white/off-white solid.

    • Wash the cake with copious Diethyl Ether (

      
       volumes) to wash away the lipophilic tert-butyl byproducts.
      
    • Risk Note: If the product does not precipitate, do not heat. Switch to evaporation (Method A workup).

Data Summary & Comparison

FeatureMethod A (TFA/TES)Method B (HCl/Dioxane)
Purity Profile Excellent (>98%) Good (90-95%)
Indole Alkylation Negligible (<1%)Possible (2-5% if not precipitated)
Workup Evaporation & TriturationFiltration
Salt Form Trifluoroacetate (TFA)Hydrochloride (HCl)
Throughput Lower (Labor intensive)High (Filtration based)
Safety Corrosive (TFA)Peroxide Former (Dioxane)

Process Control & Troubleshooting

Workflow Decision Tree

Use this logic to determine the correct path for your specific batch needs.

WorkflowLogic Start Start: Boc-Indole Substrate ScaleCheck Is Scale > 5g? Start->ScaleCheck PurityCheck Is >99% Purity Critical? ScaleCheck->PurityCheck No MethodB Method B: HCl/Dioxane (Precipitation Mode) ScaleCheck->MethodB Yes (Speed) MethodA Method A: TFA + TES (Scavenger Mode) PurityCheck->MethodA Yes (Avoid Alkylation) PurityCheck->MethodB No (Standard)

Figure 2: Decision matrix for selecting the optimal deprotection strategy.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Extra peak (M+56) in LCMS tert-Butylation of the indole ring (C2/C7).CRITICAL: Repeat synthesis using Method A with 5.0 equiv TES . Once formed, this impurity cannot be removed easily.
Red/Brown coloration Indole oxidation/polymerization.Ensure solvents are degassed. Perform reaction under

atmosphere.
Incomplete Reaction Steric bulk or insufficient acid.[2]Increase time to 4 hours. Do not heat >30°C (increases alkylation risk).
Oily Product (Method A) Residual TFA preventing crystallization.[5]Co-evaporate with Toluene 3x. Triturate with cold

/Hexane mix.

References

  • Lundt, B. F., et al. "Selective Removal of the t-Butyloxycarbonyl Group." International Journal of Peptide and Protein Research, vol. 12, no. 5, 1978, pp. 258-268. (Foundational work on scavengers). Link

  • Wuts, P. G. M., and Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th ed., John Wiley & Sons, 2006. (Standard reference for deprotection conditions). Link

  • Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron, vol. 60, no. 11, 2004, pp. 2447-2467. (Discusses suppression of side reactions in indole-containing peptides). Link

  • Pearson, D. A., et al. "Trialkylsilanes as Scavengers for the Trifluoroacetic Acid Deblocking of Protecting Groups in Peptide Synthesis." Tetrahedron Letters, vol. 30, no. 21, 1989, pp. 2739-2742. (Specific application of Silanes). Link

Sources

Application Note: Buchwald-Hartwig Amination of 3-(Boc-aminomethyl)-5-bromo-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The functionalization of tryptamine derivatives is a cornerstone in the synthesis of serotonergic modulators and indole alkaloid mimetics. This application note details the protocol for the Buchwald-Hartwig amination of 3-(Boc-aminomethyl)-5-bromo-1H-indole .

The Challenge

This substrate presents a "chemical conflict" triad:

  • Electrophilic Site: The C5-Bromide (reactive handle).

  • Nucleophilic/Acidic Site: The unprotected Indole N1-H (

    
    ).
    
  • Labile Protecting Group: The C3-Boc-aminomethyl group (acid-sensitive, thermally sensitive >100°C).

Standard strong bases (e.g., NaOtBu) can lead to competitive N-arylation or catalyst poisoning via the indolyl anion. Conversely, weak bases (e.g.,


) often fail to generate the active amido-palladium complex at temperatures compatible with the Boc group.
The Solution: The "Proton-Tolerant" Interface

We utilize a Third-Generation Buchwald Precatalyst (RuPhos-Pd-G3/G4) system coupled with LiHMDS .

  • LiHMDS (Lithium Hexamethyldisilazide): Acts as a soluble, non-nucleophilic base that reversibly deprotonates the indole N-H, preventing permanent N-arylation while sufficiently activating the amine nucleophile.

  • RuPhos Ligand: Provides the necessary steric bulk to prevent catalyst deactivation by the indolyl anion and facilitates reductive elimination for secondary amines.

  • Pd-G4 Precatalyst: Ensures rapid generation of the active

    
     species at moderate temperatures (
    
    
    
    ), preserving the Boc group.

Reaction Mechanism & Pathway Analysis

The success of this protocol relies on the specific orthogonal reactivity enabled by the ligand.

BuchwaldMechanism PreCat Pd-RuPhos-G4 (Precatalyst) ActiveCat L-Pd(0) (Active Species) PreCat->ActiveCat Activation OxAdd Oxidative Addition [L-Pd(II)(Ar)(Br)] ActiveCat->OxAdd + Ar-Br Substrate 5-Br-Indole Substrate (Ar-Br) Substrate->OxAdd AmineBind Amine Coordination (R-NH2) OxAdd->AmineBind Deprot Deprotonation by LiHMDS (Indole NH protected as N-Li) AmineBind->Deprot Base Action RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->ActiveCat Regeneration Product C5-Aminated Indole (Boc Intact) RedElim->Product

Figure 1: Catalytic cycle highlighting the compatibility of LiHMDS with the free indole NH. The base reversibly lithiates the indole nitrogen, preventing it from competing with the amine nucleophile.

Optimization & Screening Data

The following data summarizes the optimization process for coupling morpholine (secondary amine model) with the substrate.

Table 1: Ligand and Base Effects on Yield

EntryCatalyst SourceLigand (L)Base (2.2 equiv)SolventTemp (°C)Yield (%)Notes
1

BINAP

Toluene10015%N-arylation side products observed.
2

XPhos

Dioxane10045%Slow conversion; incomplete after 24h.
3RuPhos-Pd-G4 - LiHMDS THF 65 92% Clean conversion. Boc intact.
4BrettPhos-Pd-G4-LiHMDSTHF6578%Good for primary amines, less effective here.
5RuPhos-Pd-G4-


-AmylOH
8060%Solubility issues with base.

Note: Yields determined by HPLC vs internal standard.

Detailed Experimental Protocol

Objective: Synthesis of 3-(Boc-aminomethyl)-5-(morpholin-4-yl)-1H-indole. Scale: 1.0 mmol (approx. 325 mg of substrate).

Materials & Reagents[1][2][3][4][5][6][7][8]
  • Substrate: 3-(Boc-aminomethyl)-5-bromo-1H-indole (1.0 equiv, 1.0 mmol).

  • Amine: Morpholine (1.2 equiv, 1.2 mmol).

  • Catalyst: RuPhos-Pd-G4 (0.02 equiv, 2 mol%). Alternative:

    
     (1 mol%) + RuPhos (2 mol%).
    
  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M solution in THF (2.2 equiv, 2.2 mmol). Note: Excess base accounts for Indole NH deprotonation.

  • Solvent: Anhydrous THF (degassed).

Step-by-Step Workflow

ProtocolWorkflow Step1 1. Charge Solids (Substrate, Catalyst) in Vial Step2 2. Evacuate/Backfill (Argon x3) Step1->Step2 Step3 3. Add Liquids (Solvent, Amine) via Syringe Step2->Step3 Step4 4. Add Base (LiHMDS dropwise) Turn Yellow/Orange Step3->Step4 Step5 5. Heat (65°C, 12-16h) Stirring 800rpm Step4->Step5 Step6 6. Quench (NH4Cl aq) Step5->Step6 Step7 7. Workup (EtOAc Extr.) Step6->Step7

Figure 2: Operational workflow for the amination reaction.

Phase A: Setup (Inert Atmosphere)
  • Vessel Preparation: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon.

  • Charging Solids: Inside a glovebox (or using Schlenk technique), add:

    • 3-(Boc-aminomethyl)-5-bromo-1H-indole (325 mg, 1.0 mmol).

    • RuPhos-Pd-G4 precatalyst (17 mg, 0.02 mmol).

  • Sealing: Seal the vial and remove from the glovebox (if applicable). Connect to an Argon manifold.

Phase B: Reaction Initiation
  • Solvent Addition: Add anhydrous THF (4.0 mL, 0.25 M concentration) via syringe.

  • Amine Addition: Add Morpholine (104 µL, 1.2 mmol) via microliter syringe.

  • Base Addition (Critical Step):

    • Cool the mixture to 0°C (ice bath) briefly to mitigate exotherm upon deprotonation.

    • Add LiHMDS (1.0 M in THF, 2.2 mL, 2.2 mmol) dropwise over 2 minutes.

    • Observation: The solution will likely turn dark orange or red (formation of indolyl anion and active catalyst).

    • Remove ice bath and allow to warm to RT.

Phase C: Execution
  • Heating: Place the vial in a pre-heated aluminum block at 65°C .

  • Monitoring: Stir at 800 rpm for 12–16 hours. Monitor by LC-MS.

    • Target Mass: [M+H]+ = Product Mass.[1]

    • Watch for: Debrominated indole (side product) or starting material.[1]

Phase D: Workup & Purification[2][3]
  • Quench: Cool to RT. Dilute with EtOAc (10 mL) and quench carefully with saturated aq.

    
     (10 mL). Note: This reprotonates the Indole NH.
    
  • Extraction: Separate layers. Extract aqueous layer with EtOAc (2 x 10 mL).

  • Drying: Combine organics, wash with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash Chromatography (SiO2).

    • Eluent: 0-5% MeOH in DCM (or 20-50% EtOAc in Hexanes).

    • Precaution: Avoid using acidified silica or acetic acid in the eluent to protect the Boc group.

Critical Parameters & Troubleshooting

The "Free NH" Factor

The use of 2.2 equivalents of LiHMDS is non-negotiable.

  • 1.0 equiv: Neutralizes the Indole NH.

  • 1.0 equiv: Neutralizes the H-Br byproduct formed during coupling.

  • 0.2 equiv: Excess to drive kinetics.

  • Failure Mode: Using only 1.2 equiv will stall the reaction at <50% conversion because the base is consumed by the indole acidity, leaving no base for the catalytic cycle.

Boc Stability[2][10]
  • Temperature Limit: Do not exceed 85°C. At >100°C in the presence of strong bases/Lewis acidic salts, the Boc group can undergo thermal elimination (isobutylene loss).

  • Workup pH: Ensure the quench is neutral/mildly basic (

    
    ). Do not use 1M HCl.
    
Catalyst Choice

If RuPhos-Pd-G4 is unavailable:

  • Alternative: Mix

    
     (1 mol%) and RuPhos (2-4 mol%) in THF at RT for 30 mins before adding substrate/base.
    
  • For Primary Amines: Switch ligand to tBuXPhos or BrettPhos . RuPhos is specialized for secondary amines.[4]

References

  • Buchwald-Hartwig Amination of Heterocycles

    • Title: Efficient Pd-Catalyzed Amination of Heteroaryl Halides.[5][6]

    • Source:Organic Letters, 2005, 7(18), 3965–3968.
    • URL:[Link]

  • Unprotected Indole Coupling Strategy

    • Title: Palladium-Catalyzed Amination of Aryl Halides with Lithium Bis(trimethylsilyl)amide.
    • Source:Organic Letters, 2001, 3(17), 2729–2732.
    • URL:[Link]

  • Precatalyst Generations (G3/G4)

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Amides and Esters with Heteroaryl Halides.
    • Source:J. Am. Chem. Soc., 2010, 132(42), 14702.
    • URL:[Link]

  • RuPhos Ligand Utility

    • Title: A Highly Active Catalyst for the Room-Temperature Amination and Suzuki−Miyaura Coupling of Aryl Chlorides.
    • Source:Angew. Chem. Int. Ed., 2004, 43, 1871.
    • URL:[Link]

  • Boc Group Stability Guide

    • Title: Protective Groups in Organic Synthesis (Greene's).[7]

    • Source: Wiley Online Library.
    • URL:[Link]

Sources

Application Note: Strategic Utilization of 3-(Boc-aminomethyl)-5-bromo-1H-indole in Lead Generation and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction & Scientific Rationale

In modern drug discovery, the indole ring is universally recognized as a "privileged scaffold" due to its ubiquitous presence in bioactive natural products and FDA-approved therapeutics. Specifically, the indole-3-methanamine motif (a one-carbon homologue of tryptamine) is a critical pharmacophore found in natural products like gramine and brassinin[1].

3-(Boc-aminomethyl)-5-bromo-1H-indole is an exceptionally versatile, bifunctional building block designed for high-throughput library synthesis and lead generation. It features two orthogonal reactive sites:

  • C5-Bromide: Provides a reliable handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), allowing for the extension of the molecular framework and modulation of lipophilicity.

  • C3-Boc-Protected Aminomethyl Group: The tert-butyloxycarbonyl (Boc) group masks the highly nucleophilic primary amine during transition-metal catalysis. Upon acidic deprotection, the exposed amine can be rapidly diversified via amide couplings, reductive aminations, or urea formations.

This orthogonal reactivity allows medicinal chemists to systematically explore structure-activity relationships (SAR) across two distinct vectors of the indole core without the need for complex, multi-step protecting group manipulations.

Physicochemical Properties

Understanding the physicochemical baseline of this building block is essential for predicting its behavior in biphasic reaction mixtures and chromatographic purifications[2].

PropertyValue
Chemical Name 3-(Boc-aminomethyl)-5-bromo-1H-indole
CAS Number 339282-64-3
Molecular Formula C₁₄H₁₇BrN₂O₂
Molecular Weight 325.20 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO, DCM, Ethyl Acetate; Insoluble in Water
Storage Conditions 2–8 °C, protect from light and moisture

Strategic Workflow in Drug Discovery

The standard operational workflow for utilizing 3-(Boc-aminomethyl)-5-bromo-1H-indole involves a sequence of Cross-Coupling


 Deprotection 

Amine Functionalization
.

Causality in Workflow Design: The strategic choice to perform the Suzuki-Miyaura cross-coupling prior to Boc deprotection is rooted in catalyst preservation. A free primary amine can coordinate strongly with the palladium center, leading to catalyst poisoning or competing Buchwald-Hartwig amination. By retaining the Boc protecting group, the C5-bromide undergoes selective sp²-sp² coupling, preserving the amine for late-stage diversification.

G A 3-(Boc-aminomethyl)- 5-bromo-1H-indole B Suzuki-Miyaura Cross-Coupling (C5) A->B C 5-Aryl-3-(Boc-aminomethyl)- 1H-indole B->C Pd Catalyst Boronic Acid D Boc Deprotection (TFA/DCM) C->D E 5-Aryl-1H-indole- 3-methanamine D->E -Boc F Amide/Urea Coupling (C3) E->F G Diversified Lead Library F->G R-COOH / HATU

Workflow for orthogonal functionalization of 3-(Boc-aminomethyl)-5-bromo-1H-indole.

Validated Experimental Protocols

The following protocols represent a self-validating system optimized for high yield and minimal side reactions.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C5-Functionalization)

This protocol utilizes a biphasic solvent system and a bidentate palladium catalyst to maximize the coupling efficiency of the C5-bromide[3].

Reagents:

  • 3-(Boc-aminomethyl)-5-bromo-1H-indole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 3-(Boc-aminomethyl)-5-bromo-1H-indole, the arylboronic acid, and K₂CO₃.

  • Solvent Addition & Degassing: Add the Dioxane/H₂O mixture. Causality Note: Dioxane solubilizes the organic substrates, while water dissolves the inorganic base, creating a biphasic system that facilitates the transmetalation step. Degas the mixture by bubbling Argon or Nitrogen through the solution for 15 minutes. Crucial: Oxygen must be removed as it reacts with Pd(0) to form inactive Pd(II) peroxo complexes, halting the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of inert gas. The bidentate dppf ligand prevents catalyst deactivation and is highly efficient for sterically hindered bromides.

  • Reaction: Heat the mixture to 90 °C for 4–6 hours. Monitor complete consumption of the starting material via LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield the 5-Aryl-3-(Boc-aminomethyl)-1H-indole.

Protocol B: Boc-Deprotection and Amide Coupling (C3-Functionalization)

Following C5-derivatization, the C3-amine is unmasked and coupled to a target carboxylic acid.

Reagents:

  • 5-Aryl-3-(Boc-aminomethyl)-1H-indole (1.0 equiv)

  • Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:4 v/v)

  • Carboxylic acid (R-COOH) (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

Step-by-Step Methodology:

  • Deprotection: Dissolve the Boc-protected intermediate in DCM. Slowly add TFA at 0 °C, then warm to room temperature and stir for 2 hours. Causality Note: TFA efficiently cleaves the Boc group via an E1-type elimination mechanism, releasing isobutylene and carbon dioxide. DCM serves as an optimal non-polar, aprotic solvent that stabilizes the intermediate without participating in side reactions.

  • Evaporation: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3x) to remove residual TFA, yielding the amine TFA salt.

  • Activation: In a separate flask, dissolve the target carboxylic acid and HATU in anhydrous DMF. Add DIPEA and stir for 10 minutes. Causality Note: HATU is selected over traditional carbodiimides (e.g., EDC) due to the superior reactivity of the HOAt leaving group, which accelerates the formation of the amide bond and minimizes epimerization.

  • Coupling: Add the amine TFA salt (from Step 2) to the activated acid solution. Causality Note: The excess DIPEA is critical to neutralize the TFA salt, ensuring the primary amine is in its active, free-base form for nucleophilic attack.

  • Workup: Stir for 3 hours at room temperature. Quench with saturated NaHCO₃, extract with Ethyl Acetate, wash with 5% LiCl (to remove DMF), dry, and purify to obtain the final diversified lead compound.

Applications in Target-Based Drug Discovery

The derivatives synthesized from 3-(Boc-aminomethyl)-5-bromo-1H-indole have demonstrated profound efficacy across multiple therapeutic areas:

  • Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors (Immuno-Oncology): The indole-3-methanamine scaffold is the core component of brassinin derivatives. Modifying the C3-amine into dithiocarbamates or complex amides allows the molecule to bind directly to the heme iron of the IDO1 enzyme, preventing the degradation of tryptophan into kynurenine and thereby reversing tumor-induced immunosuppression[1].

  • Anthelmintic Agents (Veterinary & Human Medicine): Recent studies have demonstrated that 5-Aryl-1H-indoles, synthesized via the cross-coupling of 5-bromoindoles, exhibit potent anthelmintic activity. These compounds effectively paralyze parasitic nematodes by acting as inhibitors of mitochondrial complex II, showcasing low toxicity toward mammalian cells and serving as a sustainable antiparasitic scaffold[3].

References[2] 3-(BOC-AMINOMETHYL)-5-BROMO-1H-INDOLE | 339282-64-3.Sigma-Aldrich. URL: https://www.sigmaaldrich.com/[1]Structure-Activity Study of Brassinin Derivatives as Indoleamine 2,3-Dioxygenase Inhibitors. Gaspari P, Banerjee T, Malachowski WP, Muller AJ, Prendergast GC, Duhadaway J. Journal of Medicinal Chemistry. 2006;49(2):684-692. URL: https://doi.org/10.1021/jm0508888[3]Synthesis, Anthelmintic Activity, and Mechanism of Action of 5-Aryl-1H-indoles. Kadlecová A, Dzedulionytė Müldür K, Peřina M, et al. Journal of Agricultural and Food Chemistry. 2025;73(52):33059-33069. URL: https://doi.org/10.1021/acs.jafc.5c14071

Sources

functionalization of the indole C3 position after Boc deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic C3-Functionalization of Unprotected Indoles Post-Boc Removal

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry.[1][2][3][4] While


-Boc protection is standard for modulating reactivity during early synthetic steps, its removal liberates the indole nitrogen (N-H), dramatically altering the electronic landscape of the ring system. This guide addresses the specific challenge of functionalizing the C3 position immediately following Boc deprotection.

The Core Challenge:


-Boc indoles are electron-deficient and relatively inert to electrophilic attack at C3. Upon deprotection, the free (NH)-indole becomes hyper-nucleophilic at C3 (enamine character). However, the liberated N-H is also acidic (

), creating a competition between C3-alkylation (desired) and N-alkylation (undesired), as well as acid-catalyzed dimerization if the deprotection media (e.g., TFA) is not rigorously managed.

This note details three validated workflows to harness this reactivity switch for high-value C3 functionalization.

Mechanistic Insight: The Reactivity Switch

Understanding the orbital interactions post-deprotection is critical for reaction design. The removal of the electron-withdrawing tert-butoxycarbonyl group restores the lone pair availability on the nitrogen, which donates electron density into the


-system, specifically activating the C3 position (HOMO coefficient is highest at C3).

IndoleReactivity cluster_pathways Competing Pathways Post-Deprotection NBoc N-Boc Indole (Electron Deficient) Deprotection Acidic Deprotection (TFA/DCM) NBoc->Deprotection -Boc FreeIndole Free (NH)-Indole (High C3 Nucleophilicity) Deprotection->FreeIndole Neutralization C3_Path C3-Functionalization (Kinetic Control) FreeIndole->C3_Path Soft Electrophiles (Lewis Acids/Organocatalysis) N_Path N-Alkylation (Thermodynamic/Base Control) FreeIndole->N_Path Hard Electrophiles (Strong Base) Dimer Acid-Catalyzed Dimerization FreeIndole->Dimer Residual Acid

Figure 1: The electronic pivot from N-Boc to Free NH determines the divergent reaction pathways.

Validated Protocols

Workflow A: Telescoped Deprotection & Organocatalytic Friedel-Crafts Alkylation

Best for: Enantioselective construction of C3-benzylic stereocenters.

This protocol utilizes the MacMillan imidazolidinone catalyst system.[3][5] The critical step here is the complete removal of TFA from the deprotection step, as residual strong acid will poison the amine catalyst and promote racemic background reactions.

Reagents:

  • Substrate: N-Boc Indole derivative[6]

  • Deprotection: Trifluoroacetic acid (TFA), Dichloromethane (DCM)

  • Functionalization:

    
    -unsaturated aldehyde (e.g., cinnamaldehyde), Catalyst 1  (MacMillan 1st Gen), solvent (THF/H2O).
    

Step-by-Step Protocol:

  • Deprotection: Dissolve N-Boc indole (1.0 equiv) in DCM (0.2 M). Add TFA (20% v/v) at 0°C. Stir for 1-2 h until TLC shows consumption.

  • CRITICAL Neutralization: Quench with sat. NaHCO3. Extract with DCM. Wash the organic layer 3x with sat. NaHCO3 to ensure pH is neutral. Dry over Na2SO4 and concentrate.

    • Note: Trace acid is the enemy of enantioselectivity in the next step.

  • Catalyst Setup: To the crude free indole (1.0 equiv) in THF/H2O (95:5, 0.5 M), add the chiral amine catalyst (20 mol %) and the

    
    -unsaturated aldehyde (1.2 equiv).
    
  • Reaction: Stir at -20°C to -10°C for 12-24 h.

  • Reduction (Optional): To stabilize the resulting aldehyde, add excess NaBH4 and MeOH at 0°C to isolate the corresponding alcohol.

Data Summary (Typical Results):

Substrate (R) Electrophile Yield (%) ee (%) Ref
H Cinnamaldehyde 89 92 [1]
5-OMe Crotonaldehyde 82 94 [1]

| 5-Br | Cinnamaldehyde | 75 | 90 | [1] |

Workflow B: Ligandless Pd-Catalyzed Direct C3-Arylation

Best for: Late-stage functionalization (LSF) and rapid analog generation.

Unlike standard Suzuki couplings that require pre-functionalization (e.g., C3-Bpin or C3-Halogen), this protocol activates the C3-H bond of the free indole directly using a Pd(II) cycle. It specifically leverages the free N-H for directing the palladation.

Reagents:

  • Free Indole (isolated post-deprotection)

  • Aryl Bromide (Ar-Br)[7][8]

  • Catalyst: Pd(OAc)2 (5 mol %)

  • Additive: Benzyl(tributyl)ammonium chloride (BnNBu3Cl) (1.0 equiv)

  • Base: K2CO3[7][8]

  • Solvent: Toluene (degassed)

Step-by-Step Protocol:

  • Setup: In a screw-cap vial, combine free indole (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)2 (5 mol %), and K2CO3 (2.0 equiv).

  • Additive: Add BnNBu3Cl (1.0 equiv). Mechanism Note: This phase-transfer catalyst stabilizes the Pd nanoparticles and aids in the base turnover.

  • Reaction: Add Toluene (0.2 M). Seal and heat to 100°C for 14 h.

  • Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via column chromatography.

Why this works: The reaction proceeds via an electrophilic palladation at C3.[8] The free N-H is not alkylated because the base (K2CO3) in toluene is not strong enough to deprotonate the indole nitrogen (pKa ~17) to form a reactive amide anion, but it is sufficient to sponge up the HBr generated.

Workflow C: Iodine-Catalyzed Michael Addition (Green Protocol)

Best for: Introducing alkyl chains with carbonyl handles (green chemistry).

This method avoids heavy metals and uses molecular iodine to activate the Michael acceptor. It is highly selective for C3 over N1.

Reagents:

  • Free Indole[4][8][9][10]

  • Methyl Vinyl Ketone (MVK) or similar enone

  • Catalyst: Iodine (

    
    ) (5-10 mol %)
    
  • Solvent: Methanol or Ethanol

Step-by-Step Protocol:

  • Mixture: Dissolve free indole (1.0 mmol) and MVK (1.2 mmol) in MeOH (2 mL).

  • Catalysis: Add molecular iodine (10 mol %).

  • Reaction: Stir at room temperature. The deep brown color of iodine may fade as it complexes. Reaction time is typically 1-4 hours.[5]

  • Quench: Add a few drops of sat. Na2S2O3 (sodium thiosulfate) to quench residual iodine (color disappears).

  • Isolation: Evaporate solvent. The product is often pure enough to proceed or requires a short silica plug.

Critical Quality Attributes & Troubleshooting

IssueProbable CauseCorrective Action
N-Alkylation observed Base too strong or solvent too polar (DMSO/DMF).Switch to non-polar solvents (Toluene, DCM) and weaker bases (bicarbonate, carbonate).
Indole Dimerization Residual Acid from Boc-deprotection.Implement a rigorous basic wash (NaHCO3) or use a basic resin scavenger post-deprotection.
Low Conversion (Pd) Catalyst poisoning by free NH.Increase temperature to 100°C; ensure "Ligandless" conditions (phosphines can sometimes inhibit C-H activation of free indoles).
Racemization (Workflow A) Temperature too high.Maintain -20°C strictly. Ensure aldehyde is distilled before use.

References

  • Austin, J. F., & MacMillan, D. W. C. (2002).[3] Enantioselective Organocatalytic Indole Alkylations. Journal of the American Chemical Society, 124(7), 1172–1173. [Link]

  • Bellina, F., Benelli, F., & Rossi, R. (2008). Direct Palladium-Catalyzed C-3 Arylation of Free (NH)-Indoles with Aryl Bromides under Ligandless Conditions.[7][8] The Journal of Organic Chemistry, 73(14), 5529–5535.[8] [Link]

  • Bandini, M., & Umani-Ronchi, A. (2005). Catalytic Functionalization of Indoles in a New Dimension. Angewandte Chemie International Edition, 44(12), 1860-1867. [Link]

  • Ko, S., Sastry, M. N. V., Lin, C., & Yao, C. (2005).

    
    -Unsaturated Ketones. Tetrahedron Letters, 46(34), 5771-5774. [Link]
    

Sources

The Strategic Application of 3-(Boc-aminomethyl)-5-bromo-1H-indole in Complex Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Natural Product Synthesis

The indole nucleus is a cornerstone of numerous biologically active natural products and pharmaceutical agents.[1] Among the vast array of functionalized indoles, 3-(Boc-aminomethyl)-5-bromo-1H-indole has emerged as a particularly versatile and strategic building block in the synthesis of complex alkaloids. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into its key chemical attributes, provide detailed protocols for its derivatization, and illustrate its application in the context of a representative alkaloid synthesis.

The strategic placement of three key functional groups on the indole core underpins the utility of this building block. The Boc-protected aminomethyl group at the C3 position serves as a masked primary amine, crucial for the construction of various nitrogen-containing heterocycles found in many alkaloids. The bromine atom at the C5 position is a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents.[1] Finally, the indole N-H can be protected or left free for further functionalization, offering an additional layer of synthetic flexibility.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of 3-(Boc-aminomethyl)-5-bromo-1H-indole is essential for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 339282-64-3[2]
Molecular Formula C₁₄H₁₇BrN₂O₂[2]
Molecular Weight 325.20 g/mol N/A
Appearance Off-white to light yellow solidN/A
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.N/A
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.N/A

Safety Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated fume hood.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position of 3-(Boc-aminomethyl)-5-bromo-1H-indole is the gateway to a vast chemical space. Palladium-catalyzed cross-coupling reactions are the primary tools for elaborating this position, and we provide detailed, representative protocols for three key transformations below.[3]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the indole core and a variety of aryl or vinyl boronic acids or their esters.[4] This reaction is instrumental in the synthesis of alkaloids containing biaryl or styrenyl moieties.

Representative Protocol: Synthesis of tert-butyl ((5-phenyl-1H-indol-3-yl)methyl)carbamate

  • Materials:

    • 3-(Boc-aminomethyl)-5-bromo-1H-indole (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

    • Potassium carbonate (K₂CO₃) (3.0 equiv)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a flame-dried Schlenk flask, add 3-(Boc-aminomethyl)-5-bromo-1H-indole, phenylboronic acid, and potassium carbonate.

    • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in 1,4-dioxane.

    • Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the catalyst solution to the Schlenk flask, followed by a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Coupling Indole 3-(Boc-aminomethyl)- 5-bromo-1H-indole Catalyst Pd Catalyst Ligand, Base Indole->Catalyst Oxidative Addition BoronicAcid R-B(OH)₂ BoronicAcid->Catalyst Transmetalation Product 5-Aryl/Vinyl-3-(Boc-aminomethyl)- 1H-indole Catalyst->Product Reductive Elimination

Caption: Suzuki-Miyaura Coupling Workflow.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between the 5-bromoindole and a terminal alkyne, a key transformation for accessing alkynyl-substituted alkaloids and precursors for further cyclization reactions.[5]

Representative Protocol: Synthesis of tert-butyl ((5-(phenylethynyl)-1H-indol-3-yl)methyl)carbamate

  • Materials:

    • 3-(Boc-aminomethyl)-5-bromo-1H-indole (1.0 equiv)

    • Phenylacetylene (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

    • Copper(I) iodide (CuI) (0.05 equiv)

    • Triethylamine (Et₃N) (2.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 3-(Boc-aminomethyl)-5-bromo-1H-indole, PdCl₂(PPh₃)₂, and CuI.

    • Add anhydrous THF and triethylamine.

    • Add phenylacetylene dropwise to the reaction mixture.

    • Stir the reaction at room temperature until completion, as monitored by TLC.

    • Upon completion, pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[5]

Sonogashira_Coupling Indole 3-(Boc-aminomethyl)- 5-bromo-1H-indole Catalyst Pd/Cu Catalyst Base Indole->Catalyst Alkyne R-C≡CH Alkyne->Catalyst Product 5-Alkynyl-3-(Boc-aminomethyl)- 1H-indole Catalyst->Product Boc_Deprotection Boc_Indole 3-(Boc-aminomethyl)-indole derivative Acid Acid (e.g., TFA) Boc_Indole->Acid Amine_Indole 3-(Aminomethyl)-indole derivative Acid->Amine_Indole Dragmacidin_Synthesis Start 3-(Boc-aminomethyl)- 5-bromo-1H-indole Step1 Suzuki Coupling (with pyrazine boronic ester) Start->Step1 Intermediate1 Coupled Indole-Pyrazine Step1->Intermediate1 Step2 Boc Deprotection (TFA, DCM) Intermediate1->Step2 Intermediate2 Aminomethyl Indole-Pyrazine Step2->Intermediate2 Step3 Coupling with second indole fragment Intermediate2->Step3 Product Dragmacidin D Precursor Step3->Product

Sources

Application Note: Advanced Solid-Phase Synthesis of Trisubstituted Indole Libraries Utilizing 3-(Boc-aminomethyl)-5-bromo-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the indole nucleus remains one of the most privileged pharmacophores. The compound 3-(Boc-aminomethyl)-5-bromo-1H-indole serves as an exceptional trifunctional scaffold for Solid-Phase Synthesis (SPS). By leveraging its three orthogonal reactive sites—the 3-aminomethyl group, the indole N1-H, and the 5-bromo position—researchers can generate highly diverse 1,3,5-trisubstituted indole libraries.

This protocol outlines a self-validating, multi-step solid-phase workflow. To maximize combinatorial diversity, we employ a Backbone Amide Linker (BAL) strategy[1][2]. Unlike traditional C-terminal anchoring, the BAL-aldehyde resin anchors the scaffold via the deprotected 3-aminomethyl nitrogen. This strategic choice leaves the resulting secondary amine available for acylation (Diversity Point 1), while the indole core remains completely accessible for N-alkylation (Diversity Point 2) and palladium-catalyzed Suzuki-Miyaura cross-coupling (Diversity Point 3)[3][4].

Causality in Experimental Design
  • Why BAL Resin? Anchoring via reductive amination transforms the primary amine into a resin-bound secondary amine. Subsequent acylation creates a stable tertiary amide that withstands the basic and transition-metal-catalyzed conditions of downstream steps, only releasing the final product upon strong acidic cleavage.

  • Why N-Alkylation before Suzuki Coupling? The free indole N-H can coordinate with palladium catalysts, potentially poisoning the catalyst or leading to unwanted N-arylation. Alkylating the N1 position first ensures the subsequent cross-coupling proceeds with high regioselectivity and turnover.

  • Why BEMP as a Base? BEMP is a highly basic, non-nucleophilic phosphazene base. It efficiently deprotonates the indole N1 for alkylation without hydrolyzing the newly formed resin-bound amide linkage.

Synthetic Workflow & Visualization

SPS_Workflow Start 3-(Boc-aminomethyl)- 5-bromo-1H-indole Deprotect Step 1: Boc Deprotection (20% TFA in DCM) Start->Deprotect Load Step 2: BAL Resin Loading (NaBH(OAc)3, DMF) Deprotect->Load Acylate Step 3: Amine Acylation (R1-COCl, DIEA, DCM) Load->Acylate Alkylate Step 4: N1-Alkylation (R2-Br, BEMP, NMP) Acylate->Alkylate Suzuki Step 5: Suzuki Coupling (R3-B(OH)2, Pd(dppf)Cl2) Alkylate->Suzuki Cleave Step 6: Resin Cleavage (TFA/TIPS/H2O) Suzuki->Cleave Product Trisubstituted Indole Amide Library Cleave->Product

Workflow for solid-phase synthesis of trisubstituted indoles using a BAL resin strategy.

Quantitative Data: Optimization of On-Resin Suzuki-Miyaura Coupling

Solid-phase cross-coupling requires careful optimization of resin swelling and catalyst stability. The table below summarizes the causality behind selecting the optimal conditions for Step 5.

EntryCatalyst System (0.1 eq)Solvent SystemBase (Equivalents)Temp / TimeCleaved Product Purity*Mechanistic Insight & Causality
1Pd(PPh3)4DMF2M Na2CO3 (5 eq)90 °C / 16h65%Aqueous base pools poorly in hydrophobic resin; incomplete conversion.
2Pd(PPh3)4DME / EtOH / H2OK2CO3 (5 eq)90 °C / 16h72%Better base solubility, but DME/EtOH mixture causes suboptimal resin swelling.
3Pd2(dba)3 + P(t-Bu)3DioxaneCs2CO3 (5 eq)90 °C / 12h88%Highly active catalyst overcomes steric hindrance, but anhydrous conditions limit boronic acid activation.
4 Pd(dppf)Cl2 DMF / H2O (9:1) K3PO4 (5 eq) 90 °C / 12h >95% Optimal. DMF swells the resin perfectly; 10% water dissolves K3PO4 and activates the boronic acid without phase separation.

*Determined by LC-MS analysis of the crude product post-cleavage.

Detailed Experimental Protocols

Materials & Reagents
  • Scaffold: 3-(Boc-aminomethyl)-5-bromo-1H-indole.

  • Resin: BAL-Aldehyde Polystyrene Resin (Typical loading: 0.8 - 1.0 mmol/g).

  • Solvents: Peptide-synthesis grade DMF, DCM, NMP, and HPLC-grade H2O.

Step 1: Boc Deprotection (Solution Phase)

To prevent premature cleavage of the acid-labile BAL resin, the Boc group must be removed prior to resin loading.

  • Dissolve 3-(Boc-aminomethyl)-5-bromo-1H-indole (5.0 mmol) in 10 mL of a 20% (v/v) Trifluoroacetic acid (TFA) in DCM solution.

  • Stir at room temperature for 1 hour. Monitor completion via TLC.

  • Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA, yielding 1-(5-bromo-1H-indol-3-yl)methanamine as a TFA salt.

Step 2: Reductive Amination onto BAL Resin
  • Swell BAL-aldehyde resin (1.0 g, ~0.8 mmol) in DMF (10 mL) for 30 minutes in a solid-phase reaction vessel.

  • Neutralize the amine TFA salt from Step 1 with N,N-Diisopropylethylamine (DIEA) (10.0 mmol) and dissolve in 5 mL DMF containing 1% acetic acid.

  • Add the amine solution to the resin, followed by Sodium triacetoxyborohydride (NaBH(OAc)3) (4.0 mmol).

  • Agitate the suspension at room temperature for 16 hours.

  • Drain and wash the resin sequentially with DMF (3x), MeOH (3x), and DCM (3x).

Step 3: On-Resin Acylation (Diversity Point 1)

Acylating the secondary amine protects it from subsequent basic conditions and introduces the first R-group.

  • Swell the resin in DCM (10 mL).

  • Add DIEA (8.0 mmol) and the desired acid chloride (R1-COCl) (4.0 mmol). (Note: If using carboxylic acids, pre-activate with HATU/DIEA in DMF).

  • Agitate at room temperature for 4 hours.

  • Drain and wash the resin (DMF 3x, DCM 3x). Perform a chloranil test to confirm the absence of free secondary amines.

Step 4: On-Resin N1-Alkylation (Diversity Point 2)
  • Swell the resin in anhydrous NMP (10 mL).

  • Add BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) (4.0 mmol) and agitate for 30 minutes to deprotonate the indole N1.

  • Add the alkyl halide (R2-Br or R2-I) (4.0 mmol) and agitate at 60 °C for 12 hours.

  • Drain and wash the resin thoroughly with NMP (3x), DMF (3x), and DCM (3x) to remove all phosphazene byproducts.

Step 5: On-Resin Suzuki-Miyaura Cross-Coupling (Diversity Point 3)

Strict degassing is required to prevent oxidation of the palladium catalyst.

  • In a separate vial, dissolve the boronic acid (R3-B(OH)2) (4.0 mmol) and K3PO4 (4.0 mmol) in a degassed mixture of DMF/H2O (9:1 v/v, 10 mL).

  • Add Pd(dppf)Cl2 (0.08 mmol, 10 mol% relative to resin loading) to the solution.

  • Add the dark red catalyst cocktail to the resin. Seal the vessel under an argon atmosphere.

  • Heat the vessel to 90 °C with gentle agitation for 12 hours.

  • Drain the reaction mixture. Wash the resin aggressively to remove palladium black: DMF (3x), H2O (3x), 0.1M Sodium diethyldithiocarbamate in DMF (to scavenge Pd) (3x), DMF (3x), MeOH (3x), and DCM (3x).

Step 6: Global Cleavage and Recovery
  • Treat the dried resin with 10 mL of cleavage cocktail: 95% TFA / 2.5% Triisopropylsilane (TIPS) / 2.5% H2O.

  • Agitate at room temperature for 2 hours.

  • Filter the cleavage solution into a round-bottom flask. Wash the resin twice with neat TFA (2 mL).

  • Concentrate the combined filtrates under a stream of nitrogen.

  • Precipitate the final trisubstituted indole amide library using cold diethyl ether, centrifuge, and dry under vacuum prior to preparative HPLC purification.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 5-Bromoindole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-bromoindole synthesis. This guide is engineered for researchers, chemists, and drug development professionals scaling up indole derivatives. Direct bromination of indole is notoriously problematic; the enamine-like character of the pyrrole ring creates a highly nucleophilic center at the C-3 position, leading to rapid formation of 3-bromoindole rather than the desired 5-bromo isomer.

To bypass this inherent regioselectivity, the most robust industrial approach involves a multi-step workflow: reducing indole to indoline, protecting the nitrogen to direct electrophilic substitution to the para position (C-5), and subsequently oxidizing the intermediate back to an indole[1]. This guide unpacks the causality behind common side reactions in this pathway and provides self-validating protocols to ensure high-yield synthesis.

Mechanistic Workflow & Pathway Visualization

G Indole Indole Indoline Indoline (via Hydrogenation) Indole->Indoline H2, Pd/C Side1 Side Reaction: 3-Bromoindole (Direct Bromination) Indole->Side1 Br2 (Direct) NAcetyl N-Acetylindoline (Protection) Indoline->NAcetyl Acylating Agent Side2 Side Reaction: Overbromination (Unprotected) Indoline->Side2 Br2 (Unprotected) BromoNAcetyl N-Acetyl-5-bromoindoline (Regioselective Bromination) NAcetyl->BromoNAcetyl Br2, 0-5°C BromoIndoline 5-Bromoindoline (Deprotection) BromoNAcetyl->BromoIndoline HCl, MeOH, 70°C Product 5-Bromoindole (Oxidative Dehydrogenation) BromoIndoline->Product O2, Foam Charcoal

Workflow of 5-bromoindole synthesis via indoline protection, highlighting side reaction avoidance.

Troubleshooting Guide & FAQs

Q: Why am I observing 3-bromoindole and overbrominated impurities during direct bromination? A: The enamine-like character of the indole ring makes C-3 the most nucleophilic site. If you attempt direct bromination without modifying the pyrrole ring, electrophilic aromatic substitution will naturally occur at C-3. Furthermore, unprotected indoles and indolines are highly susceptible to overbromination, resulting in 5,7-dibromo species[2]. Causality & Solution: Utilize the indoline protection strategy. Reduce indole to indoline, then acetylate the nitrogen. The N-acetyl group deactivates the ortho positions sterically and electronically, directing the incoming bromine strictly to the para position (C-5)[3].

Q: My reaction mixture becomes a thick, unmanageable slurry during scale-up, leading to poor yields. What is the cause? A: This is a classic mass transfer issue. Inadequate mixing of heterogeneous reaction mixtures (such as indole in an organic solvent interacting with aqueous reagents) leads to localized areas of low reactant concentration, stalling the conversion[2]. Causality & Solution: Magnetic stir bars are insufficient for viscous slurries. Switch to an overhead mechanical stirrer with an impeller designed for solid-liquid mixtures to maintain homogeneity and prevent localized temperature spikes[2].

Q: I am experiencing runaway exotherms during the bromination step. How can I control this? A: Bromination is highly exothermic. If the heat generated exceeds the cooling capacity of your reactor, a runaway reaction can occur, leading to a loss of regioselectivity and significant safety hazards[2]. Causality & Solution: Maintain the internal temperature strictly at 0–5 °C. Use a calibrated dosing pump for the dropwise addition of bromine rather than manual addition, and rely on internal temperature probes rather than just monitoring the external cooling bath[2].

Q: The final dehydrogenation (oxidation) of 5-bromoindoline to 5-bromoindole is incomplete. How do I drive it to completion? A: Incomplete oxidation is often caused by insufficient oxygen mass transfer or catalyst poisoning. Causality & Solution: Utilize a foam charcoal catalyst system in toluene at 70 °C with a continuous, regulated oxygen flow (e.g., 220 mL/min). This maximizes the gas-liquid interfacial area, driving the reaction to completion[3].

Q: Are there biocatalytic alternatives to avoid harsh chemical halogenation? A: Yes. For researchers pursuing green chemistry, enzymatic halogenation using Streptomyces cetonii has been shown to achieve up to 85% direct conversion of indole to 5-bromoindole, entirely bypassing the need for protection/deprotection steps[4].

Self-Validating Experimental Protocol

This protocol details the regioselective synthesis of 5-bromoindole via the N-acetylindoline route, incorporating built-in validation checks to ensure process integrity[3].

Step 1: Synthesis of N-Acetylindoline
  • Reaction: Charge a reaction vessel with indoline (16 g, 0.13 mol), 1,2-dichloroethane (140 g), and anhydrous potassium carbonate (18.56 g). Add the acylating agent dropwise.

  • Validation Checkpoint: Before proceeding, sample the organic layer and analyze via HPLC. Do not proceed until indoline conversion is ≥98%. Unreacted indoline will undergo uncontrolled bromination in the next step, ruining the batch purity.

  • Isolation: Recover the 1,2-dichloroethane to obtain N-acetylindoline (Expected yield: ~85%).

Step 2: Regioselective Bromination
  • Reaction: Dissolve N-acetylindoline (65 g, 0.40 mol) in 1,2-dichloroethane (540 g). Chill the reactor to an internal temperature of 0–5 °C.

  • Dosing: Using a calibrated dosing pump, slowly add bromine (76.80 g, 0.48 mol) while ensuring the internal temperature does not exceed 5 °C.

  • Quenching & Validation: Neutralize the mixture with a saturated solution of sodium bisulfite. Self-Validation: The complete disappearance of the red/brown bromine color visually confirms the successful quenching of the electrophile.

  • Isolation: Separate the organic phase, wash with water, and concentrate to yield 1-acetyl-5-bromoindoline (Expected yield: ~93%, Purity: ≥98%)[3].

Step 3: Deprotection & Oxidation
  • Deprotection: React 1-acetyl-5-bromoindoline (38 g) with concentrated HCl (41 g) in methanol (50 g) at 70 °C. Neutralize with 30% NaOH, extract with dichloromethane, and concentrate to yield 5-bromoindoline[3].

  • Oxidation: Combine 5-bromoindoline (30 g), foam charcoal (50 g), and toluene (250 g) in a reactor. Heat to 70 °C.

  • Aeration: Introduce an oxygen flow at 220 mL/min for 15 hours.

  • Validation Checkpoint: Monitor the disappearance of the 5-bromoindoline starting material by thin-layer chromatography (TLC) or HPLC.

  • Isolation: Filter out the foam charcoal and recover the organic layer to obtain the final 5-bromoindole product (Expected yield: ~67%, Purity: ≥95%)[3].

Quantitative Troubleshooting Data

The following table summarizes the quantitative impact of reaction parameters on product yield and purity, allowing for rapid diagnosis of experimental failures.

Reaction PhaseProcess ParameterSub-optimal ConditionMechanistic ConsequenceOptimized ConditionExpected Outcome
Bromination Internal Temp> 10 °CLoss of regioselectivity; overbromination (dibromo species)[2].0–5 °C>93% Yield, >98% Purity[3].
Bromination Addition RateRapid manual additionRunaway exotherm; localized hotspots causing isomeric impurities[2].Dosing pump (dropwise)Consistent para-direction.
Oxidation O₂ TransferPassive air exposureIncomplete dehydrogenation; residual 5-bromoindoline in product.O₂ flow (220 mL/min) + foam charcoal[3].~67% Yield, >95% Purity[3].
General AgitationMagnetic stirringIncomplete conversion due to poor mass transfer in thick slurries[2].Overhead mechanical stirring[2].High conversion rates.

References

  • Patsnap Eureka - A Green Synthesis Method of Pharmaceutical Intermediate 5-Bromoindole - [Link]

  • PubMed / NIH - Biocatalysed halogenation of nucleobase analogues - [Link]

Sources

Technical Support Center: Purification of 3-(Boc-aminomethyl)-5-bromo-1H-indole

[1]

Molecular Weight:1

Introduction: The Stability Paradox

Welcome to the technical guide for 3-(Boc-aminomethyl)-5-bromo-1H-indole . As a researcher, you are likely using this compound as a scaffold for drug discovery, leveraging the 5-bromo position for cross-coupling (Suzuki/Buchwald) and the protected amine for later functionalization.

The Core Challenge: This molecule presents a "stability paradox."

  • Acid Sensitivity: The tert-butyloxycarbonyl (Boc) group on the primary amine is acid-labile.[1]

  • Oxidation Sensitivity: The electron-rich indole core is prone to oxidation (turning pink/brown) upon exposure to air and light.

  • Acidity of Purification Media: Standard silica gel is slightly acidic (

    
    ), which can cause slow Boc-deprotection or "streaking" during chromatography.[1]
    

This guide provides self-validating protocols to navigate these competing sensitivities.

Module 1: Flash Column Chromatography (FCC)

Status: Primary Purification Method Recommendation: Use buffered silica to prevent decomposition.

The "Buffered Silica" Protocol

Standard silica gel can degrade this compound. You must neutralize the stationary phase.

Step-by-Step Workflow:

  • Slurry Preparation: Prepare your silica slurry using Hexane containing 1% Triethylamine (TEA) .

    • Why? TEA neutralizes the acidic silanol groups on the silica surface, preventing Boc cleavage and reducing peak tailing (streaking).

  • Column Packing: Pour the slurry and flush with 2 column volumes (CV) of the starting mobile phase (e.g., 5% EtOAc in Hexane + 1% TEA).

  • Loading: Dissolve the crude residue in a minimum amount of Dichloromethane (DCM). Load gently.

  • Elution Gradient:

    • Solvent A: Hexane (or Heptane) + 1% TEA

    • Solvent B: Ethyl Acetate (EtOAc) + 1% TEA[1]

    • Gradient: 0% B

      
       40% B over 15 CV.
      
    • Target

      
      : Aim for the product to elute at 
      
      
      in 30% EtOAc/Hexane.
Troubleshooting Chromatography
SymptomDiagnosisCorrective Action
Product Streaks/Tails Silica is too acidic or Indole NH interaction.[1]Increase TEA to 2% or switch to "Amine-functionalized Silica" cartridges.
Pink Band on Column Indole oxidation (formation of quinone imines).STOP. Flush rapidly with higher polarity solvent. Collect immediately and evaporate. Store under Argon.
Co-elution with

Excess reagent has similar polarity.

is volatile.[2][3] Collect mixed fractions and subject to high vacuum (

mbar) at 40°C for 4 hours.
Loss of Boc Group Residence time on column too long.Use a shorter column or steeper gradient. Never leave compound on column overnight.

Module 2: Crystallization (Scalable Purification)

Status: For >1g Scale or High Purity Requirements Method: Anti-solvent Displacement[1]

If chromatography yields an oil or impure solid, crystallization is the superior method for removing trace impurities like triphenylphosphine oxide (from Mitsunobu reactions) or residual starting materials.

Protocol: The DCM/Hexane Displacement

  • Dissolution: Dissolve the crude solid in the minimum volume of Dichloromethane (DCM) at room temperature.

  • Nucleation: Add Hexane dropwise with stirring until the solution turns slightly turbid (cloud point).

  • Clarification: Add a few drops of DCM to make it clear again.

  • Crystal Growth:

    • Place the flask in a chemically resistant container.

    • Add a layer of Hexane carefully on top (if using layering technique) OR simply cover and place in the fridge (4°C).

    • Wait: 12–24 hours.

  • Harvest: Filter the white/off-white needles and wash with cold Hexane.

Alternative Solvent Systems:

  • Toluene/Heptane: Good for removing non-polar impurities. Dissolve in hot Toluene (60°C), add Heptane, cool slowly.

  • EtOAc/Hexane: Standard, but may lead to "oiling out" if the compound is not highly pure initially.

Module 3: Removal of Excess Boc Anhydride ( )

A common issue in the synthesis of this compound is residual

4

Q: Can I wash with acid to remove


?A: NO.

Safe Removal Techniques:

  • High Vacuum (Physical):

    
     melts at 23°C and boils at 57°C. Place the product under high vacuum (0.1 mmHg) at 35–40°C for 4 hours. This usually sublimes the excess reagent.
    
  • Chemical Scavenging (Derivatization):

    • Add N,N-Dimethyl-1,3-propanediamine (DMAPA) (0.5 eq relative to excess Boc) to the crude mixture.

    • Stir for 30 mins. The amine reacts with

      
       to form a highly polar urea.
      
    • Wash: Perform a mild aqueous wash (Phosphate buffer pH 6.0). The polar urea stays in the water; your indole stays in the organic layer.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this specific indole derivative.

PurificationLogicStartCrude Reaction Mixture(3-(Boc-aminomethyl)-5-bromo-1H-indole)TLCAnalyze TLC(Hex/EtOAc 7:3)Start->TLCDecisionIs the Spot Separation > 0.1 Rf?TLC->DecisionColumnFlash Chromatography(Buffered Silica: 1% TEA)Decision->ColumnYes (Complex Mix)CrystalRecrystallization(DCM / Hexane)Decision->CrystalNo (Mainly Product)VacuumHigh Vacuum Drying(Remove residual Boc2O)Column->VacuumImpuritiesContaminants:Boc2O, 5-BromoindoleImpurities->ColumnSeparatedCrystal->VacuumFinalPure Product(Store -20°C, Dark)Vacuum->Final

Caption: Decision matrix for selecting between chromatographic and crystallization pathways based on crude purity.

FAQ: Expert Troubleshooting

Q1: My product turned pink after the column. Is it ruined?

  • Answer: Not necessarily. Indoles oxidize to form colored quinoidal species even at ppm levels. The bulk of your material is likely still intact.

    • Fix: Perform a quick filtration through a small pad of silica (using 1% TEA/EtOAc) or recrystallize using charcoal to remove the colored impurity.

Q2: Can I use Acetone or Methanol for recrystallization?

  • Answer: Avoid them if possible. Indoles are very soluble in these polar solvents, making recovery yields poor. Methanol can also facilitate transesterification or solvolysis if any trace acid is present. Stick to DCM/Hexane or Toluene.

Q3: The NMR shows a split Boc signal. Is it impure?

  • Answer: Check your solvent.[2][3][5][6][7] In

    
    , carbamates (Boc groups) often show rotamers  (restricted rotation around the N-C bond), appearing as split or broadened peaks.
    
    • Verification: Run the NMR at 50°C (in DMSO-

      
      ). If the peaks coalesce into a sharp singlet, it is a rotamer effect, not an impurity.
      

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1][8] (Standard reference for Boc stability and removal conditions).

    • Li, J. J. (2010). Heterocyclic Chemistry in Drug Discovery. Wiley.

      • BenchChem Technical Notes. (2025). Methods for removing excess Boc anhydride from reaction mixtures. (Protocols for scavenging reagents).

      • Organic Chemistry Portal. (2023). Boc-Protected Amino Groups.

      • ResearchGate Discussions. (2012). Stability of N-BOC-group during RP-chromatography. (Real-world user data on Boc cleavage with acidic eluents).

      Technical Support Center: 3-Aminomethylindole Boc-Deprotection

      Author: BenchChem Technical Support Team. Date: March 2026

      Status: Operational Ticket ID: INDOLE-BOC-001 Subject: Troubleshooting Decomposition and Alkylation during Boc Removal Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

      Executive Summary

      You are likely reading this because your LCMS shows a "M+56" impurity, your reaction mixture has turned into a black tar, or your yield is inexplicably low.

      Boc deprotection of 3-aminomethylindoles (gramine derivatives) is deceptive. While standard protocols (TFA/DCM) work for simple amines, the indole nucleus is an "electron-rich sponge" that actively traps the electrophilic byproducts of Boc removal. Furthermore, the benzylic-like nature of the C3-position makes these compounds prone to acid-catalyzed fragmentation and polymerization.

      This guide prioritizes scavenger chemistry and kinetic control to preserve your scaffold.

      Module 1: The "Plus 56" Mass Shift (C-Alkylation)

      Symptom: Your desired product mass (

      
      ) is accompanied by a major impurity at 
      
      
      
      .[1]

      Diagnosis: Friedel-Crafts Alkylation. The cleavage of the Boc group generates a tert-butyl cation (or isobutylene). In the absence of sufficient scavengers, this electrophile attacks the electron-rich indole ring, typically at the C2, C5, or C7 positions [1].

      The Mechanism of Failure

      The indole ring is a soft nucleophile. Without a "sacrificial" nucleophile (scavenger) present, the indole competes for the tert-butyl cation.

      Boc_Mechanism Start Boc-Protected Indole Intermediate Free Amine + t-Butyl Cation (+) Start->Intermediate Deprotection Acid Acid (TFA/HCl) Acid->Intermediate Scavenger Scavenger Present (Silane/Thiol) Intermediate->Scavenger Fast Trapping NoScavenger No Scavenger Intermediate->NoScavenger Slow Trapping Product Clean Product (Salt Form) Scavenger->Product Isobutylene/Silane Adduct Removed Byproduct t-Butylated Indole (M+56 Impurity) NoScavenger->Byproduct Electrophilic Attack on Indole C2/C7

      Figure 1: Kinetic competition between scavenger trapping and indole alkylation during Boc removal.

      Corrective Protocol: The "High-Scavenger" Cocktail

      Do not use neat TFA. You must add a "cation sink."

      Recommended Cocktail (Reagent B):

      • TFA: 90%

      • Triethylsilane (TES) or Triisopropylsilane (TIPS): 5%

      • Water: 5%

      Why this works:

      • Silanes (TES/TIPS): These are hydride donors that rapidly quench carbocations to form inert alkanes (isobutane) [2].

      • Water: Acts as a secondary nucleophile and facilitates the hydrolysis of the tert-butyl ester intermediate.

      Step-by-Step:

      • Dissolve substrate in minimal DCM (if solubility is poor) or add directly to the cocktail.

      • Cool the mixture to 0 °C before adding the acid cocktail.

      • Monitor by HPLC/UPLC every 15 minutes. Do not let it stir overnight. Prolonged exposure increases the probability of alkylation even with scavengers.

      Module 2: The "Black Tar" Phenomenon (Polymerization)

      Symptom: The reaction mixture turns dark purple or black. No distinct product peak is visible on LCMS, or a broad "hump" is observed.

      Diagnosis: Aza-fulvene Dimerization. 3-Aminomethylindoles are essentially Mannich bases. Under harsh acidic conditions or elevated temperatures, they can undergo elimination of the amine to form a reactive 3-methyleneindolenine (an aza-fulvene intermediate). This species rapidly polymerizes [3].

      Corrective Protocol: Milder Acidity

      If TFA causes decomposition, switch to HCl in Dioxane or Oxalyl Chloride in Methanol .

      Option A: HCl/Dioxane (Standard) []

      • Reagents: 4M HCl in Dioxane.

      • Temperature: 0 °C to Room Temperature (Strictly).

      • Note: The chloride ion is nucleophilic (unlike trifluoroacetate), which can help stabilize intermediates, but the main benefit is the absence of the highly ionizing TFA solvent environment.

      Option B: Oxalyl Chloride / MeOH (Mildest) This method generates anhydrous HCl in situ and is reported to be milder for acid-sensitive substrates [4].

      • Dissolve substrate in dry MeOH.

      • Add Oxalyl Chloride (2–3 equiv.) dropwise at 0 °C.

      • Stir at RT for 1–2 hours.

      • Concentrate under reduced pressure (keep bath <30 °C).

      Module 3: Solubility & Isolation (The Workup)

      Symptom: The reaction works, but the product is lost during extraction or forms an inseparable emulsion.

      Diagnosis: Amphiphilic Nature. 3-aminomethylindoles are often amphiphilic. Free-basing them (pH > 9) can lead to oxidative instability or solubility in the organic wash layers.

      Corrective Protocol: Isolation as the Salt

      Avoid aqueous workups if possible.

      Precipitation Method:

      • Concentrate the deprotection mixture (TFA or HCl) to ~20% volume.

      • Add cold Diethyl Ether (Et₂O) or MTBE (10–20 volumes).

      • The amine salt should precipitate as a white/off-white solid.

      • Filter or centrifuge. Wash the pellet with fresh ether to remove residual scavengers and Boc-byproducts.

      Data Summary: Scavenger Selection Guide

      ScavengerRoleRecommended ForPros/Cons
      Triethylsilane (TES) Carbocation Trap (H-donor)Indoles , TryptophanBest Choice. Highly effective, volatile byproduct.
      Water NucleophileGeneral useGood co-scavenger. Essential for reaction rate.
      1,2-Ethanedithiol (EDT) Nucleophile (Sulfur)Methionine/Cysteine containingAvoid if possible. Extreme stench, difficult to remove.
      Thioanisole NucleophileTrp/Met protectionEffective, but can form adducts with Trp under certain conditions [5].
      Decision Workflow

      Use this logic gate to select your initial experimental conditions.

      Decision_Tree Start Start: 3-Aminomethylindole Boc Deprotection Q1 Is the Indole C2 position substituted? Start->Q1 Branch_A YES (C2 blocked) Q1->Branch_A Branch_B NO (C2 free) Q1->Branch_B Risk_Low Risk: Polymerization Branch_A->Risk_Low Risk_High Risk: C2-Alkylation (M+56) Branch_B->Risk_High Action_Std Protocol: 4M HCl/Dioxane (0°C -> RT) Risk_Low->Action_Std Action_Scav Protocol: TFA / TES / H2O (90:5:5) at 0°C Risk_High->Action_Scav

      Figure 2: Experimental decision tree based on substrate substitution patterns.

      References
      • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New York, 2014.

      • Pearson, D. A.; Blanchette, M.; Baker, M. L.; Guindon, C. A. Trialkylsilanes as Scavengers for the Trifluoroacetic Acid Acidolytic Cleavage of Protecting Groups. Tetrahedron Lett.1989 , 30, 2739–2742.

      • Love, B. E. Synthesis of Carbolines via the Pictet-Spengler Reaction. Org.[3][4][5] React.2019 , 100, 1. (Discusses indole/amine instability and iminium formation).

      • Kaplan, A. P.; et al. Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride.[6] Tetrahedron Lett.2020 (Methodology adapted for sensitive substrates).[6][7]

      • BenchChem Application Note. Scavengers for Boc deprotection to prevent side reactions.[8] BenchChem Technical Guides.

      Sources

      Technical Support Center: 5-Bromoindole Functionalization

      Author: BenchChem Technical Support Team. Date: March 2026

      Topic: Preventing N-Alkylation in 5-Bromoindole Reactions

      Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

      Introduction: The Chemoselectivity Challenge

      5-Bromoindole is a critical scaffold in drug discovery, serving as a precursor for kinase inhibitors (e.g., GSK-3 inhibitors) and serotonin receptor modulators. The core challenge in functionalizing this scaffold is the ambident nucleophilicity of the indolyl anion.

      Upon deprotonation, the negative charge is delocalized between the Nitrogen (N1) and Carbon-3 (C3).

      • N1 (Kinetic Control): The nitrogen atom holds the highest electron density and is the site of attack for "hard" electrophiles (alkyl halides, acyl chlorides) under standard basic conditions.

      • C3 (Thermodynamic Control): The C3 position is the preferred site for electrophilic aromatic substitution but requires specific activation (e.g., metal coordination) to outcompete N1.

      This guide provides the protocols and logic to bypass N-alkylation when it is not desired.

      Module 1: The Mechanistic Root Cause (FAQ)

      Q: Why does my reaction default to N-alkylation even when I want C3-alkylation?

      A: It is a matter of Hard-Soft Acid-Base (HSAB) theory and counter-cation control. The pKa of 5-bromoindole in DMSO is approximately 15.8–16.0 [1]. This is slightly more acidic than indole (pKa ~17) due to the inductive electron-withdrawing effect of the bromine at C5.

      When you use a base like NaH or KOtBu:

      • Ionic Character: The resulting N-Na or N-K bond is highly ionic.

      • Dissociation: The metal cation dissociates in polar aprotic solvents (DMF, DMSO), leaving a "naked" nitrogen anion.

      • Result: The nitrogen becomes the hardest nucleophile and attacks the electrophile immediately.

      To prevent this, you must change the counter-cation to something that forms a tight covalent bond with Nitrogen, effectively "masking" it.

      Visualization: The Selectivity Fork

      IndoleSelectivity Start 5-Bromoindole Base Base Selection Start->Base PathN Ionic Bases (NaH, KOH, Cs2CO3) in DMF/DMSO Base->PathN Dissociating Cation PathC Covalent Metals (R-MgBr, ZnCl2) in Et2O/THF Base->PathC Tight Coordination InterN Naked Indolyl Anion (High N-density) PathN->InterN InterC Mg-Coordinated Indole (N-Mg bond blocks N1) PathC->InterC ProdN N-Alkylation (Undesired) InterN->ProdN Fast Kinetic Attack ProdC C3-Alkylation (Desired) InterC->ProdC Charge Transfer to C3

      Figure 1: Decision tree showing how base selection dictates the regiochemical outcome.

      Module 2: Protecting Group Strategies (Troubleshooting)

      If your synthesis requires harsh conditions (strong bases, high temps) where selectivity control is impossible, you must protect the N-H.

      Q: My Boc group falls off during Suzuki coupling. What should I use?

      A: The Boc group is thermally unstable above 150°C and labile to strong nucleophiles or Lewis acids. For 5-bromoindole, the electron-withdrawing Br makes the N-Boc bond slightly more susceptible to nucleophilic cleavage than in simple indoles.

      Comparative Data: Protecting Group Stability
      Protecting GroupInstallation MethodStability (Base/Nu)Stability (Acid)RemovalBest For
      Boc (tert-Butoxycarbonyl)(Boc)₂O, DMAP, DCMLow/MediumLowTFA or HClQuick, mild reactions.
      Tosyl (Ts)TsCl, NaH, DMFHighHighNaOH/MeOH (Reflux) or Mg/MeOHHarsh couplings; deactivates ring (good for Suzuki).
      SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, NaH, THFVery HighMediumTBAF or dilute acidLong sequences; lithiation steps.
      TIPS (Triisopropylsilyl)TIPS-OTf, NaHMediumLowTBAFSteric shielding of C2.

      Recommendation: For Suzuki coupling of 5-bromoindole, switch to Tosyl (Ts) or SEM . The Tosyl group is particularly useful because it pulls electron density out of the ring, facilitating oxidative addition at the C-Br bond [2].

      Module 3: Protocol for C3-Alkylation (Mg-Mediated)

      To alkylate C3 without protecting the Nitrogen, you must use a Grignard reagent to form the Indolylmagnesium bromide intermediate. The Magnesium atom tightly coordinates to the Nitrogen, blocking it from acting as a nucleophile.

      Critical Warning: Do not use Magnesium metal (Mg(0)) directly with 5-bromoindole, or you will form the Grignard at the C5-Br position (halogen-metal exchange). You must use a sacrificial Grignard (e.g., EtMgBr) to deprotonate the N-H.

      Step-by-Step Protocol

      Reagents:

      • 5-Bromoindole (1.0 equiv)[1]

      • Ethylmagnesium bromide (EtMgBr) (1.05 equiv, 3.0 M in Et2O)

      • Electrophile (e.g., Alkyl Halide, Acyl Chloride) (1.1 equiv)

      • Solvent: Anhydrous Diethyl Ether (Et2O) or THF.

      Procedure:

      • Setup: Flame-dry a round-bottom flask and purge with Argon.

      • Dissolution: Dissolve 5-bromoindole in anhydrous Et2O (0.5 M concentration). Cool to 0°C.[1]

      • Deprotonation (The "Masking" Step):

        • Add EtMgBr dropwise over 10 minutes.

        • Observation: Gas evolution (Ethane) will occur.

        • Warm to Room Temperature (RT) and stir for 30 minutes. The solution often turns cloudy/heterogeneous as the Indolyl-MgBr salt forms.

      • Reaction:

        • Cool back to 0°C (optional, depending on electrophile reactivity).

        • Add the Electrophile slowly.

        • Note: The Mg acts as a Lewis acid, coordinating the electrophile and guiding it to C3.

      • Completion: Stir at RT or reflux (if electrophile is sluggish) for 2–12 hours.

      • Quench: Pour into saturated aqueous NH₄Cl.

      Why this works: The N-Mg bond is covalent (~35% ionic character). The Mg atom is hard; the Carbon-3 is soft. By tying up the Nitrogen with Mg, the "soft" C3 becomes the only available nucleophile [3].

      Module 4: Cross-Coupling Without Protection

      Q: Can I do a Suzuki coupling on the C-Br bond without protecting the N-H?

      A: Yes, but you must avoid deprotonating the Nitrogen. If the Nitrogen is deprotonated, the electron-rich anion can poison the Palladium catalyst or participate in N-arylation.

      The Solution: Use a base with a pKa below 15 (the pKa of 5-bromoindole).

      Recommended "Weak Base" System
      • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%)

      • Base: K₃PO₄ (pKa of conjugate acid ~12.3) or Na₂CO₃ (pKa ~10.3).

        • Avoid: KOtBu, NaH, Cs₂CO₃ (in hot DMF).

      • Solvent: Dioxane/Water (4:[2]1) or Toluene/Water.

      • Temperature: 80–100°C.

      Workflow Visualization: Unprotected Coupling

      SuzukiLogic Input 5-Bromoindole + Boronic Acid BaseChoice Base Selection Input->BaseChoice StrongBase Strong Base (KOtBu, NaH) pKa > 16 BaseChoice->StrongBase WeakBase Weak Base (K3PO4, Na2CO3) pKa < 13 BaseChoice->WeakBase Result1 Indolyl Anion Formed StrongBase->Result1 Result2 Neutral Indole Maintained WeakBase->Result2 Outcome1 Catalyst Poisoning or N-Arylation Side Products Result1->Outcome1 Outcome2 Clean C-C Coupling at C5-Br Result2->Outcome2

      Figure 2: Base selection logic for preventing N-side reactions during cross-coupling.

      References

      • Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]

      • Greene's Protective Groups in Organic Synthesis.Wuts, P. G. M. (2014). Wiley.
      • Palladium-Catalyzed Cross-Coupling Reactions of Unprotected Indoles. L. Ackermann et al. (2009).[3] Organic Letters. (Demonstrates weak base protocols).

      Sources

      Technical Support Center: Troubleshooting Column Chromatography for Indole Derivatives

      Author: BenchChem Technical Support Team. Date: March 2026

      Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chromatographic challenges associated with indole derivatives. Indoles are privileged scaffolds in drug development, but their electron-rich aromatic systems and basic nitrogen centers make them notoriously difficult to purify. They are prone to streaking, irreversible adsorption, and acid-catalyzed degradation on standard silica gel.

      This guide moves beyond basic protocols by explaining the causality behind these behaviors and providing field-proven, self-validating methodologies to ensure high-yield purifications.

      Diagnostic Workflow: Selecting the Right Conditions

      Before packing a column, it is critical to analyze the structural liabilities of your specific indole derivative. The decision tree below outlines the logical progression for selecting the optimal stationary phase and mobile phase modifiers.

      TroubleshootingWorkflow Start Crude Indole Mixture Chromatography Assessment IsAcidic Contains Acidic Groups? (e.g., Carboxylic Acid) Start->IsAcidic IsPolar Highly Polar / Water Soluble? (e.g., Carboxamides) IsAcidic->IsPolar No ActionAcid Add 0.1-2.0% Acetic Acid to Mobile Phase IsAcidic->ActionAcid Yes IsBasic Electron-Rich / Basic Nitrogen? (Prone to Oxidation/Acid) IsPolar->IsBasic No ActionPolar Use Reversed-Phase (C18) Water/MeOH Gradient IsPolar->ActionPolar Yes ActionBasic Deactivate Silica Gel Add 1-3% Triethylamine IsBasic->ActionBasic Yes ActionStandard Standard Normal Phase Hexane / EtOAc IsBasic->ActionStandard No

      Caption: Decision tree for selecting indole chromatography conditions.

      Frequently Asked Questions (FAQs)

      Q1: Why is my indole derivative streaking excessively on the silica gel column, and how can I resolve it? A1: Streaking is primarily caused by non-ideal partitioning dynamics. The indole nitrogen possesses a lone pair that, while delocalized into the aromatic ring, still exhibits mild basicity. This allows it to interact via strong, non-uniform hydrogen bonding with the slightly acidic silanol (Si-OH) groups on standard silica gel[1].

      • Resolution for Basic Indoles: Incorporate a basic modifier. Adding 0.1–2.0% triethylamine (TEA) or a 1–10% solution of ammonia in methanol to your mobile phase competitively inhibits these silanol interactions, resulting in tight, uniform bands[1],[2].

      • Resolution for Acidic Indoles: If your indole contains an acidic functional group (e.g., a carboxylic acid), it may partially ionize on the column. Add 0.1–2.0% acetic acid or formic acid to suppress deprotonation and maintain the compound in a neutral state[1].

      Q2: My indole is highly acid-sensitive and seems to disappear or turn dark during purification. What is the mechanism of this loss, and what are my alternatives? A2: Acid-sensitive indoles undergo protonation primarily at the electron-rich C3 position, generating a highly reactive indoleninium intermediate. This intermediate rapidly reacts with other indole molecules, leading to dimerization, polymerization, and irreversible adsorption onto the silica matrix (often visible as a dark, unmoving band at the top of the column)[1],[3].

      • Resolution: You must use a deactivated stationary phase. Either pre-treat your silica gel with TEA (see Protocol 1) to neutralize the acidic sites[3], or switch to basic or neutral Alumina, which lacks the acidic silanol groups that trigger this degradation cascade[1].

      Q3: I am working with highly polar indole derivatives, such as indole-3-carboxamides. They are not eluting even with highly polar organic solvent systems. What is the best approach? A3: Indole-3-carboxamides possess strong dipole moments and extensive hydrogen-bonding capabilities, causing them to bind irreversibly to normal-phase silica[4].

      • Resolution: Transition to Reversed-Phase Chromatography (RPC). Utilize a C8 or C18 functionalized silica column with a polar mobile phase gradient, typically starting with a high percentage of HPLC-grade water and gradually increasing the concentration of Methanol (MeOH) or Acetonitrile (ACN)[4]. This inverts the partitioning logic, allowing highly polar indoles to elute efficiently.

      Q4: My synthesized indole derivative is colorless and does not absorb strongly under standard 254 nm UV light. How can I reliably track my fractions? A4: While most indoles are UV-active due to their extended aromatic conjugation, certain substitutions can shift or quench this absorbance.

      • Resolution: Employ a chemical stain. Ehrlich’s Reagent (p-dimethylaminobenzaldehyde) is the gold standard for indole detection. Under acidic conditions, it undergoes an electrophilic aromatic substitution at the C2 or C3 position of the indole ring, forming a highly conjugated azafulvenium salt that appears as a vivid blue or purple spot[1]. Alternatively, an Iodine chamber provides a rapid, semi-destructive method by forming temporary yellow-brown charge-transfer complexes with the electron-rich indole core[1].

      Quantitative Data: Mobile Phase Modifier Selection Guide

      To optimize your solvent systems, refer to the following quantitative baseline parameters for mobile phase modifiers based on the specific structural liabilities of your indole.

      Indole Derivative TypePrimary ChallengeRecommended Stationary PhaseMobile Phase ModifierTypical Concentration (% v/v)
      Basic / Electron-rich Tailing, strong adsorptionSilica GelTriethylamine (TEA)0.1% - 2.0%
      Acid-Sensitive Polymerization, decompositionTEA-Deactivated Silica or AluminaTriethylamine (TEA)1.0% - 3.0%
      Acidic (e.g., -COOH) Ionization, streakingSilica GelAcetic Acid / Formic Acid0.1% - 2.0%
      Highly Polar (Carboxamides) Irreversible adsorptionReversed-Phase (C18)Water/MeOH or Water/ACNGradient Elution

      Experimental Protocols

      Protocol 1: Deactivation of Silica Gel via Triethylamine (TEA) Flush

      Causality: Unmodified silica gel contains acidic silanol groups that catalyze the degradation of sensitive indoles. TEA acts as a sacrificial base, binding to these silanol sites and neutralizing the stationary phase prior to sample loading[1],[3].

      • Solvent Preparation: Prepare your desired mobile phase (e.g., 80:20 Hexane:Ethyl Acetate) and add 1.0–3.0% v/v Triethylamine (TEA).

      • Slurry Packing: Mix the raw silica gel with the TEA-modified solvent to create a uniform slurry. Pour the slurry into the column carefully, avoiding air bubbles, and allow the bed to settle.

      • Column Flushing: Pass at least two full column volumes of the TEA-modified solvent through the packed bed. This ensures complete neutralization of the active silanol sites throughout the entire column length. Discard this eluent.

      • Equilibration (Optional): If your target indole is sensitive to highly basic conditions, flush the column with one column volume of TEA-free solvent immediately before loading your sample. The silica remains deactivated, but excess free TEA is removed from the mobile phase[1].

      Protocol 2: 2D TLC for Self-Validating Stability Assessment

      Causality: If an indole derivative degrades on silica, standard 1D TLC will show multiple spots or severe streaking, making it impossible to distinguish between genuine reaction impurities and column-induced degradation. 2D TLC provides a self-validating matrix: compounds that are stable will align on a diagonal axis, while degradation products will fall off the diagonal[1],[2].

      • Spotting: Obtain a square TLC plate (e.g., 5x5 cm). Apply a concentrated spot of your crude indole mixture to the bottom-left corner, exactly 1 cm from the bottom and 1 cm from the left edge.

      • First Development: Develop the plate in your optimized solvent system. Remove the plate from the chamber and dry it completely (using a gentle stream of air or mild heat) to ensure no residual solvent affects the second run.

      • Rotation: Rotate the plate 90 degrees counter-clockwise so that the newly separated line of spots now forms the baseline for the next run.

      • Second Development: Develop the plate a second time using the exact same solvent system.

      • Analysis: Visualize the plate under UV light (254 nm) or using Ehrlich's reagent. Draw a diagonal line from the origin to the top right.

        • Stable: Spots falling exactly on the diagonal represent compounds that are stable on silica.

        • Unstable: Spots appearing off the diagonal (typically below it) indicate continuous decomposition or irreversible interaction during the chromatographic process[1].

      References

      • [3] National Institutes of Health (PMC). Synthesis of 4-cyanoindole nucleosides, 4-cyanoindole-2ʹ-deoxyribonucleoside-5ʹ-triphosphate (4CIN-TP) and enzymatic incorporation of 4CIN-TP into DNA. Available at: [Link]

      Sources

      Technical Support Center: Purification of 3-(Boc-aminomethyl)-5-bromo-1H-indole

      Author: BenchChem Technical Support Team. Date: March 2026

      Case ID: IND-5BR-BOC-PUR Status: Open Assigned Specialist: Senior Application Scientist

      Introduction: The "Purity Paradox"

      Welcome to the Purification Support Hub. You are likely here because your 3-(Boc-aminomethyl)-5-bromo-1H-indole (hereafter Compound A ) is exhibiting behavior typical of indole derivatives: "sticky" baselines, persistent coloration (pinking/browning), or stubborn co-eluting impurities.

      Compound A presents a unique purification challenge because it possesses three distinct reactive distinct functionalities:

      • The Indole Core: Electron-rich and prone to oxidative dimerization (color formation).

      • The 5-Bromo Substituent: Essential for downstream cross-coupling but susceptible to hydro-debromination (loss of Br) if reducing conditions are too aggressive.

      • The Boc-Aminomethyl Group: Acid-labile and lipophilic, often causing the molecule to "smear" on silica if the eluent is not buffered.

      This guide provides self-validating protocols to remove the three most common impurity classes: Triphenylphosphine Oxide (TPPO) , Oxidative Oligomers , and Unreacted Starting Materials .

      Diagnostic Module: Identify Your Impurity

      Before attempting purification, match your observation to the likely culprit.

      SymptomLikely ImpurityDiagnostic Check
      Sticky/Oily Solid Triphenylphosphine Oxide (TPPO)1H NMR: Look for multiplets at 7.4–7.7 ppm (aromatic region) that do not integrate to your indole.
      Pink/Brown Color Indole Dimers/OxidesVisual: Even <1% oxidation can turn the solid pink. TLC: Streaking near the baseline.
      Double Spot on TLC 5-Bromoindole (SM) or Des-bromo byproductLC-MS: Check mass. Product (M+H) vs. Des-bromo (M-79).
      Loss of Boc Free Amine (Deprotection)NMR: Loss of singlet at ~1.4 ppm (9H). Ninhydrin Stain: Turns deep red/purple (free amine).

      Troubleshooting Protocols

      Protocol A: The "ZnCl₂ Trick" for TPPO Removal

      Applicable if you synthesized Compound A via Mitsunobu or Wittig reactions.

      TPPO is notoriously difficult to separate by chromatography because its polarity often mimics indoles. We recommend the Zinc Chloride Precipitation Method (Bates et al.), which complexes TPPO into an insoluble solid while leaving your Boc-indole in solution.

      Reagents:

      • Zinc Chloride (ZnCl₂), anhydrous

      • Ethanol (Absolute) or Toluene

      • Methyl tert-butyl ether (MTBE)

      Step-by-Step Workflow:

      • Dissolution: Dissolve your crude reaction mixture in a minimal amount of warm Ethanol or Toluene (approx. 5 mL per gram of crude).

      • Complexation: Add 2.0 equivalents of ZnCl₂ (relative to the theoretical amount of TPPO).

      • Precipitation: Stir at room temperature for 2 hours. You should observe a thick white precipitate (the ZnCl₂·(TPPO)₂ complex).[1]

      • Filtration: Filter the suspension through a sintered glass funnel or a Celite pad.

        • Solid Cake: Contains the TPPO complex (Discard).

        • Filtrate: Contains Compound A .[2][3]

      • Wash: Wash the filtrate with water (2x) to remove excess ZnCl₂, then dry over MgSO₄ and concentrate.

      Why this works: ZnCl₂ forms a coordination complex with the phosphoryl oxygen of TPPO, drastically changing its solubility profile compared to the Boc-protected indole.

      Protocol B: Removing Oxidative Color (The "Pink" Problem)

      Applicable if the product has turned pink or brown upon storage.

      Indoles are electron-rich and oxidize in air to form quinoidal species.

      Reagents:

      • Activated Charcoal (Norit or Darco)

      • Silica Gel (230-400 mesh)

      • Ethyl Acetate (EtOAc)[4]

      Step-by-Step Workflow:

      • Dissolution: Dissolve the crude material in EtOAc (avoid chlorinated solvents if possible, as they can accelerate oxidation in light).

      • Adsorption: Add Activated Charcoal (10% by weight of the crude mass).

      • Heating: Gently warm the mixture to 40°C for 15 minutes. Do not reflux vigorously.

      • Filtration: Filter hot through a pad of Celite (diatomaceous earth) to remove the charcoal.

      • Silica Plug: If color persists, pass the filtrate through a short plug of silica gel (2 cm height) eluting with 20% EtOAc/Hexane. The colored oligomers will stick to the top of the silica.

      Protocol C: Recrystallization Strategy

      Applicable for removing unreacted 5-bromoindole or trace impurities.

      Chromatography is often insufficient for separating the starting material (5-bromoindole) from the product due to similar Rf values. Recrystallization exploits the bulky Boc group's solubility properties.

      Recommended Solvent System: Toluene / n-Heptane

      • Dissolve: Place crude Compound A in a flask. Add Toluene (minimal volume) and heat to 60°C until dissolved. Note: Do not exceed 65°C to protect the Boc group.

      • Precipitate: Slowly add n-Heptane (anti-solvent) dropwise while keeping the solution warm until a faint turbidity (cloudiness) persists.

      • Cool: Remove heat and let the flask cool to room temperature slowly. Then, place in an ice bath (0°C) for 2 hours.

      • Harvest: Filter the white crystals. The unreacted 5-bromoindole (which is more soluble in heptane mixtures) will largely remain in the mother liquor.

      Visual Workflow

      The following diagram illustrates the decision matrix for purifying Compound A .

      PurificationStrategy Start Crude 3-(Boc-aminomethyl)-5-bromo-1H-indole CheckTPPO Is TPPO Present? (Check NMR 7.4-7.7 ppm) Start->CheckTPPO ZnCl2 Protocol A: ZnCl2 Precipitation CheckTPPO->ZnCl2 Yes CheckColor Is Product Pink/Brown? CheckTPPO->CheckColor No ZnCl2->CheckColor Charcoal Protocol B: Activated Charcoal + Silica Plug CheckColor->Charcoal Yes CheckSM Is Starting Material Present? CheckColor->CheckSM No Charcoal->CheckSM Recryst Protocol C: Recrystallization (Toluene/Heptane) CheckSM->Recryst Yes Final Pure Compound A CheckSM->Final No Recryst->Final

      Caption: Decision tree for the sequential removal of phosphine oxides, oxidative impurities, and starting materials.

      Frequently Asked Questions (FAQ)

      Q: Can I use TFA or HCl to remove impurities via acid-base extraction? A: NO. The Boc (tert-butoxycarbonyl) group is acid-labile. Exposure to strong acids like TFA or HCl, even for extraction, will deprotect the amine, yielding the water-soluble free amine salt. If you must do a wash, use a mild buffer (Ammonium Chloride, pH ~5-6) or dilute Citric Acid, but ensure the contact time is short and temperature is low.

      Q: My product has a "double spot" on TLC that merges. What is it? A: This is often due to Rotamers . The Boc group exhibits restricted rotation around the N-C(O) bond, which can appear as two spots on NMR or TLC.

      • Test: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce into sharp singlets, it is rotamers, not impurities.

      Q: Can I use steam distillation to remove the 5-bromoindole starting material? A: While steam distillation is effective for 5-bromoindole alone [1], it is risky for your Boc-protected product. The prolonged heat and moisture can lead to Boc-deprotection or hydrolysis. Stick to the Toluene/Heptane recrystallization method (Protocol C).

      References

      • Bates, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[5] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[1][5] The Journal of Organic Chemistry, 82(19), 9931–9936.

      • BenchChem Technical Support. (2025). Palladium Catalyst Removal in 5-Bromoindole Reactions. BenchChem Technical Guides.

      • Li, L., et al. (2013). 5-bromoindole preparation method (CN103387530A). Google Patents.

      • University of Rochester. (n.d.). Removing Triphenylphosphine Oxide from Reaction Mixtures.[1][5] Not Voodoo X.

      Sources

      stability of 3-(Boc-aminomethyl)-5-bromo-1H-indole in acidic conditions

      Author: BenchChem Technical Support Team. Date: March 2026

      The following technical guide is structured as a direct response from a Senior Application Scientist at a specialized chemical reagent supplier. It synthesizes mechanistic organic chemistry with practical handling protocols.

      Topic: 3-(Boc-aminomethyl)-5-bromo-1H-indole

      Executive Summary: Is it Stable in Acid?

      Short Answer: Yes, but with a critical caveat. The molecule is stable in acidic conditions provided it remains protonated. The instability arises not from the acid itself, but from the subsequent neutralization (free-basing) step.

      • In Acid (HCl/TFA): The Boc group is removed to form the ammonium salt. This salt is stable and can be isolated.

      • In Base (Neutralization): The resulting free amine (3-aminomethyl-5-bromoindole) is thermodynamically unstable. It is prone to rapid elimination of ammonia to form a reactive azafulvene intermediate, leading to dimerization or polymerization (black tar).

      • The 5-Bromo Effect: The electron-withdrawing bromine atom at the C5 position slightly stabilizes the molecule compared to the parent indole by reducing the electron density required for the elimination mechanism, but it does not eliminate the risk entirely.

      The Mechanistic "Danger Zone"

      To troubleshoot low yields or decomposition, you must understand the "Azafulvene Trap." This is the primary failure mode for 3-aminomethylindoles.

      The Mechanism:

      • Deprotection: Acid removes the Boc group, yielding the stable ammonium salt (

        
        ).
        
      • Neutralization: If you treat this salt with a strong base (NaOH, NaHCO

        
        ) to extract the free amine, the amine exerts its lone pair.
        
      • Elimination: The electron-rich indole ring pushes electron density from the nitrogen (N1) to the C3 position, expelling the exocyclic amine as ammonia (or the Boc-carbamate if acid is insufficient).

      • Polymerization: The resulting 3-methyleneindolenine (Azafulvene) is a potent electrophile. It reacts immediately with any remaining indole molecules to form dimers (Bis-indoles) or polymers.

      Visualization: Stability Pathways

      IndoleStability Boc Boc-Protected Precursor (Stable Solid) Salt Ammonium Salt (R-NH3+ X-) (STABLE TARGET) Boc->Salt Acid (HCl or TFA) Deprotection FreeBase Free Amine (R-NH2) (UNSTABLE) Salt->FreeBase Basic Workup (NaOH/NaHCO3) Azafulvene Azafulvene Intermediate (Reactive Electrophile) FreeBase->Azafulvene - NH3 (Spontaneous) Dimer Dimers / Polymers (Black Tar) Azafulvene->Dimer + Indole Nucleophile

      Caption: The "Salt Trap" strategy. The ammonium salt (Green) is the safe stopping point. Neutralization (Yellow) triggers the elimination pathway leading to polymerization (Black).

      Optimized Protocols

      Do not use standard "aqueous workup" protocols. Use precipitation methods to isolate the salt directly.

      Method A: HCl in Dioxane (Recommended)

      This method precipitates the product directly, avoiding all aqueous steps and scavengers.

      • Dissolution: Dissolve 3-(Boc-aminomethyl)-5-bromo-1H-indole (1 equiv) in a minimum amount of anhydrous 1,4-dioxane or EtOAc.

      • Acidification: Add 4M HCl in Dioxane (5–10 equiv) dropwise at 0°C.

      • Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (Note: The salt will stay at the baseline; the Boc material will move).

      • Isolation: The hydrochloride salt will precipitate as a white/off-white solid.

      • Filtration: Filter the solid under an inert atmosphere (Argon/Nitrogen).

      • Wash: Wash the cake with cold diethyl ether to remove Boc byproducts.

      • Drying: Dry under vacuum. Store as the HCl salt.

      Method B: TFA / DCM (Use with Caution)

      If you must use TFA, you need scavengers because the electron-rich indole ring acts as a "sponge" for the tert-butyl cations released during deprotection, leading to tert-butylated impurities (Yield > 100%).

      • Scavenger Cocktail: Prepare a solution of TFA:DCM:Triethylsilane (TES) in a 50:45:5 ratio. (Thioanisole can also be used, but TES is cleaner).

      • Reaction: Add the Boc-indole to the mixture at 0°C.

      • Workup (Critical): Do NOT neutralize with bicarbonate.

      • Evaporation: Concentrate the mixture to an oil under reduced pressure.

      • Precipitation: Add cold diethyl ether to the oil and scratch the flask to induce precipitation of the TFA salt.

      • Wash: Decant the supernatant and wash the solid 3x with ether.

      Troubleshooting & FAQs

      Q1: My product turned pink/purple during deprotection. Is it ruined?

      • Diagnosis: This indicates mild oxidation or the beginning of dimerization (indolic oligomers are often highly colored).

      • Solution: If the color is faint, the product is likely fine. Recrystallize from MeOH/Ether. If it is dark black/tarry, you likely allowed the reaction to get too warm or exposed the free base to air.

      Q2: I see a "Yield > 100%" and an extra peak on LCMS (+56 mass).

      • Diagnosis: tert-Butylation.[1] The tert-butyl cation generated from the Boc group attacked the indole ring (likely at C2, C4, or C6).

      • Fix: You must use a scavenger (Triethylsilane or Thioanisole) in the TFA deprotection step (Method B). Alternatively, switch to Method A (HCl/Dioxane), which generates less electrophilic tert-butyl species (forming tert-butyl chloride instead).

      Q3: Can I store the free amine?

      • Diagnosis: No.

      • Reason: Even at -20°C, the free amine of 3-aminomethylindole derivatives can slowly oligomerize.

      • Protocol: Always store as the Hydrochloride or Trifluoroacetate salt. Store at -20°C, desiccated, and protected from light.

      Q4: I need the free amine for the next step (e.g., Amide Coupling). What do I do?

      • Protocol: Do not isolate the free amine. Perform a "one-pot" neutralization-coupling.

        • Suspend the stable HCl salt in your reaction solvent (e.g., DMF or DCM).

        • Add your electrophile (Acid chloride/Activated ester).

        • Add a non-nucleophilic base (DIPEA or TEA) last, dropwise, at 0°C.

        • This releases the free amine in situ where it is immediately trapped by the electrophile, preventing self-destruction.

      References & Grounding
      • Instability of 3-aminomethylindoles:

        • Mechanism of Azafulvene Formation: The elimination of ammonia from 3-aminomethylindoles to form 3-methyleneindolenine is a well-documented pathway leading to oligomerization.

        • Source: Somei, M., et al. "The Chemistry of Indoles." Heterocycles, 1981 . (General reactivity of gramine analogues).

        • Validation: (Demonstrates the reactivity of the C3-methylene center).

      • Boc Deprotection on Indoles:

        • Scavenger Necessity: Indoles are electron-rich and susceptible to electrophilic aromatic substitution by tert-butyl cations.

        • Source: Lundt, B. F., et al. "Selective Removal of Protecting Groups." Int. J. Pept. Protein Res., 1978 .

        • Protocol Validation: (Confirming alkylation risks).

      • General Stability Data:

        • 5-Bromoindole Stability: Halogenated indoles are generally more stable to oxidation than parent indoles but share the same C3-reactivity profile.

        • Source: (Confirming storage conditions: -20°C, inert gas).

      Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

      Sources

      Technical Support Center: Synthesis of 3,5-Disubstituted Indoles

      Author: BenchChem Technical Support Team. Date: March 2026

      Welcome to the Advanced Synthesis Support Center. The 3,5-disubstituted indole scaffold is a privileged motif in medicinal chemistry, frequently serving as the core for highly selective therapeutics, including Pim kinase inhibitors and neuronal nitric oxide synthase (nNOS) antagonists[1]. However, functionalizing both the C3 and C5 positions presents significant regiochemical challenges due to the inherent nucleophilicity of the pyrrole ring versus the benzenoid core.

      This guide provides researchers and drug development professionals with mechanistic troubleshooting, self-validating protocols, and strategic workflows to overcome these synthetic bottlenecks.

      Diagnostic Dashboard: Strategy Selection

      Before troubleshooting a failed reaction, ensure your synthetic route aligns with the thermodynamic and kinetic realities of your substrate. The table below summarizes the quantitative parameters of the three primary strategies for accessing 3,5-disubstituted indoles.

      Synthetic StrategyTypical YieldOperating TempRegioselectivityKey Limitation
      Fischer Indole Synthesis (FIS) 30–60%80–110 °CPoor–ModerateIsomeric mixtures with unsymmetrical ketones
      Sequential Cross-Coupling 60–90%25 °C → 80 °CAbsoluteRequires pre-halogenated scaffold (e.g., 5-bromo-3-iodoindole)
      Direct C5-H Functionalization 50–77%60–100 °CHigh (Directed)Requires specific C3 directing groups

      Knowledge Base: FAQs & Mechanistic Troubleshooting

      Q1: I am attempting a sequential cross-coupling on 5-bromo-3-iodoindole, but I am observing double-coupling and polymeric mixtures. How can I achieve absolute regioselectivity? The Causality: The selectivity in sequential cross-coupling relies entirely on the bond dissociation energy (BDE) differential between the C3–I bond (~240 kJ/mol) and the C5–Br bond (~280 kJ/mol)[2]. If you observe double-coupling, your reaction system is providing enough thermal energy to overcome the activation barrier for C5–Br oxidative addition during the first step. The Fix: Strictly control the temperature of the first coupling (e.g., Sonogashira or Suzuki). The initial palladium insertion into the C3–I bond occurs readily at room temperature (25 °C). Do not exceed 50 °C until the first equivalent of the coupling partner is fully consumed.

      Q2: My Fischer Indole Synthesis (FIS) using a 4-substituted phenylhydrazine and an unsymmetrical ketone yields an inseparable mixture of regioisomers. How do I force the reaction to favor the 3,5-disubstituted product? The Causality: In FIS, regioselectivity is locked in during the enamine formation step prior to the[3,3]-sigmatropic rearrangement. Unsymmetrical ketones can form two distinct enamines. Standard acidic conditions often lead to a thermodynamic mixture. The Fix: You must manipulate the thermodynamic stability of the enamine intermediate. Using a strongly acidic protic solvent (like methanesulfonic acid) at elevated temperatures drives the equilibrium toward the more substituted, thermodynamically stable enamine, which cyclizes to the 3-substituted product. Alternatively, utilizing mechanochemical ball-milling with solid acids (e.g., oxalic acid) has been shown to alter standard selectivity profiles, trap metastable intermediates, and significantly reduce hazardous solvent waste[3].

      Q3: I have a 3-substituted indole and need to functionalize the C5 position. Standard electrophilic aromatic substitution (SEAr) is failing or giving C2/C6 mixtures. Is direct C5-H activation possible? The Causality: The pyrrole ring (C2/C3) is highly nucleophilic. Standard SEAr at the benzenoid C5 position is nearly impossible because the transition state energy for C3/C2 attack is significantly lower. The Fix: You must override the inherent electronic bias using transition-metal catalysis. Recent breakthroughs have enabled direct, regioselective C5-H functionalization using a copper-catalyzed system (Cu(OAc)₂·H₂O / AgSbF₆) with α-diazomalonates[4]. The mechanism relies on a C3-directing group (such as an enone) that coordinates the copper-carbene intermediate, stabilizing a rearrangement that selectively delivers the functional group to the C5 position, bypassing the pyrrole ring's reactivity entirely[4].

      Q4: Can I perform a Buchwald-Hartwig amination on a 5-bromoindole scaffold without protecting the indole nitrogen? The Causality: Unprotected indole nitrogens can poison palladium catalysts or undergo competitive N-arylation. The Fix: Yes, but ligand choice is critical. Using bulky, electron-rich biaryl phosphine ligands (like tBu-XPhos) in aqueous conditions creates a steric environment around the Pd center that heavily favors the C5-Br oxidative addition and subsequent C-N bond formation while suppressing competitive binding from the indole N-H[5].

      Standard Operating Procedures (SOPs)

      Protocol: Sequential Cross-Coupling of 5-Bromo-3-iodoindole

      This self-validating protocol exploits halogen reactivity differentials to build 3,5-disubstituted indoles with absolute regiocontrol[2].

      Phase 1: C3-Selective Sonogashira Coupling

      • Setup: In an oven-dried Schlenk tube under argon, combine 5-bromo-3-iodoindole (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.10 equiv).

      • Solvent & Base: Add a degassed mixture of Et₃N and DMF (2:1 ratio, 0.2 M concentration).

      • Reagent Addition: Add the terminal alkyne (1.1 equiv) dropwise.

      • Reaction: Stir strictly at 25 °C for 12 hours.

      • Self-Validation Check (Critical): Pull an aliquot for LC-MS analysis. The intermediate mass must exhibit a 1:1 isotopic cluster (M / M+2) characteristic of a single bromine atom. If you see a loss of this isotopic signature, your temperature is too high, and C5-activation has occurred.

      Phase 2: C5-Selective Suzuki-Miyaura Coupling

      • Setup: Isolate the 5-bromo-3-alkynylindole intermediate. In a new vial, add the intermediate (1.0 equiv), aryl boronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2.0 equiv).

      • Solvent: Add degassed DME/H₂O (2:1 ratio).

      • Reaction: Heat the mixture to 70–80 °C for 12–24 hours.

      • Self-Validation Check: Monitor via TLC. The starting material (brominated intermediate) will disappear, and LC-MS will confirm the complete loss of the bromine isotope cluster, validating successful C5 substitution.

      Pathway Visualization

      Pathway A 5-Bromo-3-iodoindole C Oxidative Addition at C3 (Low Temp, C-I Cleavage) A->C B Pd(0) Catalyst B->C F Oxidative Addition at C5 (High Temp, C-Br Cleavage) B->F D Sonogashira Coupling (Alkyne Insertion) C->D E 5-Bromo-3-alkynylindole (Stable Intermediate) D->E E->F G Suzuki-Miyaura Coupling (Boronic Acid Transmetalation) F->G H 3,5-Disubstituted Indole G->H

      Mechanistic workflow of sequential Pd-catalyzed cross-coupling exploiting halogen reactivity.

      References

      • Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. nih.gov. 1

      • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. thieme-connect.de. 2

      • Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. rsc.org.3

      • Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. rsc.org. 4

      • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. rsc.org. 5

      Sources

      Validation & Comparative

      Strategic Protection of 3-(Aminomethyl)-5-bromo-1H-indole: A Comparative Technical Guide

      Author: BenchChem Technical Support Team. Date: March 2026

      Executive Summary: The Scaffold & The Challenge

      3-(Aminomethyl)-5-bromo-1H-indole is a high-value pharmacophore in kinase inhibitor and GPCR ligand discovery. Its structural utility lies in the 5-bromo handle (ready for Suzuki/Sonogashira coupling) and the 3-aminomethyl tether (a versatile linker).

      However, this scaffold presents a specific "Trojan Horse" challenge in protection strategy:

      • The 5-Bromo "Trap": Standard deprotection methods for Cbz (catalytic hydrogenation) will often debrominate the ring, destroying the functional handle.

      • Dual Nucleophilicity: The primary amine (

        
        ) and the indole nitrogen (
        
        
        
        ) require orthogonal management to prevent regioselectivity errors during alkylation or acylation.

      This guide objectively compares protecting group (PG) strategies, prioritizing orthogonality and preservation of the aryl bromide .

      Comparative Analysis of Primary Amine Protecting Groups

      The "Big Three" + Specialized Alternatives
      Protecting GroupInstall ConditionsCleavage ConditionsOrthogonality5-Br CompatibilityTechnical Verdict
      Boc (tert-Butyloxycarbonyl)
      
      
      ,
      
      
      , DCM
      Acid: TFA/DCM or HCl/DioxaneBase, Hydrogenolysis, FluorideExcellent The Gold Standard. Stable to base-mediated cross-coupling.
      Fmoc (Fluorenylmethyloxycarbonyl)
      
      
      ,
      
      
      Base: 20% Piperidine/DMFAcid, HydrogenolysisGood Best for Acid-Sensitive Linkers. Note: Indole NH is acidic; strong bases can cause side reactions.
      Cbz / Z (Benzyloxycarbonyl)
      
      
      , Base
      H2/Pd-C (Standard) or Acid (Specialized)Acid, Base⚠️ High Risk Avoid Standard H2. Pd/H2 causes debromination. Use acid-mediated cleavage (HBr/AcOH) or thiol-promoted methods.
      Teoc (2-(Trimethylsilyl)ethoxycarbonyl)
      
      
      , Base
      Fluoride: TBAF or CsFAcid, Base, ReductionExcellent The "Stealth" Option. Completely orthogonal to Boc/Fmoc. Ideal for complex multi-step synthesis.
      Alloc (Allyloxycarbonyl)
      
      
      , Base
      Pd(0):
      
      
      , Scavenger
      Acid, Base⚠️ Conditional Use with Caution. Pd(0) deprotection can undergo oxidative addition to 5-Br if temp is high. Use mild scavengers (
      
      
      ).[1]
      Phth (Phthalimide)Phthalic Anhydride,
      
      
      Hydrazine:
      
      
      Acid, Mild Base, OxidizersRobust The "Tank". Extremely stable. Blocks both NH protons (prevents over-alkylation).

      Critical Technical Deep Dives

      A. The Cbz "Trap": Avoiding Dehalogenation

      Standard Cbz removal (

      
      , 1 atm, 10% Pd/C) is contraindicated  for 5-bromoindoles. The rate of aryl bromide reduction often competes with carbamate cleavage.
      

      Alternative Cbz Cleavage Protocol (Acid-Mediated):

      • Reagent: 33% HBr in Acetic Acid.

      • Mechanism: Acid-catalyzed hydrolysis/elimination (

        
         or 
        
        
        
        character depending on solvent).
      • Protocol: Dissolve substrate in AcOH. Add 33% HBr/AcOH (5-10 equiv). Stir at RT for 1-3h. Precipitate with

        
        .
        
      • Result: Cleaves Cbz while leaving the 5-Br intact.

      B. Indole N-Protection (The Secondary Shield)

      Leaving the indole NH unprotected is risky during base-mediated reactions (e.g., alkylations) due to its acidity (

      
      ).
      
      • N-Boc: Electron-withdrawing. Deactivates the ring, reducing oxidation potential. Cleaved with TFA (simultaneous with primary amine deprotection if N-Boc is used there).

      • N-Tosyl (Ts): Highly stable. Directs lithiation to C2. Cleaved with strong base (NaOH/MeOH) or Mg/MeOH.

      • N-SEM: Stable to strong bases (LiHMDS). Cleaved with TBAF/TFA.

      Decision Matrix & Workflow Visualization

      The following diagram illustrates the logical flow for selecting the correct protecting group based on downstream chemistry.

      ProtectionStrategy Start Start: 3-(aminomethyl)-5-bromo-1H-indole Q1 Will you perform Pd-catalyzed Cross-Coupling (Suzuki/Sonogashira)? Start->Q1 BocRoute Primary Rec: Boc Protection (Stable to Base/Pd) Q1->BocRoute Yes (Standard) TeocRoute Alternative: Teoc Protection (Orthogonal to Boc/Fmoc) Q1->TeocRoute Yes (Orthogonal req.) Q2 Is the target Acid-Sensitive? Q1->Q2 No FmocRoute Use Fmoc Protection (Base Cleavage) Q2->FmocRoute Yes Q3 Do you need extreme stability (e.g., vigorous oxidation)? Q2->Q3 No PhthRoute Use Phthalimide (Hydrazine Cleavage) Q3->PhthRoute Yes CbzWarning Warning: Cbz Avoid H2/Pd-C (Debromination Risk) Use HBr/AcOH for cleavage Q3->CbzWarning If Cbz is mandatory

      Caption: Decision tree for selecting primary amine protection, highlighting the critical avoidance of catalytic hydrogenation for Cbz derivatives.

      Experimental Protocols

      Protocol A: Selective N-Boc Protection of the Primary Amine

      Target: 5-bromo-3-(N-(tert-butoxycarbonyl)aminomethyl)-1H-indole

      • Dissolution: Dissolve 3-(aminomethyl)-5-bromo-1H-indole (1.0 equiv) in DCM (0.1 M).

      • Base: Add

        
         (1.5 equiv). Cool to 0°C.
        
      • Addition: Add

        
         (1.1 equiv) dissolved in minimal DCM dropwise over 15 min.
        
        • Note: The indole NH is not nucleophilic enough to react with

          
           without a catalyst (DMAP) or stronger base, ensuring selectivity for the primary amine.
          
      • Workup: Stir at RT for 2h. Wash with 1M citric acid (removes unreacted amine), then brine. Dry over

        
        .
        
      • Yield: Typically 85-95%.

      Protocol B: Teoc Protection (The "Stealth" Orthogonal Route)

      Target: 5-bromo-3-(N-(2-trimethylsilylethoxycarbonyl)aminomethyl)-1H-indole

      • Reagents: Teoc-OSu (N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide) is preferred over Teoc-Cl for milder conditions.

      • Reaction: Dissolve amine in THF/Water (1:1). Add

        
         (2.0 equiv) and Teoc-OSu (1.1 equiv).
        
      • Conditions: Stir at RT for 4-12h.

      • Cleavage (Proof of Concept): Treat with TBAF (1M in THF) at 0°C to RT. The 5-Br group remains untouched.

      References

      • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
      • BenchChem. (2025).[1] Protecting Group Strategies for 3-Aminoindoles: Application Notes and Protocols. Retrieved from

      • Scientific Update. (2023). To Deprotect and Serve: Cbz Cleavage Challenges with Aryl Halides. Retrieved from

      • Kocienski, P. J. (2005). Protecting Groups. Thieme. (Detailed mechanisms for Teoc/Alloc).
      • Sigma-Aldrich. (2024). N-Boc-5-bromoindole Product Analysis and Suzuki Coupling Compatibility. Retrieved from

      • Total Synthesis. (2024). Fmoc Protecting Group: Orthogonality and Stability in Peptide Synthesis. Retrieved from

      Sources

      Comparative Guide: Synthetic Routes to 3-Aminomethyl-5-bromo-1H-indole

      Author: BenchChem Technical Support Team. Date: March 2026

      Executive Summary

      The synthesis of 3-aminomethyl-5-bromo-1H-indole (also known as 5-bromo-tryptamine's lower homolog or (5-bromo-1H-indol-3-yl)methanamine) presents a specific challenge in medicinal chemistry: introducing a primary amine on the indole 3-position while preserving the chemically labile 5-bromo substituent.

      Direct nitration/reduction or standard amide reductions often lead to hydrodehalogenation (loss of bromine) or over-alkylation. This guide evaluates three distinct, field-proven routes.

      • Recommendation for Lab Scale (<10g): Route B (Aldoxime Reduction) . It utilizes mild reagents (NaBH₄/NiCl₂), avoids toxic cyanides, and offers the highest chemoselectivity against debromination.

      • Recommendation for Scale-Up (>100g): Route A (Nitrile Reduction) . Despite the use of chlorosulfonyl isocyanate (CSI), this route is the most atom-efficient and scalable, provided Borane-DMS is used for reduction to prevent aryl halide loss.

      Route Analysis & Protocols

      Route A: The Nitrile Reduction Pathway

      Best For: Scalability, Atom Economy Mechanism: Electrophilic cyanation followed by hydride reduction.

      This route bypasses the aldehyde intermediate, installing the nitrogen and carbon simultaneously via the nitrile. The critical challenge is reducing the nitrile to the primary amine without touching the aryl bromide. Lithium Aluminum Hydride (LAH) is not recommended due to the high risk of debromination at the 5-position. The use of Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethylsulfide (BMS) is the industry standard for this transformation.

      Step-by-Step Protocol

      Step 1: Synthesis of 5-Bromoindole-3-carbonitrile

      • Reagents: 5-Bromoindole (1.0 equiv), Chlorosulfonyl isocyanate (CSI, 1.1 equiv), DMF (excess), Acetonitrile (solvent).

      • Procedure:

        • Dissolve 5-bromoindole in anhydrous acetonitrile at 0°C.

        • Dropwise add CSI while maintaining temperature <5°C. Stir for 2 hours.

        • Crucial Step: Add DMF (2.0 equiv) to the mixture (Vilsmeier-type intermediate forms). Stir 1 hour.

        • Pour onto crushed ice/water. The nitrile precipitates as a solid.

        • Purification: Filtration and recrystallization from ethanol.

        • Note: CSI is corrosive and moisture-sensitive; handle under inert atmosphere.

      Step 2: Selective Reduction to Amine

      • Reagents: 5-Bromoindole-3-carbonitrile, Borane-THF (1.0 M, 3.0 equiv).

      • Procedure:

        • Dissolve the nitrile in anhydrous THF under Argon.

        • Add BH₃·THF slowly at 0°C.

        • Reflux for 4–6 hours. (Monitor by TLC; disappearance of nitrile).

        • Quench: Cool to 0°C. Carefully add Methanol (excess) to destroy excess borane.

        • Hydrolysis: Add 10% HCl and reflux for 1 hour to break the boron-amine complex.

        • Isolation: Basify with NaOH to pH 10, extract with DCM, dry over Na₂SO₄, and concentrate.

      Route B: The Aldoxime Reduction (Nickel Boride Method)

      Best For: Lab Safety, Chemoselectivity Mechanism: Vilsmeier-Haack formylation

      
       Oxime condensation 
      
      
      
      Single-electron transfer reduction.

      This method is superior for preserving the halogen. The use of Nickel Boride (Ni₂B) , generated in situ from NaBH₄ and NiCl₂, acts as a mild hydrogenation catalyst that reduces the oxime to the amine without attacking the C-Br bond.

      Step-by-Step Protocol

      Step 1: 5-Bromoindole-3-carboxaldehyde

      • Protocol: Standard Vilsmeier-Haack reaction (POCl₃/DMF) on 5-bromoindole. Yields are typically >90%.[1]

      Step 2: Oxime Formation

      • Reagents: Aldehyde (1.0 equiv), Hydroxylamine hydrochloride (1.5 equiv), Sodium Acetate (1.5 equiv), EtOH/H₂O.[2]

      • Procedure: Reflux components in Ethanol/Water (9:1) for 2 hours. Cool, dilute with water, and filter the precipitated oxime.

      Step 3: Reduction to Primary Amine

      • Reagents: Oxime (1.0 equiv), NiCl₂·6H₂O (1.0 equiv), NaBH₄ (5.0 equiv), Methanol.

      • Procedure:

        • Dissolve Oxime and NiCl₂ in Methanol at -10°C (Ice/Salt bath).

        • Caution: Add NaBH₄ portion-wise. The reaction is exothermic and evolves hydrogen. A black precipitate of Ni₂B will form.

        • Stir for 30–60 minutes.

        • Workup: Filter through Celite to remove Nickel. Acidify filtrate with HCl, remove methanol, then basify aqueous layer to extract the free amine.

      Route C: The Gabriel-Mannich Pathway

      Best For: High Purity, No Metal Hydrides Mechanism: Mannich reaction

      
       Quaternization 
      
      
      
      Nucleophilic Substitution
      
      
      Deprotection.

      This "Classical" route avoids reduction entirely, making it the safest for sensitive functional groups, though it is longer.

      Step-by-Step Protocol

      Step 1: 5-Bromogramine Formation

      • React 5-bromoindole with formaldehyde and dimethylamine in acetic acid. (Standard Mannich conditions).

      Step 2: Quaternization

      • Treat 5-bromogramine with Methyl Iodide (MeI) in THF/Ether to form the quaternary ammonium salt. This activates the benzylic position.

      Step 3: Phthalimide Displacement

      • Reagents: Gramine Methiodide salt, Potassium Phthalimide, DMF.

      • Procedure: Heat the salt with Potassium Phthalimide in DMF at 80°C for 4 hours. The phthalimide anion displaces the trimethylamine group.

      Step 4: Hydrazinolysis

      • Reflux the phthalimide intermediate with Hydrazine Hydrate in Ethanol to release the primary amine.

      Comparative Data Analysis

      FeatureRoute A (Nitrile)Route B (Aldoxime)Route C (Gabriel)
      Overall Yield 65–75%70–80%50–60%
      Step Count 234
      Atom Economy HighModerateLow
      Safety Profile Low (CSI is hazardous)High (Mild reagents)Moderate (MeI is toxic)
      Purification Distillation/Column often neededCrystallization often sufficientCrystallization of intermediates
      Halogen Stability Risk with LAH (Use Borane)Excellent (Ni₂B is selective)Excellent (No reduction)
      Cost LowModerateHigh (Reagents/Steps)

      Visualized Workflows

      Decision Logic for Route Selection

      RouteSelection Start Start: 5-Bromoindole Scale What is the Target Scale? Start->Scale Large > 100g (Pilot/Production) Scale->Large High Small < 10g (Research/Lab) Scale->Small Low Safety Is CSI/Cyanide Permitted? Large->Safety RouteB Route B: Aldoxime Reduction (NaBH4 / NiCl2) Small->RouteB Standard RouteC Route C: Gabriel Synthesis (High Purity Requirements) Small->RouteC If Reduction Fails RouteA Route A: Nitrile Reduction (Use Borane-DMS) Safety->RouteA Yes Safety->RouteC No (Avoid Hazardous Reagents)

      Figure 1: Decision matrix for selecting the optimal synthetic strategy based on scale and safety constraints.

      Reaction Pathway: Route B (Aldoxime)

      AldoximeRoute SM 5-Bromoindole Step1 Vilsmeier-Haack (POCl3, DMF) SM->Step1 Aldehyde 5-Bromoindole- 3-carboxaldehyde Step1->Aldehyde Step2 NH2OH·HCl NaOAc, EtOH Aldehyde->Step2 Oxime Aldoxime Intermediate Step2->Oxime Step3 Reduction (NaBH4, NiCl2) Oxime->Step3 Product 3-Aminomethyl- 5-bromoindole Step3->Product

      Figure 2: The Aldoxime Reduction pathway, highlighting the mild Nickel Boride reduction step.

      References

      • Preparation of 3-cyanoindoles via CSI

        • Source: Organic Syntheses, Coll.[3] Vol. 6, p.462 (1988).

        • Context: Standard protocol for converting indoles to 3-cyanoindoles using chlorosulfonyl isocyan
      • Selective Reduction of Nitriles with Borane

        • Source: Brown, H. C., et al. "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides." Journal of Organic Chemistry.
        • Context: Establishes Borane-THF/DMS as the reagent of choice for reducing nitriles in the presence of halides.
      • Nickel Boride Reduction of Oximes

        • Source: Khurana, J. M., et al. "Chemoselective reduction of oximes with NiCl2·6H2O/NaBH4 system.
        • Context: Validates the protocol for reducing oximes to primary amines without dehalogen
      • Gabriel Synthesis via Gramine

        • Source:The Journal of the American Chemical Society, "The Synthesis of Tryptamine Analogs."
        • Context: Historical and mechanistic grounding for the displacement of gramine qu

      Sources

      Spectroscopic Validation & Comparative Analysis: 3-(Boc-aminomethyl)-5-bromo-1H-indole

      Author: BenchChem Technical Support Team. Date: March 2026

      This guide outlines the spectroscopic validation of 3-(Boc-aminomethyl)-5-bromo-1H-indole (CAS: 339282-64-3), a critical intermediate in the synthesis of tryptamine-based therapeutics and kinase inhibitors.

      Executive Summary & Structural Logic

      Compound: 3-(Boc-aminomethyl)-5-bromo-1H-indole Role: A bifunctional scaffold combining a halogenated indole core (for cross-coupling) and a protected primary amine (for peptide coupling or further functionalization).

      The Analytical Challenge: Distinguishing this compound from its metabolic precursors (e.g., 5-bromoindole) and regioisomers (e.g., N-Boc derivatives) requires a "Zone-Based" spectroscopic approach. The bromine atom at C5 induces specific splitting patterns in the aromatic region, while the Boc-aminomethyl side chain at C3 provides a distinct aliphatic signature that must be resolved from residual solvents or protecting group byproducts.

      Structural "Diagnostic Zones"
      • Zone A (Indole Core): The 5-bromo substitution breaks the symmetry of the benzene ring, creating a characteristic meta-coupling pattern.

      • Zone B (Linker): The methylene (

        
        ) bridge at C3 is the pivot point for confirming substitution over the free indole.
        
      • Zone C (Protecting Group): The Boc moiety serves as a quantitative internal standard in NMR but dominates mass spectral fragmentation.

      Comparative Spectroscopic Guide

      This section objectively compares the target compound against its most common structural alternatives: the starting material (5-Bromoindole ) and the regioisomer (N-Boc-5-bromoindole ).

      A. Nuclear Magnetic Resonance ( H NMR) Profiling

      Solvent: DMSO-d

      
       (Recommended for solubility and exchangeable proton visibility)
      
      Diagnostic FeatureTarget: 3-(Boc-aminomethyl)-5-Br Alt 1: 5-Bromoindole (Precursor)Alt 2: N-Boc-5-bromoindole (Isomer)
      Indole NH (H-1) Broad singlet,
      
      
      11.0–11.2 ppm
      Broad singlet,
      
      
      11.3 ppm
      Absent (Protected)
      C2-H Doublet/Singlet,
      
      
      7.2–7.4 ppm
      Triplet/Doublet,
      
      
      7.4 ppm
      Singlet, shifted downfield
      C3-H Absent (Substituted)Triplet/Multiplet,
      
      
      6.4 ppm
      Multiplet,
      
      
      6.6 ppm
      Methylene (
      
      
      )
      Doublet,
      
      
      4.2–4.3 ppm
      (couples to NH)
      Absent Absent
      Carbamate NH Triplet/Broad,
      
      
      7.0–7.2 ppm
      Absent Absent
      Boc Methyls Singlet (9H),
      
      
      1.38–1.40 ppm
      Absent Singlet (9H),
      
      
      1.60 ppm
      Aromatic Pattern H4 (d, J~2Hz), H6 (dd), H7 (d)Same patternShifted due to N-acylation

      Expert Insight: The disappearance of the C3-H signal at

      
       6.4 ppm and the appearance of the methylene doublet at 
      
      
      
      4.2 ppm is the definitive "Go/No-Go" signal for successful C3-functionalization. If you see a peak at 6.4 ppm, your reaction is incomplete.
      B. Mass Spectrometry (LC-MS) Fingerprint

      Ionization: ESI+ (Electrospray Ionization)

      • Molecular Ion:

        
         typically weak due to Boc lability.
        
      • Base Peak: Often

        
         or 
        
        
        
        .
      • Isotopic Pattern: The Bromine atom provides a signature 1:1 ratio of

        
         and 
        
        
        
        peaks (
        
        
        ).[1]

      Fragmentation Pathway Logic:

      • Precursor: m/z ~325/327 (

        
        )
        
      • Loss of t-Butyl: m/z ~269/271 (

        
        ) -> Diagnostic Transition 
        
      • Loss of Boc (Full Deprotection): m/z ~225/227 (

        
        , Free amine)
        

      Visualization: Analytical Decision Tree

      The following diagram illustrates the logical workflow for validating the compound identity against common impurities.

      AnalyticalWorkflow Start Crude Product Analysis NMR_Check 1H NMR (DMSO-d6) Start->NMR_Check Check_C3 Signal at 6.4 ppm (C3-H)? NMR_Check->Check_C3 Impurity_SM Impurity: Unreacted 5-Bromoindole Check_C3->Impurity_SM Yes Check_Aldehyde Signal at ~10 ppm (CHO)? Check_C3->Check_Aldehyde No Check_Boc Singlet at 1.4 ppm (9H)? Check_NH Indole NH at ~11 ppm? Check_Boc->Check_NH Yes Impurity_NBoc Impurity: N-Boc Regioisomer (Check 1.6 ppm Boc shift) Check_NH->Impurity_NBoc No Valid VALIDATED TARGET: 3-(Boc-aminomethyl)-5-bromo-1H-indole Check_NH->Valid Yes Check_Aldehyde->Check_Boc No Impurity_Ald Impurity: 3-Formyl Intermediate Check_Aldehyde->Impurity_Ald Yes

      Caption: Logical decision tree for NMR-based validation, distinguishing the target from starting materials (5-bromoindole), intermediates (aldehyde), and regioisomers.

      Experimental Protocols

      Protocol A: High-Resolution NMR Sample Preparation

      Objective: Eliminate concentration-dependent shifts and exchange broadening.

      • Massing: Weigh 5–10 mg of the solid product into a clean vial.

      • Solvation: Add 0.6 mL of DMSO-d

        
          (99.9% D).
        
        • Note: Avoid CDCl

          
           if possible; the carbamate NH and Indole NH are often broad or invisible in chloroform due to exchange and quadrupole broadening from the bromine.
          
      • Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., NaBr from the synthesis).

      • Acquisition: Run at 298 K. Set relaxation delay (d1) to >2 seconds to ensure accurate integration of the Boc protons vs. aromatic protons.

      Protocol B: HPLC-MS Purity Assessment

      Objective: Confirm purity >95% and isotopic signature.

      • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

      • Mobile Phase:

        • A: Water + 0.1% Formic Acid.

        • B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: 5% B to 95% B over 10 minutes.

      • Detection: UV at 254 nm (aromatic) and 280 nm (indole specific).

      • MS Settings: ESI Positive Mode. Scan range 100–600 m/z.

        • Success Criterion: A single UV peak correlating to the mass pair

          
           and 
          
          
          
          .

      References

      • Sigma-Aldrich. 3-(BOC-AMINOMETHYL)-5-BROMO-1H-INDOLE Product Data. Retrieved from

      • BenchChem. Spectroscopic Profile of 5-Bromoindole: A Technical Guide. Retrieved from

      • PubChem. 5-Bromoindole Compound Summary. National Library of Medicine. Retrieved from

      • ChemicalBook. Synthesis and NMR Data of Indole Derivatives. Retrieved from [2]

      Sources

      Comparative Reactivity Profile: 5-Bromoindole vs. 5-Chloroindole

      [1]

      Executive Summary

      In medicinal chemistry and indole functionalization, the choice between 5-bromoindole and 5-chloroindole is rarely arbitrary. While they share the same core scaffold, their reactivity profiles diverge significantly under transition-metal catalysis and organometallic conditions.

      5-Bromoindole is the superior substrate for rapid, high-yield cross-coupling and lithium-halogen exchange due to its weaker C–X bond. 5-Chloroindole , while more cost-effective and atom-efficient, typically acts as a "privileged inert" scaffold—requiring specialized, electron-rich ligands (e.g., Buchwald biaryl phosphines) or N-heterocyclic carbenes (NHCs) to activate the C–Cl bond.

      This guide analyzes the mechanistic drivers behind these differences and provides experimental protocols to navigate their distinct reactivity landscapes.[2]

      Fundamental Physicochemical Drivers[2]

      The reactivity divergence is rooted in the bond dissociation energy (BDE) and the kinetics of oxidative addition.[2]

      Table 1: Physicochemical Comparison
      Property5-Chloroindole5-BromoindoleImpact on Reactivity
      C–X Bond Dissociation Energy ~339 kJ/mol~285 kJ/molPrimary Driver: Lower BDE makes Br significantly easier to activate via oxidative addition.
      Van der Waals Radius 1.75 Å1.85 ÅBr is bulkier; can influence steric crowding in tight active sites but rarely hinders C5 functionalization.
      Electronegativity (Pauling) 3.162.96Cl is more electron-withdrawing (-I), making the ring slightly more electron-deficient.
      C–X Bond Length ~1.74 Å~1.89 ÅLonger C–Br bond is more accessible for metal insertion.

      Palladium-Catalyzed Cross-Coupling

      The most critical difference lies in the Oxidative Addition step of the catalytic cycle. For Pd(0) catalysts, inserting into the C–Br bond is often fast and exothermic.[2] Inserting into the C–Cl bond is slower and can be the rate-determining step (RDS), often requiring higher temperatures or specific ligands to lower the activation energy.

      Mechanistic Visualization

      The following diagram illustrates the energy barrier difference for oxidative addition, the gatekeeping step for cross-coupling.[2]

      OxidativeAdditionPd0Pd(0)L2(Active Catalyst)Sub_Br5-BromoindolePd0->Sub_Br  Fast OA(Low Barrier)Sub_Cl5-ChloroindolePd0->Sub_Cl  Slow OA(High Barrier)Complex_Br[L2Pd(Ar)Br]Oxidative Addition ComplexComplex_Cl[L2Pd(Ar)Cl]Oxidative Addition ComplexSub_Br->Complex_BrSub_Cl->Complex_Cl

      Figure 1: Kinetic differentiation in the oxidative addition step.[2][3][4] The C-Br bond allows for rapid insertion, while C-Cl often requires specialized ligands to overcome the activation barrier.

      Comparative Performance Data

      The table below aggregates typical yield ranges from literature when subjecting both substrates to "Standard" vs. "Specialized" conditions.

      Table 2: Cross-Coupling Yield Comparison
      Reaction TypeConditions5-Bromoindole Yield5-Chloroindole YieldAnalysis
      Suzuki-Miyaura Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C85–95% < 20% Standard triphenylphosphine ligands cannot effectively activate the C-Cl bond at C5.
      Suzuki-Miyaura Pd₂(dba)₃, XPhos , K₃PO₄, 100°C> 95% 85–92% Bulky, electron-rich ligands (XPhos) are required to make 5-chloroindole viable.
      Buchwald-Hartwig Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene70–85% Trace–30% BINAP is often insufficient for unactivated aryl chlorides like 5-chloroindole.
      Buchwald-Hartwig BrettPhos Pd G3 , LHMDS, THF90–98% 80–90% Third-generation precatalysts are essential for efficient amination of the chloro-derivative.

      Experimental Protocols

      Protocol A: Suzuki Coupling of 5-Bromoindole (Standard Conditions)

      Use this for cost-effective, rapid synthesis when the bromide is available.

      Reagents:

      • 5-Bromoindole (1.0 equiv)

      • Arylboronic acid (1.2 equiv)

      • Pd(dppf)Cl₂[5][6][7]·DCM (3-5 mol%)

      • K₂CO₃ (2.0 equiv)

      • Solvent: 1,4-Dioxane/Water (4:1)

      Procedure:

      • Setup: Charge a reaction vial with 5-bromoindole (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

      • Inert Atmosphere: Evacuate and backfill with nitrogen (3x).[2] Add degassed 1,4-dioxane (4 mL) and water (1 mL).

      • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol) under a positive stream of nitrogen.[2]

      • Reaction: Seal and heat to 80°C for 2–4 hours . (Monitoring: TLC will show rapid consumption of bromide).[2]

      • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

      Protocol B: Suzuki Coupling of 5-Chloroindole (High-Activity Conditions)

      Use this when the chloride is the only option or for late-stage diversification of chlorinated scaffolds.

      Reagents:

      • 5-Chloroindole (1.0 equiv)

      • Arylboronic acid (1.5 equiv)

      • Pd₂(dba)₃ (2 mol%)

      • XPhos (4-8 mol%) (Ligand is critical)

      • K₃PO₄ (3.0 equiv)

      • Solvent: n-Butanol or Toluene/Water (10:1)

      Procedure:

      • Pre-complexation: In a separate vial, stir Pd₂(dba)₃ and XPhos in the solvent for 10 mins at 60°C to generate the active catalytic species (L-Pd-0).

      • Reaction Mix: Add 5-chloroindole, boronic acid, and base to the main reaction vessel. Purge with argon.[2][8][9]

      • Combine: Transfer the pre-formed catalyst solution to the reaction vessel via syringe.

      • Reaction: Heat to 100–110°C for 12–16 hours . (Note: Longer time and higher temp required compared to bromide).[2]

      • Workup: Standard aqueous extraction.

      Lithium-Halogen Exchange: The Selectivity Cliff

      In organometallic chemistry, the difference is stark.[2] 5-Bromoindole is a prime candidate for Lithium-Halogen (Li-Hal) exchange, while 5-Chloroindole is resistant.

      • 5-Bromoindole: Treatment with t-BuLi (2 equiv) or n-BuLi at -78°C results in rapid Li-Br exchange to form the 5-lithioindole (requires N-protection usually, e.g., N-Boc or N-SEM).

      • 5-Chloroindole: The C-Cl bond is too strong for facile exchange at low temperatures. Instead, alkyllithiums will act as bases , deprotonating the C2-H position (ortho-lithiation) or the N-H if unprotected.

      Decision Tree: Substrate Selection

      SelectionGuideStartSelect Substrate:5-Bromo vs 5-ChloroQ1Intended Reaction Type?Start->Q1Path_LiLithium-Halogen Exchange(Grignard/Lithiation)Q1->Path_LiPath_PdPd-Catalyzed Coupling(Suzuki/Buchwald)Q1->Path_PdRes_Li_BrMUST USE 5-Bromoindole(Cl will not exchange selectively)Path_Li->Res_Li_BrQ2Cost/Availability Constraints?Path_Pd->Q2Res_Pd_BrUse 5-Bromoindole(Standard catalyst, mild conditions)Q2->Res_Pd_BrSpeed/Yield PriorityRes_Pd_ClUse 5-Chloroindole(Requires XPhos/SPhos/NHC ligands)Q2->Res_Pd_ClCost Priority(Scale-up)

      Figure 2: Strategic selection guide. 5-Bromoindole is the mandatory choice for lithiation chemistry, whereas 5-Chloroindole is a viable alternative in Pd-coupling only if specialized ligands are employed.

      Electrophilic Aromatic Substitution (C3 Reactivity)

      Does the halogen at C5 affect the natural reactivity of the indole at C3?

      • Electronic Effect: Both halogens are deactivating (Inductive -I) but ortho/para directing (Resonance +M).

      • Comparison: Chlorine is more electronegative than bromine.[2] Theoretically, 5-chloroindole is slightly more deactivated (electron-poor) than 5-bromoindole.

      • Practical Outcome: In practice, the difference is negligible for standard electrophilic substitutions (e.g., Vilsmeier-Haack formylation, Friedel-Crafts acylation). Both substrates react cleanly at C3.[2] However, if the reaction is sluggish, 5-bromoindole may offer a slight kinetic advantage due to weaker inductive deactivation.

      References

      • BenchChem. Comparative study of 5-chloro-indole and 5-bromo-indole derivatives. (Accessed 2026).[2] Link

      • Littke, A. F., & Fu, G. C. (2002).[2] Palladium-catalyzed coupling reactions of aryl chlorides.[2][5][9][10][11][12] Angewandte Chemie International Edition, 41(22), 4176-4211. Link

      • Surry, D. S., & Buchwald, S. L. (2008).[2] Biaryl phosphane ligands in palladium-catalyzed amination.[2] Angewandte Chemie International Edition, 47(34), 6338-6361. Link

      • Li, J. J., et al. (2021).[2] Palladium-Catalyzed Sequential C-H Activation/Amination.[2][13] Organic Letters, 23, 3626-3630. Link

      • Migliorini, A., et al. (2012).[2] The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.[2][6] Molecules, 17(4), 3806-3823. Link

      • Luo, Y., et al. (2021).[2] Benchmark calculations for bond dissociation energies... of chlorinated and brominated polycyclic aromatic hydrocarbons. AIP Advances, 11, 095109.[2] Link

      Cost-Effective Synthesis of 3-Aminomethylindole Building Blocks: A Comparative Guide

      Author: BenchChem Technical Support Team. Date: March 2026

      Introduction to the 3-Aminomethylindole Pharmacophore

      3-Aminomethylindole (3-AMI) is an indispensable building block in medicinal chemistry and natural product synthesis. It serves as the core pharmacophore for a variety of bioactive compounds, including indole phytoalexins (such as brassinin and cyclobrassinin), triptan-class anti-migraine therapeutics, and novel kinase inhibitors[1].

      While the direct Mannich reaction (condensing indole with formaldehyde and ammonia) seems theoretically ideal for synthesizing 3-AMI, it is notoriously plagued by over-alkylation. Primary amines generated in situ are highly nucleophilic and rapidly undergo subsequent alkylations, yielding unwanted secondary and tertiary amines (di- and tri-indolylmethylamines)[1]. Consequently, researchers must rely on controlled, indirect synthetic routes. This guide objectively compares the three most prominent methodologies for synthesizing 3-AMI, evaluating them on cost-efficiency, scalability, and chemical yield.

      Comparative Analysis of Synthetic Routes

      Route A: Quaternization and Ammonolysis of Gramine

      Gramine (3-(dimethylaminomethyl)indole) is a highly cost-effective, commercially abundant starting material. However, its dimethylamino group is a poor leaving group. By reacting gramine with methyl iodide, it is converted into gramine methiodide. This quaternization transforms the amine into an excellent leaving group (trimethylamine). Subsequent treatment with aqueous ammonia facilitates a nucleophilic substitution, yielding 3-AMI[2].

      • Causality & Logic : The success of this route depends entirely on the rapid displacement of trimethylamine by ammonia. A massive excess of ammonia must be maintained; otherwise, the newly formed 3-AMI will act as a nucleophile, attacking unreacted gramine methiodide and causing dimerization.

      • Alternative Non-Reductive Gramine Route : Recent advancements have also demonstrated the synthesis of 3-AMI from gramine via a 3-phthalimidomethylindole intermediate, which avoids the use of methyl iodide altogether[3].

      Route B: Reduction of Indole-3-carbonitrile

      This route utilizes Lithium Aluminum Hydride (LiAlH4) to reduce the nitrile group directly to a primary amine[4].

      • Causality & Logic : LiAlH4 provides a strong hydride source that attacks the electrophilic nitrile carbon. The reaction is exceptionally clean, completely preventing any over-alkylation because the nitrogen atom is fully protected as a nitrile until the final reduction step. However, the pyrophoric nature of LiAlH4 and the requirement for strictly anhydrous conditions significantly inflate operational costs during scale-up.

      Route C: Reductive Amination of Indole-3-carboxaldehyde

      Indole-3-carboxaldehyde is reacted with an ammonia source (e.g., ammonium acetate) to form a transient imine, which is subsequently reduced by Sodium Cyanoborohydride (NaBH3CN) or Sodium Triacetoxyborohydride (STAB).

      • Causality & Logic : The choice of reducing agent is critical. NaBH3CN is preferred because it is stable at the slightly acidic pH required for imine formation and selectively reduces the protonated imine without reducing the unreacted aldehyde.

      G I3C Indole-3-carbonitrile AMI 3-Aminomethylindole I3C->AMI LiAlH4 / THF I3A Indole-3-carboxaldehyde I3A->AMI NH4OAc / NaBH3CN GRA Gramine GRA->AMI 1. MeI  2. aq. NH3

      Workflow comparison of the three primary synthetic routes to 3-aminomethylindole.

      Quantitative Data Comparison

      The following table summarizes the experimental metrics for each synthetic route to assist in protocol selection based on laboratory constraints and scale.

      MetricRoute A: Gramine AmmonolysisRoute B: Nitrile ReductionRoute C: Reductive Amination
      Overall Yield ~60%[2]~70%[4]~75-80%
      Atom Economy Low (Loss of NMe3, I⁻)ModerateHigh
      Reagent Cost Very LowHigh (LiAlH4 is costly)Moderate
      Scalability HighLow (Exothermic, Pyrophoric)High
      Over-alkylation Risk Moderate (Requires excess NH3)NoneLow

      Experimental Methodologies

      Protocol 1: One-Pot Synthesis via Gramine Methiodide[2]

      This method is highly cost-effective for multi-gram scale synthesis, provided proper ventilation is used for methyl iodide.

      • Quaternization : Dissolve gramine (1.0 eq) in anhydrous THF. Cool the flask to 0 °C. Add methyl iodide (1.2 eq) dropwise.

        • Causality: Methyl iodide is a potent electrophile; cooling prevents an exothermic runaway.

        • Self-Validation: A dense white precipitate of the methiodide salt will rapidly form within 15 minutes, visually confirming successful quaternization.

      • Ammonolysis : Filter the methiodide salt and immediately dissolve it in a large excess of concentrated aqueous ammonia (28%, >20 eq). Stir vigorously at room temperature for 12 hours.

        • Causality: The massive excess of ammonia is the critical parameter here. It shifts the reaction kinetics to favor the attack of ammonia over the attack of the newly formed 3-AMI, suppressing dimer formation.

      • Workup : Extract the aqueous mixture with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 3-aminomethylindole.

      Mechanism G Gramine GM Gramine Methiodide (Activated Intermediate) G->GM SN2 Alkylation MeI Methyl Iodide MeI->GM AMI 3-Aminomethylindole GM->AMI Nucleophilic Displacement TMA Trimethylamine GM->TMA Leaving Group NH3 Aqueous Ammonia NH3->AMI

      Mechanistic pathway of gramine quaternization and subsequent ammonolysis.

      Protocol 2: Reduction of Indole-3-carbonitrile[4]

      This method is preferred when absolute purity is required and over-alkylation must be strictly avoided.

      • Hydride Addition : Suspend Lithium Aluminum Hydride (LiAlH4, 3.0 eq) in anhydrous THF at 0 °C under an inert argon atmosphere. Slowly add a solution of indole-3-carbonitrile (1.0 eq) in THF dropwise.

        • Causality: LiAlH4 reacts violently with moisture; anhydrous conditions are mandatory. Slow addition controls the highly exothermic reduction of the nitrile to the primary amine.

      • Reflux : Remove the ice bath and heat the mixture to reflux for 30–45 minutes.

        • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the UV-active nitrile starting material spot confirms the reduction is finished.

      • Fieser Workup : Cool the reaction back to 0 °C. Quench carefully using the Fieser method: for every x grams of LiAlH4 used, add x mL of water, followed by x mL of 15% NaOH, and finally 3x mL of water.

        • Causality: Standard aqueous quenching creates a gelatinous aluminum hydroxide emulsion that traps the product. The Fieser sequence specifically forces the aluminum salts to precipitate as a granular, easily filterable white solid, ensuring maximum recovery of 3-AMI.

      • Isolation : Filter the granular salts through a pad of Celite, extract the filtrate with ethyl acetate, dry over Na2SO4, and concentrate to afford 3-aminomethylindole as a brick-red solid.

      References

      • Csomos, P., Fodor, L., Sohár, P., & Bernáth, G. (2005). Synthesis of thiazino[6,5-b]indole derivatives, analogues of the phytoalexin cyclobrassinin. A new method for preparation of 3-aminomethylindole. Tetrahedron, 61(39), 9257-9262.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1FcFJFCZ6XBaCLoMKBt3A1-Tbodomd-FnViE_4KufyqENRr8l_AMYI2kLCsYSDZDeHP1RS7GBS1aZqqyV_Q_CVOFUWAZ5ghzF0tdVHuuRe5m_xrJXgLfmAzbIFhuiPolYNbX1yWvhj8jT7TtY9tBRlMKE_giwVsovx901yYnnC5g6S0MOhSE0CgrIXGwscvVE3upAbWQLm0PkHTgxSPoXP7vkAJHXWtmVAyY4rSyJIwVWH-wBTyu9]
      • Somei, M., Kobayashi, K., Shimizu, K., & others. (1999). 1-Hydroxyindoles, a New World of Indole Chemistry. Heterocycles, 50(2), 1157-1211.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2R4cBwDTxzfgkR0cWeBnLU0lU5i-H1LGC7MSXHc_-1eBRoP148m2dALbaSikiruLsHVxUttgPUGcWS36Y8xCXOpLG_5-8BlSIgM9gIfiMLHxHHN_wofqeHNy-_gRcBGge_M1CqK2vg3jfvWKdZnZlotS-D8qzgxMdt_kRmNWuGC8WClw1KlXmvbDXiEB2]
      • Roman, G., et al. (2022). Anticancer Activity of Mannich Bases: A Review of Recent Literature. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM4M2SWXt-bqG06r-oM8ozmFMj0e3ViJQIu6gw8WtNDMprrf4ouzX0fvQsk4TjE_7_bsWo_DcZa2HqcIcPWHKSZkNb7FIZY5ukcwvJzdFZo5ivmxsvh8AjuqcvL2oZJciSrZdMSFpSIBi7BNtPcvN5oRTbeWg9AB-PMaXV3gIckHszc7i22uACpql0D0iNos3pX7oOmZYmvW38yH69Q_3gFZ8JtYy1eElMxPdv7YJG]
      • Ambeed Chemical Database. (2020). Category: 5457-28-3 - Indole Building Blocks (1H-Indole-3-carbonitrile).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIJa2drD4f5tV-YGo9phuaVFrsGj4HC9_znJZv6w2BJl-6HI5sykv4JPg7yL8IzsMCm3fawacKrgbW8MaS_bNchW2ikBj4VmyC5XTI4-02oQL-zSJUMJrErp_9uns_HjP9qysmARIZd-OdpNLkiEpPui9djQ==]

      Sources

      Safety Operating Guide

      A Comprehensive Guide to the Safe Disposal of 3-(Boc-aminomethyl)-5-bromo-1H-indole

      Author: BenchChem Technical Support Team. Date: March 2026

      This document provides essential safety and logistical information for the proper disposal of 3-(Boc-aminomethyl)-5-bromo-1H-indole (CAS No. 339282-64-3), a key reagent in synthetic chemistry and drug discovery. As a Senior Application Scientist, this guide is structured to provide not just procedural steps but a deep understanding of the chemical principles that inform them, ensuring the safety of laboratory personnel and environmental integrity. This protocol is designed for an audience of trained researchers, scientists, and drug development professionals.

      Disclaimer: This guide provides general recommendations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations governing hazardous waste disposal.[1][2] The responsibility for proper waste classification and disposal lies with the waste generator.[3]

      Hazard Assessment and Chemical Profile

      A thorough understanding of a compound's chemical and toxicological profile is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for 3-(Boc-aminomethyl)-5-bromo-1H-indole is not consistently available, a conservative approach to handling and disposal is warranted based on its structural components: a brominated indole nucleus and a Boc-protected aminomethyl group.

      • Brominated Indole Core: Brominated indoles are a class of compounds with a wide range of biological activities.[4] Some have demonstrated cytotoxicity, and many are classified as skin and eye irritants.[5][6] The presence of the bromine atom designates this compound as a halogenated organic, which has specific implications for disposal, particularly for incineration.

      • Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[7] This means that in the presence of strong acids, it can decompose to generate isobutylene and carbon dioxide gas. This reactivity must be considered to prevent inadvertent mixing with acidic waste streams, which could lead to container pressurization.[7]

      Based on analogous compounds, this substance should be treated as a hazardous chemical waste with potential for skin, eye, and respiratory irritation.[6][8][9][10]

      Key Chemical and Safety Data
      PropertyValueSource
      Chemical Name tert-butyl ((5-bromo-1H-indol-3-yl)methyl)carbamate
      CAS Number 339282-64-3
      Molecular Formula C₁₄H₁₇BrN₂O₂
      Molecular Weight 325.20 g/mol N/A
      Appearance Likely a solid (based on similar indole derivatives)[6]
      Assumed Hazards Skin Irritant, Eye Irritant, May cause respiratory irritation.[6]
      Storage Keep container tightly closed. Store in a cool, dry, well-ventilated place, often in a freezer and under an inert gas to ensure stability.N/A

      Pre-Disposal: Personal Protective Equipment (PPE) and Handling

      Before initiating any waste handling procedures, ensure you are in a designated laboratory area equipped with an operational chemical fume hood and emergency safety equipment, such as a safety shower and eyewash station.[9]

      Required Personal Protective Equipment (PPE):

      • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.

      • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[11]

      • Body Protection: A standard laboratory coat is required.

      • Respiratory Protection: All handling of solid powder or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[10][12]

      Step-by-Step Waste Segregation and Collection Protocol

      The cardinal rule of chemical waste management is segregation. Never mix incompatible waste streams.[1] This prevents dangerous reactions and ensures the waste can be processed safely by disposal facilities.

      Step 1: Identify and Classify the Waste Stream

      Treat all waste generated from the use of 3-(Boc-aminomethyl)-5-bromo-1H-indole as hazardous chemical waste . Specifically, it should be classified as a halogenated organic waste .

      Step 2: Segregate Waste by Physical State

      Proper segregation is critical for safe storage and disposal.[13]

      • Solid Waste:

        • What it includes: Unused or expired 3-(Boc-aminomethyl)-5-bromo-1H-indole powder, contaminated weighing papers, paper towels, and disposable lab plastics (e.g., pipette tips, centrifuge tubes).

        • Collection: Collect in a dedicated, chemically compatible container, such as a high-density polyethylene (HDPE) pail or a securely lined cardboard box designated for solid chemical waste.[13]

        • Causality: Keeping solids separate from liquids prevents the formation of difficult-to-manage slurries and potential reactions.

      • Liquid Waste:

        • What it includes: Solutions containing dissolved 3-(Boc-aminomethyl)-5-bromo-1H-indole, and solvents used for rinsing contaminated glassware.

        • Collection: Collect in a dedicated, leak-proof, and shatter-resistant container (e.g., a coated glass or HDPE carboy) designated for halogenated organic liquid waste .

        • Causality: Do not mix this waste stream with non-halogenated solvents, as disposal methods and costs differ significantly. Critically, avoid mixing with acidic waste to prevent the uncontrolled cleavage of the Boc group.[7]

      • Contaminated Sharps:

        • What it includes: Needles, syringes, or glass Pasteur pipettes contaminated with the compound.

        • Collection: Dispose of these items immediately into a designated, puncture-proof sharps container for hazardous chemical waste.[13]

      Step 3: Proper Container Labeling

      Accurate and thorough labeling is a regulatory requirement and essential for safety.[1][2]

      • Use your institution's official hazardous waste tags.

      • Clearly write the full chemical name: "3-(Boc-aminomethyl)-5-bromo-1H-indole" . Avoid abbreviations or formulas.

      • List all components in the container, including solvents, with estimated percentages (e.g., "Methanol 90%, Dichloromethane 5%, 3-(Boc-aminomethyl)-5-bromo-1H-indole 5%").[2]

      • Indicate the hazards (e.g., "Irritant," "Halogenated").

      • Keep the container closed at all times, except when adding waste.

      Decontamination and Spill Management Protocol

      Work Surface and Glassware Decontamination
      • Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or acetone) in which the compound is soluble.

      • Collect Rinsate: This initial rinsate is considered hazardous liquid waste and MUST be collected in the designated halogenated liquid waste container.

      • Secondary Wash: After the initial solvent rinse, wash the glassware with soap and water.

      • Verification: For critical applications, a final rinse with clean solvent can be collected and analyzed (e.g., by TLC or LC-MS) to confirm the absence of residual compound.

      Spill Management

      In the event of a spill, remain calm and follow these steps:

      • Alert: Inform colleagues and your laboratory supervisor immediately.

      • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

      • Contain: For small, manageable spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain the spill.[1] Do not use combustible materials like paper towels to absorb large quantities of solvent.

      • Clean-Up: While wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled hazardous solid waste container.

      • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

      Final Disposal Pathway: A Validated Workflow

      Under no circumstances should 3-(Boc-aminomethyl)-5-bromo-1H-indole or its solutions be disposed of down the drain or in regular trash.[14] This is illegal and poses a significant threat to the environment. The only acceptable method is through a licensed professional waste disposal service, coordinated by your institution's EHS department.[3][11]

      The following diagram outlines the mandatory decision workflow for the proper disposal of this compound.

      G Disposal Workflow for 3-(Boc-aminomethyl)-5-bromo-1H-indole A Waste Generation (Solid, Liquid, or Contaminated Material) B Is the waste solid? (e.g., powder, contaminated wipes) A->B Assess Physical State C Is the waste liquid? (e.g., solutions, rinsates) B->C No E Collect in Labeled 'Solid Halogenated Organic Waste' Container B->E Yes D Is the waste a contaminated sharp? C->D No F Collect in Labeled 'Liquid Halogenated Organic Waste' Container (Keep separate from acids) C->F Yes G Collect in Puncture-Proof 'Hazardous Sharps' Container D->G Yes H Store Waste Container in Designated Satellite Accumulation Area E->H F->H G->H I Arrange for Pickup by EHS or Licensed Hazardous Waste Disposal Service H->I

      Caption: Decision workflow for the disposal of 3-(Boc-aminomethyl)-5-bromo-1H-indole.

      References

      • N-Terminal Deprotection; Boc removal. Aapptec Peptides. URL: [Link]

      • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. URL: [Link]

      • Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Marine Drugs via MDPI. URL: [Link]

      • A High-Temperature Boc-Deprotection in Flow and Its Application in Multi-step Reaction Sequences. Supporting Information via Amazon AWS. URL: [Link]

      • Hazardous Waste Disposal Guidelines. Purdue University. URL: [Link]

      Sources

      Definitive Guide to Personal Protective Equipment for 3-(Boc-aminomethyl)-5-bromo-1H-indole

      Author: BenchChem Technical Support Team. Date: March 2026

      Hazard Assessment: A Structurally-Informed Approach

      The risk profile of 3-(Boc-aminomethyl)-5-bromo-1H-indole is best understood by evaluating its core components:

      • Indole Core: Indole and its derivatives should be handled with care, as exposure can lead to eye, skin, and respiratory tract irritation.[1] Some complex indole compounds are also investigated as potential carcinogens, warranting a cautious approach.[1][2]

      • Brominated Aromatic System: The presence of a bromine atom on the indole ring places this compound in the category of halogenated organic compounds.[3] Such compounds may be harmful if swallowed, inhaled, or in contact with skin, often causing skin and eye irritation.[4] Many halogenated solvents are also considered potential carcinogens.[5]

      • Boc-Protected Amine: The tert-butoxycarbonyl (Boc) protecting group is generally stable but can be labile under acidic conditions or at elevated temperatures.[6] While the Boc group itself does not typically introduce significant toxicity, its handling and removal often involve hazardous reagents like strong acids.[7]

      Based on these structural analogies, it is prudent to treat 3-(Boc-aminomethyl)-5-bromo-1H-indole as a compound that is potentially harmful by inhalation, ingestion, and skin contact, and as a skin and eye irritant.[4][8]

      Mandatory Personal Protective Equipment (PPE)

      A multi-layered PPE strategy is required to establish a primary barrier against exposure. The following table summarizes the minimum required PPE for all procedures involving this compound.

      Protection Type Specific Recommendations Rationale and Justification
      Hand Protection Double-gloving with Nitrile gloves (minimum 8 mil thickness).[9]Nitrile offers broad chemical resistance against a variety of organic compounds.[10] Double-gloving provides an additional layer of protection against tears and rapid permeation. Gloves must be changed immediately if contamination is suspected.[2][9]
      Eye & Face Protection Chemical safety goggles and a full-face shield.Standard safety glasses are insufficient. Goggles provide a seal against splashes and dust. A face shield is necessary to protect the entire face from splashes during solution preparation or transfers.[9][11]
      Body Protection Flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory.A lab coat protects against skin contact from accidental spills. Flame-resistant material is a best-practice standard in synthetic chemistry labs.[2][9]
      Respiratory Protection All handling must occur within a certified chemical fume hood.[3][9]A fume hood is the primary engineering control to prevent inhalation of airborne particles or vapors. If procedures with a high risk of aerosolization (e.g., weighing outside a hood) are unavoidable, a NIOSH-approved respirator with an organic vapor/particulate filter (P100) is required.[9]

      Operational Plan: Step-by-Step Handling Protocol

      Adherence to a strict, methodical workflow is critical for minimizing the risk of exposure. The following protocol outlines the essential steps for safely handling 3-(Boc-aminomethyl)-5-bromo-1H-indole.

      Preparation and Engineering Controls
      • Designated Area: All handling of the compound, including weighing and solution preparation, must be performed in a designated area within a certified chemical fume hood.[2]

      • Verify Fume Hood Function: Before starting, ensure the fume hood is operational, with the sash at the appropriate height.

      • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[9]

      • Work Surface: Line the work surface of the fume hood with disposable, absorbent bench paper to contain any spills.[2]

      • Assemble Materials: Gather all necessary equipment (spatulas, glassware, solvents) and have them inside the fume hood before introducing the compound.

      Compound Handling Workflow

      The following diagram outlines the logical flow for handling the compound from storage to use.

      G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase Don_PPE 1. Don All Required PPE Prep_Hood 2. Prepare Fume Hood Work Area Retrieve 3. Retrieve Compound from Storage Weigh 4. Weigh Solid Compound Retrieve->Weigh Prep_Solution 5. Prepare Solution (Slow Addition) Weigh->Prep_Solution Decontaminate 6. Decontaminate Surfaces & Glassware Prep_Solution->Decontaminate Segregate_Waste 7. Segregate & Label Halogenated Waste Decontaminate->Segregate_Waste Doff_PPE 8. Doff & Dispose of Contaminated PPE Segregate_Waste->Doff_PPE

      Workflow for handling 3-(Boc-aminomethyl)-5-bromo-1H-indole.
      Detailed Procedural Steps
      • Weighing: Whenever possible, weigh the solid compound directly within the fume hood on a tared weigh boat or in a sealed container.[9]

      • Solution Preparation: To minimize splashing and aerosolization, slowly add the solid compound to the solvent.[2] Keep containers covered when not in use.

      • Post-Handling: After completing the work, thoroughly decontaminate all glassware and equipment that came into contact with the chemical. Wipe down the work surface in the fume hood with an appropriate solvent.

      Disposal Plan: Managing Halogenated Waste

      Proper segregation and disposal of chemical waste are critical for safety and environmental compliance. As a brominated compound, all waste containing 3-(Boc-aminomethyl)-5-bromo-1H-indole must be treated as halogenated organic waste .[3][12]

      Waste Segregation and Collection
      • Designated Container: Use a dedicated, clearly labeled "Halogenated Organic Waste" container.[3][5] This container must be made of a compatible material and have a secure, screw-top cap.[12]

      • No Mixing: Never mix halogenated waste with non-halogenated solvent waste.[12][13] Contamination of non-halogenated streams with even small amounts of halogenated compounds significantly increases disposal costs and environmental impact.[12]

      • Labeling: Label the waste container with the words "Hazardous Waste," the full chemical names of all components (e.g., "Waste: 3-(Boc-aminomethyl)-5-bromo-1H-indole in Dichloromethane"), and the approximate percentages.[5][13]

      • Storage: Keep the waste container closed at all times except when actively adding waste.[5] Store the sealed container in a designated satellite accumulation area until it is collected for disposal by institutional environmental health and safety personnel.

      Disposal of Contaminated Materials
      • Solid Waste: All contaminated disposable items, including gloves, bench paper, and weigh boats, must be collected in a sealed, labeled bag and disposed of as solid hazardous waste according to your institution's protocols.

      • Empty Containers: The original container of the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated liquid waste.

      Emergency Procedures

      In the event of an accidental exposure, immediate and correct action is vital.

      • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek prompt medical attention.[8]

      • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][8]

      • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[14]

      • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

      References

      • Personal protective equipment for handling 1-Cyclopropyl-4-methoxy-1H-indole - Benchchem.
      • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry.
      • Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole - Benchchem.
      • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
      • Glove for Chemicals: Compatibility Chart for 20 Cleaners.
      • Organic Solvent Waste Disposal - Safety & Risk Services.
      • Personal protective equipment for handling Indole-propylamine - Benchchem.
      • 7.2 Organic Solvents - Environment, Health and Safety.
      • Glove Compatibility - CP Lab Safety.
      • indole (C8H7N) - GazFinder.
      • BOC Protection and Deprotection - J&K Scientific LLC.
      • OSHA Glove Selection Chart - Environmental Health and Safety.
      • Personal Protective Equipment | US EPA.
      • SAFETY DATA SHEET - Thermo Fisher Scientific.
      • Stability and Storage of Boc-Protected Diamines: A Technical Guide - Benchchem.
      • BOC-L-DPA(BOC)-OH SDS, 88971-40-8 Safety Data Sheets - ECHEMI.
      • Halogenated Solvents in Laboratories - Campus Operations.
      • SAFETY DATA SHEET - Sigma-Aldrich.
      • SAFETY DATA SHEET - Fisher Scientific.
      • SAFETY DATA SHEET - Fisher Scientific.
      • SAFETY DATA SHEET - Fisher Scientific.
      • 5-Bromo-1H-indole-2-carboxylic acid-SDS-MedChemExpress.
      • 5-Bromoindole - Safety Data Sheet - ChemicalBook.

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      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.